2,5-Dimethoxyterephthalic acid
Description
Properties
IUPAC Name |
2,5-dimethoxyterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c1-15-7-3-6(10(13)14)8(16-2)4-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSHXQQBOGFGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396331 | |
| Record name | 2,5-Dimethoxyterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21004-11-5 | |
| Record name | 2,5-Dimethoxyterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,5-Dimethoxyterephthalic acid chemical properties
An In-Depth Technical Guide to 2,5-Dimethoxyterephthalic Acid: Properties, Synthesis, and Applications for Advanced Research
Abstract: this compound is a highly functionalized aromatic dicarboxylic acid that serves as a pivotal building block in supramolecular chemistry, materials science, and medicinal chemistry. The presence of dual methoxy and carboxylic acid groups on a rigid benzene core imparts unique electronic and steric properties, making it an attractive precursor for the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and complex molecular scaffolds for drug discovery. This guide provides a comprehensive overview of its chemical properties, detailed synthetic and characterization protocols, and an exploration of its current and potential applications for researchers and drug development professionals.
A foundational understanding of the physicochemical and spectroscopic characteristics of this compound is essential for its effective use in any research or development context. These properties dictate its solubility, reactivity, and the methods by which it can be identified and quantified.
Physicochemical Data
The key quantitative data for this compound are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 2,5-dimethoxybenzene-1,4-dicarboxylic acid | PubChem[1] |
| Synonyms | 2,5-Dimethoxy-1,4-benzenedicarboxylic acid | PubChem[1] |
| CAS Number | 21004-11-5 | PubChem[1] |
| Molecular Formula | C₁₀H₁₀O₆ | PubChem[1] |
| Molecular Weight | 226.18 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid | (Typical) |
| Melting Point | >300 °C (for the related 2,5-dihydroxy compound) | Sigma-Aldrich |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water | (General chemical principles) |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of this compound after synthesis. The high degree of symmetry in the molecule leads to a relatively simple yet highly characteristic spectral signature.
-
¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show three distinct signals:
-
A broad singlet in the downfield region (>12 ppm) corresponding to the two equivalent acidic protons of the carboxylic acid groups.
-
A sharp singlet around 7.2-7.4 ppm for the two equivalent aromatic protons on the benzene ring.
-
A sharp singlet around 3.8-4.0 ppm for the six equivalent protons of the two methoxy groups.
-
-
¹³C NMR (Carbon NMR): A proton-decoupled ¹³C NMR spectrum will exhibit four signals, reflecting the molecular symmetry:
-
A signal for the two equivalent carboxylic acid carbons (~165-170 ppm).
-
A signal for the two equivalent aromatic carbons bonded to the methoxy groups (~150-155 ppm).
-
A signal for the two equivalent aromatic carbons bonded to the carboxylic acid groups (~120-125 ppm).
-
A signal for the two equivalent methoxy group carbons (~55-60 ppm).
-
-
FT-IR (Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands:
-
A very broad O-H stretch from ~2500-3300 cm⁻¹ for the hydrogen-bonded carboxylic acids.
-
A sharp, strong C=O stretch from the carbonyls at ~1680-1710 cm⁻¹.
-
C-O stretching bands for the ether and acid functionalities between 1200-1300 cm⁻¹.
-
C-H stretching bands for the aromatic and methoxy groups just below and above 3000 cm⁻¹.
-
Synthesis, Purification, and Characterization Protocols
The synthesis of this compound is not trivial and requires a multi-step approach, typically starting from its dihydroxy analogue. The following protocols are designed to be self-validating, with integrated characterization steps.
Proposed Synthetic Pathway
The most logical pathway involves the methylation of the more readily available 2,5-dihydroxyterephthalic acid. This is an adaptation of the Williamson ether synthesis.
Caption: Workflow for the synthesis of this compound via methylation.
Step-by-Step Synthesis Protocol
Objective: To synthesize this compound from 2,5-dihydroxyterephthalic acid.
Materials:
-
2,5-Dihydroxyterephthalic acid (DHTA)
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic.
-
Polar aprotic solvent (e.g., DMF or Acetone)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
Procedure:
-
Dissolution and Deprotonation: In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,5-dihydroxyterephthalic acid in the chosen solvent. Add at least 2.5 equivalents of the base (e.g., NaOH) and stir until a homogenous solution of the disodium salt is formed.
-
Methylation: Cool the reaction mixture in an ice bath. Slowly add at least 2.2 equivalents of dimethyl sulfate dropwise via an addition funnel. Ensure the temperature does not rise significantly. After addition, allow the mixture to warm to room temperature and stir overnight.
-
Causality: Dimethyl sulfate is a potent methylating agent. The reaction is an Sₙ2 nucleophilic substitution where the phenoxide attacks the methyl group, displacing the sulfate leaving group. Using a slight excess ensures complete methylation of both sites.
-
-
Workup and Precipitation: Quench the reaction by slowly adding water to hydrolyze any remaining dimethyl sulfate. Transfer the mixture to a beaker and acidify with concentrated HCl until the pH is ~1-2. A white precipitate should form.
-
Causality: Acidification is crucial to protonate the newly formed 2,5-dimethoxyterephthalate salt, rendering it insoluble in the aqueous mixture and allowing for its isolation.
-
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold distilled water to remove salts. The primary purification method is recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).
-
Causality: Recrystallization exploits differences in solubility between the desired product and any impurities (e.g., partially methylated byproducts or starting material) to achieve high purity.
-
-
Drying: Dry the purified white crystals in a vacuum oven at 60-80 °C to remove residual solvent.
Protocol for Spectroscopic Characterization
Objective: To confirm the structure and purity of the synthesized product.
-
Sample Preparation: Prepare a ~5-10 mg sample for NMR analysis by dissolving it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). For IR analysis, prepare a KBr pellet or use a neat sample on a diamond ATR accessory.[5]
-
¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, use a sufficient number of scans and a relaxation delay (e.g., 2 seconds) to ensure the quaternary carbons are adequately observed.[5]
-
FT-IR Spectroscopy: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum to correct for atmospheric CO₂ and H₂O.[5]
-
Data Analysis: Compare the obtained spectra with the expected profiles described in Section 1.2. The absence of a broad phenolic O-H peak in the IR spectrum and the ¹H NMR spectrum is a key indicator of successful methylation.
Applications in Research and Drug Development
The rigid, symmetrical, and highly functionalized nature of this compound makes it a valuable platform molecule.
Linker for Porous Materials (MOFs and COFs)
The primary application of this molecule is as an organic "linker" or "strut" in the construction of crystalline porous materials. The two carboxylic acid groups can coordinate with metal ions (for MOFs) or form covalent bonds with other organic linkers (for COFs).
-
Trustworthiness: The specific length, rigidity, and electronic properties of the 2,5-dimethoxyterephthalate linker directly control the pore size, stability, and functionality of the resulting framework. The methoxy groups can influence the framework's interaction with guest molecules, potentially tuning its selectivity for adsorption or catalysis.
Scaffold for Drug Discovery
While not a drug itself, the 2,5-dimethoxyphenyl core is a known pharmacophore in several classes of neurologically active compounds, particularly as agonists for serotonin receptors like 5-HT₂A.[6][7]
-
Expertise & Experience: The terephthalic acid derivative provides a rigid, predictable scaffold. The two carboxylic acid groups serve as synthetic handles, allowing for the facile creation of a diverse library of amides, esters, or other derivatives. This approach enables systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Logical workflow for using the acid as a scaffold in drug discovery.
Safety and Handling
Based on data from structurally related compounds, this compound should be handled with appropriate care.
-
Hazards: Assumed to be an irritant to the eyes, respiratory system, and skin.[8][9] Avoid breathing dust.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[10][11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dimethoxyterephthalaldehyde.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). 2,5-Dihydroxyterephthalic acid - Safety Data Sheet.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,5-Dihydroxyterephthalic acid.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2024). Safety Data Sheet - 2,5-Dihydroxyterephthalic acid.
- BenchChem. (2025). Spectroscopic and Mechanistic Analysis of 2,5-Dimethoxytetrahydrofuran: A Technical Guide.
- Google Patents. (2008). Process for the synthesis of 2,5-dihydroxyterephthalic acid (US7355070B1).
- Google Patents. (n.d.). Process for the synthesis of 2,5-dihydroxyterephthalic acid (EP2099737B1).
- Google Patents. (2008). Process for the synthesis of 2,5-dihydroxyterephthalic acid (US20080132668A1).
-
PubMed Central. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]
-
PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Retrieved from [Link]
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An In-depth Technical Guide to the Structure and Conformation of 2,5-Dimethoxyterephthalic Acid
Introduction
2,5-Dimethoxyterephthalic acid, also known as 2,5-dimethoxy-1,4-benzenedicarboxylic acid (CAS No: 21004-11-5), is a symmetrically substituted aromatic dicarboxylic acid.[1] It belongs to the family of terephthalic acid derivatives, which are foundational components in polymer science and supramolecular chemistry. The strategic placement of two methoxy groups on the benzene ring imparts unique electronic and steric characteristics that significantly influence its molecular conformation, reactivity, and utility.
This molecule has garnered considerable interest primarily as a rigid organic linker or ligand for the synthesis of advanced materials, most notably Metal-Organic Frameworks (MOFs). In this context, the precise geometry, coordination sites, and conformational stability of the linker are paramount as they directly dictate the topology, porosity, and ultimate functional properties of the resulting framework. This guide provides an in-depth analysis of the structural and conformational properties of this compound, offering field-proven insights for researchers in materials science and drug development.
Molecular Structure and Conformation
The structural integrity of this compound is the cornerstone of its function. Its conformation is determined by a delicate interplay between electronic conjugation, steric hindrance, and intramolecular hydrogen bonding.
Solid-State Conformation: Insights from X-ray Crystallography
The most definitive understanding of the molecule's ground-state conformation comes from single-crystal X-ray diffraction studies. A notable investigation by Böhle et al. provides a high-resolution crystal structure of this compound.[2]
The key finding from this crystallographic analysis is that the molecule adopts a nearly planar conformation in the solid state. The maximum deviation from the least-squares plane calculated for all non-hydrogen atoms is exceptionally small, on the order of 0.0418 Å.[2] This planarity is crucial for its application as a predictable and rigid building block in crystalline materials.
This preferred planar arrangement is stabilized by two primary factors:
-
π-Conjugation: The carboxylic acid groups are conjugated with the π-system of the benzene ring. A planar arrangement maximizes this orbital overlap, which is an electronically favorable state.
-
Intramolecular Hydrogen Bonding: A significant stabilizing interaction is the formation of intramolecular hydrogen bonds between the hydroxyl proton of one carboxylic acid group and the carbonyl oxygen of the adjacent methoxy group's oxygen atom. This is visually represented by dashed lines in the crystal structure diagram.[2]
Logical Workflow: From Theory to Experimental Validation
The process of elucidating molecular conformation follows a logical and self-validating workflow, integrating computational prediction with experimental verification.
Caption: Workflow for determining molecular conformation.
Conformational Dynamics: Rotational Barriers
While the solid-state structure is planar, in solution or at elevated temperatures, the molecule possesses rotational degrees of freedom. The key rotations are around the C(ring)-C(carboxyl) and C(ring)-O(methoxy) bonds.
-
Carboxylic Group Rotation: Rotation of the carboxylic acid groups out of the benzene ring plane would disrupt π-conjugation, incurring an energetic penalty. This barrier is substantial enough to favor a planar or near-planar arrangement.
-
Methoxy Group Rotation: The methoxy groups also have a preferred orientation. The methyl group can be oriented in the plane of the ring or out of the plane. The planarity observed in the crystal structure suggests that steric clashes with the adjacent carboxylic acid groups are minimized in this conformation, likely through the stabilizing intramolecular hydrogen bonds. Computational studies on similar substituted terephthalic acids confirm that the interplay between steric hindrance and electronic conjugation effects dictates the rotational energy landscape.
Quantitative Structural Data
The crystallographic study provides precise measurements of the molecule's geometry. This data is indispensable for computational modeling and for understanding the packing of molecules in a crystal lattice.
| Parameter | Value (Representative) | Significance |
| C-C (Aromatic) Bond Length | ~1.39 Å | Typical for a benzene ring, indicating aromatic character. |
| C-C (Carboxyl) Bond Length | ~1.49 Å | Standard single bond length between sp² carbons. |
| C=O Bond Length | ~1.25 Å | Characteristic of a carboxylic acid carbonyl group. |
| C-O (Carboxyl) Bond Length | ~1.31 Å | Shorter than a typical C-O single bond due to resonance. |
| C-O (Methoxy) Bond Length | ~1.36 Å | Typical for an aryl ether. |
| Dihedral Angle (O=C-C=C) | Near 0° or 180° | Confirms the co-planarity of the carboxylic acid group with the ring. |
Note: The values are representative and should be referenced from the primary crystallographic data (CCDC 846637) for precise figures.[1]
Synthesis and Characterization
The preparation and verification of this compound are critical steps for its use in research and development.
Synthetic Protocol
A viable route to this compound is described in the patent literature, which utilizes a Grignard reaction. This method starts from a more readily available precursor and constructs the dicarboxylic acid functionality.
Experimental Workflow: Grignard-based Synthesis
Caption: Synthesis of this compound.
Step-by-Step Methodology (Adapted from CN102211996A)[3]
-
Grignard Reagent Formation: In a dry reaction vessel under an inert atmosphere, combine fresh magnesium turnings with 1,4-dichloro-2,5-dimethoxybenzene in an anhydrous ether solvent (e.g., benzene ether). Initiate the reaction (e.g., with a small crystal of iodine) and maintain the temperature between 55-65 °C for approximately 50 minutes to form the bis-Grignard reagent.
-
Carboxylation: Cool the reaction mixture in an ice-water bath. Bubble dry carbon dioxide gas through the solution for approximately 20 minutes. The solution will become turbid as the magnesium carboxylate salt precipitates.
-
Acidification and Isolation: After the reaction is complete, filter the mixture under reduced pressure. The resulting filter cake is dissolved in distilled water and then acidified with an acid such as nitric acid or hydrochloric acid, causing the milk-yellow solid product to precipitate.
-
Purification: Filter the solid product and wash thoroughly with distilled water (typically 5 times) to remove any inorganic salts. The final product, this compound, is then dried.
Self-Validation Note: The success of this protocol relies on maintaining strictly anhydrous conditions during the Grignard reagent formation and carboxylation steps. The final product's purity should be confirmed using the characterization methods described below.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the molecule's symmetry, a simple spectrum is expected. The two aromatic protons are chemically equivalent and should appear as a singlet. The six protons of the two equivalent methoxy groups will also produce a singlet. The two acidic protons of the carboxylic acid groups will appear as a broad singlet at a significantly downfield chemical shift.
-
¹³C NMR: The symmetrical nature of the molecule results in only five distinct carbon signals: one for the two equivalent carboxylic acid carbons, one for the methoxy carbons, and three for the aromatic carbons (C-COOH, C-OCH3, and C-H).
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic peaks include a very broad O-H stretch from the hydrogen-bonded carboxylic acids (typically ~2500-3300 cm⁻¹), a sharp and strong C=O stretch from the carbonyls (typically ~1700 cm⁻¹), and C-O stretching bands for the ether and carboxylic acid groups.
Applications in Research and Drug Development
The well-defined, rigid, and planar structure of this compound makes it an exemplary building block for constructing porous crystalline materials.
-
Metal-Organic Frameworks (MOFs): This is the primary application. The dicarboxylic acid groups serve as potent coordination sites for metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺), forming robust and predictable network structures. The methoxy groups can tune the electronic environment of the pores and influence guest-host interactions, which is critical for applications in gas storage, separation, and catalysis.
-
Specialty Polymers: The di-acid can be converted to its diacyl chloride, which can then be used in condensation polymerization with diamines to form polyamides. The rigidity of the backbone and the presence of methoxy groups can lead to polymers with high thermal stability and specific solubility characteristics.[4]
-
Pharmaceutical Scaffolding: While less common, the substituted benzene dicarboxylic acid motif can serve as a rigid scaffold in medicinal chemistry. The specific geometry and hydrogen bonding capabilities can be exploited to design molecules that fit into the active sites of enzymes or receptors.
Conclusion
This compound is a molecule whose function is intrinsically tied to its structure. X-ray crystallography confirms a nearly planar solid-state conformation, stabilized by a combination of electronic conjugation and intramolecular hydrogen bonding. This inherent rigidity and predictable geometry make it a highly valuable linker for the rational design of crystalline materials like Metal-Organic Frameworks. Its synthesis, achievable through methods like the Grignard reaction, and its straightforward characterization via NMR and IR spectroscopy, make it an accessible and powerful tool for researchers in materials science, polymer chemistry, and drug discovery.
References
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[Supporting Information for a relevant chemical synthesis]. The Royal Society of Chemistry. Available at: [Link]
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[PubChem Compound Summary for 2,5-Dimethoxyterephthalaldehyde, CID 606648]. National Center for Biotechnology Information. Available at: [Link]
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[PubChem Compound Summary for this compound, CID 3780992]. National Center for Biotechnology Information. Available at: [Link]
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Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition), 25(2), 109-111. Available at: [Link]
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Mendoza-Márquez, E., et al. (2011). ChemInform Abstract: High-Yield Synthesis of the Novel E,E-2,5-Dimethoxy-1,4-bis[2-(4-ethylcarboxyl-atestyril)]benzene by the Heck Reaction. Synthetic Communications. Available at: [Link]
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Diaz, F. R., et al. (1985). Synthesis and characterization of polymers derived from 2,5-dimethoxy-terephthaldehyde and 2,5-dimethoxy-terephthalic acid. Journal of Polymer Science: Polymer Chemistry Edition, 23(11), 2757-2765. Available at: [Link]
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Böhle, T., et al. (2011). Little change but great effect: varying supramolecular interactions in this compound and 2,5-diethoxyterephthalic acid. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2086. Available at: [Link]
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[13C NMR Spectrum (1D, 252 MHz, D2O, predicted) for Terephthalic acid]. NP-MRD. Available at: [Link]
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Cioslowski, J., et al. (2012). Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a new designer drug. Journal of Forensic Sciences, 57(5), 1347-54. Available at: [Link]
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Pirdadeh Beiranvand, R., & Ovaysi, S. (2024). Synthesis and Optimization of 2,5-Dihydroxyterephthalic Acid in a Slurry Reactor. Research Square. Available at: [Link]
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Valente, J., et al. (2022). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. Available at: [Link]
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Dömling, A. (2017). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. MDPI. Available at: [Link]
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Navigating the Metabolic Landscape of Dronedarone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Parent Compound
In the realm of cardiovascular pharmacology, dronedarone stands as a significant therapeutic agent for the management of atrial fibrillation.[1][2] As a multichannel blocker, its efficacy is well-documented.[1] However, for the dedicated researcher and drug development professional, the story does not end with the parent molecule. A deep understanding of its metabolic fate is paramount for elucidating its complete pharmacological profile, identifying potential drug-drug interactions, and exploring new therapeutic avenues. This guide provides an in-depth exploration of the properties of dronedarone, with a particular focus on its metabolic pathways and the resulting derivatives. While the specific CAS number 50601-08-6 and the name "4-Desmethyl-3-oxo-dronedarone" did not yield direct public data, this guide will delve into the known metabolic transformations of dronedarone, providing a scientifically grounded framework for understanding its derivatives.
Dronedarone: Core Physicochemical and Pharmacological Profile
Dronedarone is a benzofuran derivative structurally related to amiodarone, but without the iodine moieties, which reduces certain thyroid-related side effects.[1]
| Property | Value | Source |
| Molecular Formula | C31H44N2O5S | [3] |
| Molecular Weight | 556.75 g/mol | [4] |
| Bioavailability | ~15% (with a high-fat meal) | [5][6] |
| Protein Binding | >98% | [6] |
| Metabolism | Primarily hepatic, via CYP3A4 (>84%) | [7][8][9] |
| Elimination Half-life | 13-19 hours | [6][8] |
| Excretion | Primarily in feces (84%) and a small portion in urine (6%) | [8] |
Mechanism of Action: A Multi-Target Approach
Dronedarone is classified as a Class III antiarrhythmic agent, but its pharmacological activity is broader, exhibiting properties of all four Vaughan Williams classes.[1] It works by blocking multiple ion channels, including sodium, potassium, and calcium channels, and also possesses anti-adrenergic properties.[1] This multi-channel blockade leads to a prolongation of the cardiac action potential and refractory period, which helps in maintaining a normal sinus rhythm.[2]
The Metabolic Journey of Dronedarone: A Pathway to Understanding its Derivatives
The extensive hepatic metabolism of dronedarone is a critical aspect of its pharmacology.[7][9] The primary enzyme responsible for its biotransformation is Cytochrome P450 3A4 (CYP3A4).[7][8] The metabolic pathways are complex, leading to a variety of metabolites, some of which retain pharmacological activity.
The major metabolic routes include:
-
N-debutylation: This is the initial and a major pathway, leading to the formation of the primary active metabolite, N-debutyl dronedarone.[7][8] This metabolite is 3 to 10 times less potent than the parent compound.[8]
-
Oxidative Deamination: This process leads to the formation of an inactive propanoic acid metabolite.[8]
-
Direct Oxidation: Dronedarone can also undergo direct oxidation.[7]
These initial transformations are followed by further metabolism, resulting in over 30 uncharacterized metabolites.[8]
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2,5-Dimethoxyterephthalic Acid: A Versatile Linker for Advanced Materials and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxyterephthalic acid (DMTA) is an aromatic dicarboxylic acid characterized by a central benzene ring substituted with two carboxylic acid groups at the 1 and 4 positions and two methoxy groups at the 2 and 5 positions. This symmetrically substituted molecule, with the chemical formula C10H10O6, serves as a crucial building block in the realms of supramolecular chemistry, materials science, and medicinal chemistry.[1] Its rigid structure and the electronic properties imparted by the electron-donating methoxy groups make it an intriguing component for the design of functional materials and novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, offering a technical resource for professionals in research and development.
Physicochemical Properties and Characterization
This compound is a white to off-white crystalline solid. The presence of both hydrogen bond donors (carboxylic acids) and acceptors (methoxy and carbonyl oxygens) dictates its solid-state packing and intermolecular interactions. The molecule exhibits a nearly planar structure, a feature that is often exploited in the construction of ordered materials.[2]
Key Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 2,5-dimethoxybenzene-1,4-dicarboxylic acid | [1] |
| CAS Number | 21004-11-5 | [1] |
| Molecular Formula | C10H10O6 | [1] |
| Molecular Weight | 226.18 g/mol | [1] |
| Exact Mass | 226.04773803 Da | [1] |
| Melting Point | >300 °C (for the related 2,5-dihydroxyterephthalic acid) | [3] |
Molecular Structure
The structure of this compound, with its key functional groups, is depicted below.
Caption: Molecular structure of this compound.
Spectral Characterization
-
¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. Key signals would include a singlet for the two aromatic protons, a singlet for the six protons of the two methoxy groups, and a broad singlet for the two acidic protons of the carboxylic acid groups.
-
¹³C NMR: The carbon NMR would show distinct signals for the carboxylic acid carbons, the methoxy-substituted aromatic carbons, the carboxylic acid-substituted aromatic carbons, and the methoxy carbons.
-
FTIR: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, C=O stretching of the carboxyl group, C-O stretching for the ether and carboxylic acid, and aromatic C-H and C=C stretching vibrations.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the etherification of its precursor, 2,5-dihydroxyterephthalic acid (DHTA). DHTA itself can be synthesized via several routes, with a notable method being the copper-catalyzed hydroxylation of 2,5-dihaloterephthalic acid.[5]
Overall Synthesis Workflow
Caption: General workflow for the synthesis of DMTA from a dihalo-precursor.
Experimental Protocol: Synthesis of 2,5-Dihydroxyterephthalic Acid (DHTA) from 2,5-Dihaloterephthalic Acid
This protocol is adapted from established patent literature.[5]
-
Salt Formation: Dissolve 2,5-dihaloterephthalic acid (e.g., 2,5-dibromoterephthalic acid) in an aqueous solution of a base, such as sodium hydroxide, to form the corresponding dibasic salt.
-
Hydroxylation: To the solution of the dibasic salt, add a copper source (e.g., copper(I) iodide) and a ligand that coordinates to copper (e.g., an amine ligand). The mixture is heated, typically between 75°C and 95°C, to facilitate the copper-catalyzed nucleophilic substitution of the halides with hydroxyl groups.[5][6] The reaction progress can be monitored by techniques like HPLC.
-
Acidification: After the reaction is complete, the mixture is cooled, and the dibasic salt of 2,5-dihydroxyterephthalic acid is protonated by the addition of a strong acid, such as hydrochloric acid. This precipitates the 2,5-dihydroxyterephthalic acid product.
-
Purification: The precipitated solid is collected by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization.
Experimental Protocol: Etherification of DHTA to this compound
-
Deprotonation: Suspend 2,5-dihydroxyterephthalic acid in a suitable solvent. Add a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl groups, forming the disodium salt.
-
Methylation: Add a methylating agent, such as dimethyl sulfate, to the solution. The reaction is typically stirred at room temperature or with gentle heating until completion. The choice of a methylating agent is critical; dimethyl sulfate is effective but requires careful handling due to its toxicity.
-
Acidification and Isolation: Upon completion, the reaction mixture is acidified with a mineral acid (e.g., HCl). This protonates the carboxylic acid groups and precipitates the this compound product.
-
Purification: The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Applications in Materials Science: A Focus on Metal-Organic Frameworks (MOFs)
While 2,5-dihydroxyterephthalic acid is a widely recognized linker for creating highly functional Metal-Organic Frameworks (MOFs), such as the MOF-74 series, this compound represents a methylated analogue with distinct properties.[7] The methoxy groups, being less acidic than hydroxyl groups, do not typically coordinate directly to metal centers in the same way. However, they can influence the framework's properties in several ways:
-
Pore Environment Modification: The methoxy groups can alter the polarity and hydrophobicity of the pores within the MOF, which can influence its selectivity for gas sorption.
-
Framework Interpenetration: The bulkier methoxy groups can sterically hinder the formation of interpenetrated frameworks, potentially leading to more open and accessible porous structures.
-
Post-Synthetic Modification: The methoxy groups could potentially be demethylated post-synthesis to reveal reactive hydroxyl groups, offering a pathway to functionalized MOFs.
General Protocol for Solvothermal MOF Synthesis with a Terephthalate Linker
-
Reactant Solution: Dissolve a metal salt (e.g., zinc nitrate, copper acetate) and this compound in a high-boiling point solvent, such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).
-
Sealed Reaction: Place the solution in a sealed reaction vessel, such as a Teflon-lined autoclave.
-
Heating: Heat the vessel in an oven at a specific temperature (typically 80-150°C) for a period ranging from several hours to days. During this time, crystals of the MOF will form.
-
Isolation and Activation: After cooling, the crystalline product is collected by filtration. The solvent molecules residing within the pores are then typically removed by washing with a volatile solvent (like methanol or acetone) followed by heating under vacuum. This "activation" process makes the pores accessible for applications like gas storage.
Conceptual MOF Structure
Caption: A 2D representation of a metal-organic framework with metal nodes (M) and DMTA linkers.
Role in Medicinal Chemistry and Drug Development
The 2,5-dimethoxyphenyl moiety is a recognized pharmacophore in various classes of therapeutic agents, particularly those targeting the central nervous system. Its electronic and steric properties can lead to favorable interactions with biological targets.
A Privileged Scaffold
The 2,5-dimethoxy substitution pattern is found in several potent and selective serotonin 5-HT₂A receptor agonists, which are under investigation for treating psychiatric disorders like depression and anxiety.[8][9] For example, structure-activity relationship studies on 2,5-dimethoxyphenethylamines and 2,5-dimethoxyphenylpiperidines have highlighted the importance of this substitution for high receptor potency.[8][9][10] Furthermore, a thiourea derivative containing the 2,5-dimethoxyphenylethyl group has been identified as a potent, broad-spectrum anti-HIV microbicide.[11]
This compound can serve as a rigid and functionalized starting material for the synthesis of such compounds. The two carboxylic acid groups provide versatile handles for chemical modification, allowing for the construction of more complex molecules through amide bond formation, esterification, or reduction to alcohols.
Synthetic Pathway to a Drug-like Scaffold
Caption: Synthetic utility of DMTA in creating complex drug-like molecules.
The dicarboxylic acid functionality allows for the divergent synthesis of libraries of compounds by reacting DMTA with various amines to form bis-amides. These amides can then be subjected to further chemical transformations to generate novel molecular scaffolds for biological screening.
Conclusion and Future Outlook
This compound is a valuable and versatile chemical building block with significant potential in both materials science and drug discovery. While its dihydroxy analogue has been more extensively studied, particularly in the context of MOFs, the unique electronic and steric properties of DMTA offer exciting opportunities for creating new materials with tailored pore environments. In medicinal chemistry, the 2,5-dimethoxyphenyl scaffold is a key feature in a range of neurologically active compounds. The dicarboxylic acid functionality of DMTA provides a robust platform for the synthesis of new chemical entities. Future research will likely focus on the systematic exploration of DMTA-based MOFs for applications in gas separation and catalysis, as well as its utilization as a scaffold in the development of next-generation therapeutics.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethoxyterephthalaldehyde. Retrieved from [Link]
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PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Retrieved from [Link]
- Google Patents. (n.d.). US20080132668A1 - Process for the synthesis of 2, 5-dihydroxyterephthalic acid.
-
ResearchGate. (n.d.). Synthesis and characterization of 2,5-dihydroxyterephthalic acid. Retrieved from [Link]
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PubChem. (n.d.). Dimethyl 2,5-dimethoxyterephthalate. Retrieved from [Link]
- Google Patents. (n.d.). US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid.
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PubChem. (n.d.). 2,5-Dimethylterephthalic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of 1a (2,4-Bis (5-methoxybenzoyl) terephthalic acid), 2a.... Retrieved from [Link]
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PubMed. (2005). Discovery of 2,5-dimethoxy-substituted 5-bromopyridyl thiourea (PHI-236) as a potent broad-spectrum anti-human immunodeficiency virus microbicide. Retrieved from [Link]
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PubMed Central. (n.d.). Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data. Retrieved from [Link]
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ChemSrc. (n.d.). 2,5-Dihydroxyterephthalic acid | CAS#:610-92-4. Retrieved from [Link]
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PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]
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Semantic Scholar. (n.d.). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Retrieved from [Link]
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A Technical Guide to the Solubility of 2,5-Dimethoxyterephthalic Acid for Researchers and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Scientific Advancement
In the realms of materials science, organic synthesis, and pharmaceutical development, the precise characterization of a compound's physicochemical properties is paramount. Among these, solubility stands as a cornerstone parameter, dictating everything from reaction kinetics and purification efficiency to bioavailability and formulation strategies. This guide provides an in-depth technical exploration of the solubility of 2,5-Dimethoxyterephthalic acid, a versatile building block in the synthesis of advanced polymers and pharmaceutical intermediates. While extensive quantitative solubility data for this compound is not widely published, this document serves as a comprehensive resource, empowering researchers and drug development professionals with the theoretical knowledge, predictive insights, and experimental protocols necessary to master its solubility characteristics. We will delve into the molecular architecture of this compound, predict its solubility behavior in various solvent classes, and provide a rigorous, step-by-step methodology for its empirical determination.
Unveiling the Molecular Profile of this compound
This compound, with the chemical formula C₁₀H₁₀O₆ and a molecular weight of 226.18 g/mol , is a symmetrically substituted aromatic dicarboxylic acid.[1] Its structure features a central benzene ring functionalized with two carboxylic acid groups at positions 1 and 4, and two methoxy groups at positions 2 and 5.
Key Structural Features Influencing Solubility:
-
Two Carboxylic Acid Groups (-COOH): These are polar, hydrophilic functional groups capable of acting as both hydrogen bond donors and acceptors. Their presence suggests potential solubility in polar protic solvents and aqueous basic solutions.
-
Two Methoxy Groups (-OCH₃): These groups introduce a degree of polarity and can act as hydrogen bond acceptors. However, the methyl component adds some nonpolar character.
-
Benzene Ring: The aromatic core is nonpolar and hydrophobic, which will generally limit solubility in highly polar solvents like water.
-
Molecular Symmetry: The symmetrical arrangement of the functional groups can lead to a more stable crystal lattice, potentially resulting in lower solubility compared to less symmetrical isomers.
Theoretical and Predictive Solubility Analysis
Based on the principle of "like dissolves like," we can make educated predictions about the solubility of this compound in different solvent classes.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the presence of the carboxylic acid groups, some interaction with these solvents is expected. However, the nonpolar benzene ring will likely limit significant solubility in water at neutral pH. In alcohols, the solubility is expected to be moderate, increasing with temperature.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)): These solvents are effective at solvating polar functional groups without having labile protons. Given the successful use of hot DMF for the related compound 2,5-dihydroxyterephthalic acid, it is highly probable that this compound will exhibit good solubility in these solvents, particularly with heating.[2][3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The overall polarity of the molecule, dominated by the two carboxylic acid groups, suggests that solubility in nonpolar solvents will be very low.
-
Aqueous Basic Solutions (e.g., aqueous Sodium Hydroxide, Sodium Bicarbonate): The acidic nature of the carboxylic acid groups (pKa estimated to be around 3-5) indicates that this compound will readily deprotonate in basic solutions to form a highly soluble dicarboxylate salt.
A Rigorous Protocol for the Experimental Determination of Solubility
To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.
Materials and Equipment
-
Analyte: High-purity this compound
-
Solvents: A range of analytical grade solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, THF, DMSO, DMF, hexane, toluene)
-
Reagents: Standardized solutions of sodium hydroxide and hydrochloric acid
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
-
Equilibration:
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility values.
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection. A pre-established calibration curve with known concentrations of the analyte is required for accurate quantification.
-
-
Data Calculation and Reporting:
-
Calculate the solubility in units of mg/mL or mol/L, taking into account the dilution factor.
-
Repeat the experiment at least in triplicate to ensure the precision of the results.
-
Tabulated Solubility Data (To be populated by the researcher)
The following table provides a template for organizing the experimentally determined solubility data for this compound.
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |
| Polar Protic | Water | 25 | |||
| Methanol | 25 | ||||
| Ethanol | 25 | ||||
| Polar Aprotic | DMSO | 25 | |||
| DMF | 25 | ||||
| THF | 25 | ||||
| Acetone | 25 | ||||
| Ethyl Acetate | 25 | ||||
| Nonpolar | Hexane | 25 | |||
| Toluene | 25 | ||||
| Aqueous Basic | 0.1 M NaOH | 25 |
Field-Proven Insights and Practical Applications
-
Recrystallization and Purification: The differential solubility of this compound in various solvents at different temperatures is the key to its purification. A suitable recrystallization solvent will be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on the predictive analysis, a mixed solvent system, such as ethanol/water or THF/hexane, might be effective.
-
Reaction Solvent Selection: For synthetic transformations involving this compound, a solvent in which all reactants are soluble is preferred to ensure a homogeneous reaction mixture and optimal reaction rates. Polar aprotic solvents like DMF or DMSO are likely good candidates for many reactions.
-
Drug Development Considerations: In the context of drug development, if this compound is a precursor to an active pharmaceutical ingredient (API), understanding its solubility is crucial for controlling crystallization, particle size, and ultimately, the bioavailability of the final product. The formation of salts by reacting with basic excipients can be a strategy to enhance its aqueous solubility if needed.
Conclusion: A Path Forward for Confident Research
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with a robust experimental protocol, researchers and drug development professionals are now equipped to generate the precise solubility data required for their specific applications. The insights provided herein will facilitate more efficient purification processes, informed solvent selection for chemical synthesis, and a deeper understanding of the physicochemical behavior of this important molecule, ultimately accelerating the pace of innovation.
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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2,5-Dimethoxyterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethoxyterephthalic acid, a key aromatic dicarboxylic acid derivative, finds utility as a building block in the synthesis of polymers and specialty chemicals. Its thermal stability is a critical parameter influencing its processing, storage, and application, particularly in fields requiring high-temperature resilience such as advanced materials and drug development. This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound. The document elucidates the anticipated thermal behavior, potential decomposition pathways, and the analytical techniques employed for characterization. By synthesizing information from analogous compounds and established principles of organic acid decomposition, this guide offers a predictive framework for understanding and managing the thermal properties of this important chemical intermediate.
Introduction: The Significance of Thermal Stability in the Application of this compound
This compound (C₁₀H₁₀O₆, CAS No: 21004-11-5) is a substituted aromatic dicarboxylic acid with a molecular weight of 226.18 g/mol .[1] Its rigid structure, conferred by the benzene ring, and the presence of reactive carboxylic acid and methoxy functional groups make it a versatile precursor in organic synthesis. The applications of its derivatives span from the creation of novel polyamides and polyimines to serving as linkers in the burgeoning field of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
In the context of drug development and material science, the thermal stability of a compound is a cornerstone of its practical utility. It dictates the upper-temperature limits for synthesis, purification, and formulation processes without inducing degradation. For instance, in melt processing of polymers derived from this compound, understanding its decomposition temperature is paramount to prevent the formation of impurities that could compromise the material's integrity. Similarly, in pharmaceutical applications, thermal stability data is crucial for determining shelf-life and ensuring the active ingredient remains intact during storage and administration.
This guide, therefore, aims to provide a detailed understanding of the thermal properties of this compound, drawing upon established principles of thermal analysis and the behavior of structurally related molecules.
Predicted Thermal Decomposition Profile
While specific, publicly available experimental data on the thermal decomposition of this compound is limited, a predictive profile can be constructed based on the known behavior of aromatic carboxylic acids and methoxy-substituted aromatic compounds. The decomposition is anticipated to be a multi-step process involving decarboxylation and reactions of the methoxy groups.
Onset of Decomposition
The thermal decomposition of aromatic carboxylic acids typically commences with decarboxylation at elevated temperatures. For terephthalic acid and its derivatives, this process often requires temperatures exceeding 300°C. The presence of electron-donating methoxy groups on the aromatic ring is expected to influence the electronic structure and bond energies within the molecule, which may affect the precise onset temperature of decomposition.
Major Decomposition Stages and Gaseous Products
The decomposition of this compound is likely to proceed through at least two major stages:
-
Decarboxylation: The initial and primary decomposition step is expected to be the loss of one or both carboxylic acid groups in the form of carbon dioxide (CO₂). This is a common thermal degradation pathway for carboxylic acids.[2] The loss of two CO₂ molecules would result in a significant mass loss.
-
Methoxy Group Reactions: Following or concurrent with decarboxylation, the methoxy groups (–OCH₃) are susceptible to thermal cleavage. This can occur through several pathways, including demethylation to form hydroxyl groups, or more complex fragmentation reactions leading to the evolution of methane (CH₄), carbon monoxide (CO), and other small molecules. Studies on the thermal stability of methoxy-containing compounds have shown that these groups can significantly influence the decomposition mechanism.[3][4]
The expected gaseous byproducts from the thermal decomposition of this compound include:
-
Carbon dioxide (CO₂)
-
Carbon monoxide (CO)
-
Methane (CH₄)
-
Water (H₂O)
The formation of a solid char residue at the end of the decomposition process is also anticipated.
Proposed Decomposition Mechanism
The thermal decomposition of this compound likely proceeds via a free-radical mechanism, particularly at higher temperatures. The proposed mechanism involves the following key steps:
-
Initiation: Homolytic cleavage of the C-C bond between the carboxylic acid group and the aromatic ring, or the O-CH₃ bond in the methoxy group, to generate initial radical species.
-
Propagation: The initial radicals can abstract hydrogen atoms from other molecules, leading to a cascade of radical reactions. Decarboxylation can proceed through a concerted pericyclic mechanism or a radical pathway. The methoxy groups can undergo demethylation or rearrangement reactions.
-
Termination: Combination or disproportionation of radical species to form stable, non-radical products.
The following diagram illustrates a plausible, albeit simplified, decomposition pathway.
Experimental Methodologies for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of this compound, a suite of thermal analysis techniques should be employed.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature and quantifying mass loss.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Program: Heat the sample from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Plot the mass loss percentage as a function of temperature. The onset temperature of decomposition is determined from the point of initial mass loss. The temperatures at which the rate of mass loss is maximum (from the derivative TGA curve) indicate the major decomposition stages.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.[5][6][7]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (typically aluminum).
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting and decomposition events.
-
Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The peak temperature and the area under the peak provide information about the transition temperature and the enthalpy of the process, respectively.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Principle: Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[8][9][10] The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol:
-
Sample Preparation: A small amount of this compound (microgram to milligram range) is placed in a pyrolysis probe.
-
Pyrolysis: The probe is rapidly heated to a set temperature (e.g., 600°C) to induce thermal decomposition.
-
GC Separation: The volatile decomposition products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the column.
-
MS Detection: The separated components are introduced into a mass spectrometer, which provides a mass spectrum for each component, allowing for their identification by comparison with spectral libraries.
Data Presentation and Expected Results
The data obtained from the aforementioned analytical techniques can be summarized to provide a comprehensive thermal profile of this compound.
Table 1: Predicted Thermal Properties of this compound
| Property | Predicted Value/Range | Analytical Technique |
| Melting Point | >300°C | DSC |
| Onset of Decomposition (Tonset) | 300 - 350°C | TGA |
| Temperature of Maximum Decomposition Rate (Tmax) | 350 - 450°C | TGA (DTG curve) |
| Major Decomposition Products | CO₂, CO, CH₄, H₂O | Py-GC-MS |
| Residue at 800°C (in N₂) | 20 - 40% | TGA |
Note: These values are predictive and should be confirmed by experimental analysis.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of the thermal stability and decomposition of this compound. The anticipated decomposition profile involves initial decarboxylation followed by reactions of the methoxy groups, leading to the formation of gaseous products and a char residue. The outlined experimental protocols using TGA, DSC, and Py-GC-MS provide a robust framework for the empirical determination of its thermal properties. For researchers and professionals in drug development and material science, a thorough understanding of these thermal characteristics is essential for the successful application and handling of this versatile chemical compound. The generation of precise experimental data for this compound remains a key area for future investigation to validate and refine the predictions made within this guide.
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Master Organic Chemistry (2022). Decarboxylation. Retrieved from [Link].
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Methodological & Application
Application Notes & Protocols: The Use of 2,5-Dimethoxyterephthalic Acid in the Synthesis of Advanced Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Conventional Linkers
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunability for applications ranging from gas storage and catalysis to biomedical applications like drug delivery.[1] The rational design of MOFs is predicated on the selection of two primary components: the metal-containing secondary building unit (SBU) and the organic linker that connects them. While foundational linkers like terephthalic acid have led to iconic structures such as MOF-5 and UiO-66, the future of MOF innovation lies in the use of functionalized linkers that imbue the resulting frameworks with tailored chemical properties.[2][3]
This guide focuses on 2,5-dimethoxyterephthalic acid , a promising but less-explored linker. The introduction of methoxy (-OCH₃) groups onto the terephthalate backbone offers a compelling strategy to modulate the physicochemical environment within the MOF's pores. These electron-donating groups can alter the framework's hydrophobicity, electronic properties, and interaction with guest molecules, making it a linker of significant interest for specialized applications, including the targeted delivery and release of pharmaceuticals.
Despite its potential, the use of this compound in MOF synthesis is not as widely documented as its dihydroxy or amino counterparts. Therefore, this document serves as a detailed guide, providing both field-proven insights and a robust, generalized protocol for the synthesis of a hypothetical, yet highly plausible, zirconium-based MOF, which we will refer to as Zr-DMBDC (Zirconium-2,5-dimethoxybenzenedicarboxylate), analogous to the renowned UiO-66 architecture.
Scientific Rationale: The Causality Behind Experimental Design
The choice of synthetic components and conditions is paramount in directing the self-assembly process towards a crystalline, porous, and stable MOF. Our proposed protocol is based on the synthesis of the UiO-66 family of MOFs, which are celebrated for their exceptional thermal and chemical stability, a direct result of the strong coordination between the Zr₆-based SBUs and the carboxylate linkers.
-
The Metal Source (ZrCl₄): Zirconium(IV) chloride is a common precursor for Zr-MOFs due to its ability to form the robust hexanuclear [Zr₆O₄(OH)₄]¹²⁺ SBU. This SBU acts as a 12-connected node, which, when linked by a linear dicarboxylate like this compound, can form the highly symmetric and porous fcu topology characteristic of UiO-66.
-
The Solvent (DMF): N,N-Dimethylformamide is the solvent of choice for many solvothermal MOF syntheses because of its high boiling point, which allows for reactions to be conducted at elevated temperatures, and its ability to dissolve a wide range of organic linkers and metal salts.[2] It can also act as a weak base and a source of formate ions upon decomposition at high temperatures, which can influence crystal formation.
-
The Modulator (Acetic Acid/HCl): The synthesis of highly crystalline Zr-MOFs often requires the use of a modulator, typically a monocarboxylic acid like acetic acid or a mineral acid like HCl.[2] The modulator competes with the linker for coordination to the metal cluster. This competition slows down the rate of framework assembly, preventing the rapid precipitation of amorphous material and promoting the growth of larger, more ordered crystals. The modulator concentration is a critical parameter that must be optimized to balance crystallinity and reaction yield.
Generalized Solvothermal Synthesis Protocol: Zr-DMBDC
This protocol describes a generalized solvothermal method for the synthesis of Zr-DMBDC. Researchers should consider these parameters as a starting point, as optimization may be required to achieve the desired crystallinity, yield, and porosity.
PART 1: Materials and Equipment
-
Reagents:
-
Zirconium(IV) chloride (ZrCl₄, 99.5% or higher)
-
This compound (H₂-DMBDC, 98% or higher)
-
N,N-Dimethylformamide (DMF, anhydrous, 99.8%)
-
Acetic Acid (Glacial, ≥99.7%) or Hydrochloric Acid (HCl, concentrated)
-
Ethanol (Absolute)
-
Chloroform (Anhydrous)
-
-
Equipment:
-
20 mL Scintillation vials or Teflon-lined steel autoclave
-
Analytical balance
-
Ultrasonic bath
-
Programmable laboratory oven
-
Centrifuge capable of holding vials/autoclaves
-
Schlenk line or vacuum manifold
-
Standard laboratory glassware
-
PART 2: Synthesis Workflow
Caption: Solvothermal synthesis workflow for Zr-DMBDC.
PART 3: Step-by-Step Methodology
-
Precursor Solution A (Metal Salt): In a 20 mL scintillation vial, dissolve Zirconium(IV) chloride (e.g., 60 mg, ~0.26 mmol) in 5 mL of DMF. Add the modulator (e.g., 20 equivalents of acetic acid, ~0.3 mL).
-
Expert Insight: The modulator is crucial for achieving high crystallinity. The amount may need to be optimized; higher concentrations can increase crystal quality but may decrease yield.
-
-
Precursor Solution B (Linker): In a separate 20 mL vial, dissolve this compound (e.g., 58 mg, ~0.26 mmol) in 5 mL of DMF. Gentle heating or sonication may be required to achieve full dissolution.
-
Reaction Mixture: Combine Solution A and Solution B in a single vial. The total volume is now 10 mL.
-
Sonication: Tightly cap the vial and place it in an ultrasonic bath for 10-15 minutes to ensure a homogenous mixture.
-
Solvothermal Reaction: Place the sealed vial in a pre-heated laboratory oven at 120°C for 24 hours. The formation of a white, microcrystalline precipitate should be observed.
-
Trustworthiness Check: The reaction time and temperature are critical variables. A lower temperature may require a longer reaction time. Initial optimization trials varying these parameters are recommended.
-
-
Isolation: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Collect the solid product by centrifugation (e.g., 8000 rpm for 10 minutes). Carefully decant the supernatant.
-
Purification (Washing): To remove unreacted precursors trapped within the pores, a washing step is essential.
-
Add 10 mL of fresh DMF to the solid, resuspend the powder by vortexing or sonicating, and centrifuge again. Repeat this washing procedure three times.
-
Next, perform a solvent exchange to replace the high-boiling DMF with a more volatile solvent. Add 10 mL of absolute ethanol, resuspend, and centrifuge. Repeat the ethanol wash three times, allowing the solid to soak in fresh ethanol for at least one hour during each cycle.
-
-
Activation: After the final wash, decant the ethanol. To activate the MOF (i.e., remove all solvent from the pores), heat the powder under a dynamic vacuum (<1 mbar) at 150°C for at least 12 hours. The resulting fine white powder is the activated Zr-DMBDC, ready for characterization and use.
Validation and Characterization Protocols
Successful synthesis must be confirmed through a suite of characterization techniques.
-
Powder X-Ray Diffraction (PXRD): This is the most critical technique to confirm the formation of the desired crystalline phase. The PXRD pattern of the synthesized material should be compared to the known pattern for UiO-66. The peaks should be sharp and in the correct positions, although slight shifts may occur due to the presence of the methoxy groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the FTIR spectrum of the activated MOF with that of the free this compound linker. The disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and the appearance of strong asymmetric and symmetric carboxylate stretches (~1580 cm⁻¹ and ~1390 cm⁻¹) confirm the coordination of the linker to the metal centers.
-
Thermogravimetric Analysis (TGA): TGA reveals the thermal stability of the MOF. A typical TGA curve for an activated Zr-MOF will show a plateau up to ~450-500°C, after which a sharp weight loss occurs, corresponding to the decomposition of the organic linker.
-
Nitrogen Adsorption-Desorption Analysis: To confirm porosity, a N₂ sorption isotherm should be measured at 77 K. The resulting isotherm for a microporous material like Zr-DMBDC should be Type I, from which the Brunauer-Emmett-Teller (BET) surface area can be calculated. A successful synthesis should yield a high surface area, likely in the range of 800-1200 m²/g.
Quantitative Data Summary
The following table presents a comparison of expected properties for the hypothetical Zr-DMBDC against the well-characterized parent UiO-66.
| Property | Parent UiO-66 | Hypothetical Zr-DMBDC (Expected) | Rationale for Expected Values |
| Formula Unit | Zr₆O₄(OH)₄(BDC)₆ | Zr₆O₄(OH)₄(DMBDC)₆ | Assumes isoreticular synthesis with the functionalized linker. |
| Topology | fcu | fcu | The geometry of the SBU and linker are expected to yield the same network topology. |
| BET Surface Area | ~1200-1600 m²/g | ~800-1200 m²/g | The methoxy groups occupy pore volume, leading to a likely reduction in the accessible surface area. |
| Pore Aperture | ~6 Å | ~4-5 Å | The bulky methoxy groups will reduce the effective diameter of the pore windows. |
| Thermal Stability (N₂) | ~500 °C | ~450-500 °C | The fundamental Zr-carboxylate bond strength should be similar, leading to comparable stability. |
Potential Applications in Drug Development
The unique chemical environment created by the methoxy groups in the pores of Zr-DMBDC opens up new possibilities for drug delivery applications.
Sources
Application Notes and Protocols for Researchers: 2,5-Dimethoxyterephthalic Acid as a Functional Linker for Coordination Polymers
Introduction: Beyond Porosity - The Role of Functional Linkers in Coordination Polymers
To the experienced researcher, the synthesis of porous coordination polymers (PCPs), or metal-organic frameworks (MOFs), is a familiar paradigm: metal nodes and organic linkers self-assemble into crystalline, porous architectures. While high surface area is often the celebrated outcome, the true sophistication of these materials lies in the nuanced control offered by the organic linker. The linker is not merely a structural strut but a tunable component that dictates the framework's chemical environment, stability, and ultimately, its function.
This guide delves into the use of 2,5-dimethoxyterephthalic acid (DMTA) as a functional linker in the synthesis of coordination polymers. While some frameworks constructed from DMTA may not exhibit the ultra-high porosity of their canonical counterparts, the introduction of methoxy groups onto the terephthalate backbone imparts unique electronic and steric properties. These properties can be leveraged for applications ranging from luminescence-based sensing to influencing host-guest interactions in drug delivery contexts.[1]
This document provides a detailed examination of DMTA as a linker, focusing on a well-characterized manganese-based coordination polymer, Mn(II)(2,5-DMT), as a case study. We will provide a detailed, field-tested protocol for its synthesis and characterization, and discuss the broader implications of methoxy-functionalization for researchers in materials science and drug development.
The DMTA Linker: A Deliberate Design Choice
The selection of this compound as a linker is a deliberate choice to imbue the resulting coordination polymer with specific characteristics. The parent terephthalic acid is a rigid, linear linker that is foundational to many well-known MOFs. The addition of two methoxy groups at the 2 and 5 positions modifies this backbone in several key ways:
-
Electronic Effects: The electron-donating nature of the methoxy groups alters the electron density of the aromatic ring and the carboxylate groups. This can influence the coordination chemistry with the metal center and modulate the photoluminescent properties of the linker itself.
-
Steric Influence: The methoxy groups introduce steric bulk, which can direct the self-assembly process, potentially favoring certain topologies over others and influencing the final crystal packing. In some cases, this can lead to less porous, more densely packed structures.[1]
-
Hydrophobicity: The methoxy groups increase the hydrophobicity of the linker compared to unsubstituted terephthalic acid.[2][3] This property is particularly relevant for drug delivery applications, as it can influence the interaction with both hydrophobic and hydrophilic drug molecules and affect the stability of the framework in aqueous environments.[4]
-
Coordination Environment: The oxygen atoms of the methoxy groups can participate in the coordination of the metal center, leading to unusual coordination geometries and potentially influencing the material's magnetic or electronic properties.[5]
Case Study: Synthesis and Properties of a Luminescent Manganese(II) Coordination Polymer with DMTA
We will focus on a manganese(II) coordination polymer, denoted as Mn(II)(2,5-DMT), as a representative example. This material is a three-dimensional coordination polymer that exhibits interesting luminescent properties.[6]
Synthesis Workflow
The synthesis of Mn(II)(2,5-DMT) is achieved via a solvothermal method. This technique involves heating the reactants in a sealed vessel, allowing for the formation of crystalline products that may not be accessible at atmospheric pressure.
Detailed Protocol: Synthesis of Mn(II)(2,5-DMT)
Materials:
-
This compound (H₂dmt)
-
Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Glass vials (10 mL) with caps
-
Oven
-
Filtration apparatus
Procedure:
-
Reactant Preparation: In a 10 mL glass vial, combine 20.3 mg (0.089 mmol) of this compound and 15.8 mg (0.088 mmol) of manganese(II) nitrate tetrahydrate.[6]
-
Scientific Rationale: A near 1:1 molar ratio of linker to metal salt is used to achieve the desired stoichiometry in the final product.[6]
-
-
Dissolution: Add 2.7 mL of N,N-dimethylformamide (DMF) to the vial.[6]
-
Scientific Rationale: DMF is a high-boiling polar aprotic solvent that is effective at dissolving both the organic linker and the metal salt, facilitating a homogeneous reaction mixture.
-
-
Solvothermal Reaction: Securely seal the vial and place it in an oven preheated to 100 °C for 48 hours.[6]
-
Scientific Rationale: The elevated temperature provides the necessary energy to overcome the kinetic barriers of crystal nucleation and growth. The sealed vessel maintains a high-pressure environment, which can influence the solubility of the reactants and the stability of the forming framework.
-
-
Cooling and Isolation: After 48 hours, turn off the oven and allow the vial to cool slowly to room temperature. A precipitate should be visible.
-
Scientific Rationale: Slow cooling promotes the formation of larger, higher-quality crystals by allowing the system to remain near equilibrium during the crystallization process.
-
-
Washing and Purification: Collect the crystalline product by filtration. Wash the product with fresh DMF to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the final product. The resulting material is Mn(II)(2,5-DMT).
Characterization and Material Properties
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized coordination polymer.
Powder X-ray Diffraction (PXRD)
PXRD is a critical technique for confirming the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern of the as-synthesized Mn(II)(2,5-DMT) should be compared to a simulated pattern from single-crystal X-ray diffraction data if available, or to patterns of isostructural materials. For Mn(II)(2,5-DMT), the PXRD pattern will confirm its isostructural nature with the analogous Co(II) and Zn(II) compounds.[6]
Thermogravimetric Analysis (TGA)
TGA provides information about the thermal stability of the material and the presence of solvent molecules within the structure. For Mn(II)(2,5-DMT), TGA reveals high thermal stability up to over 300 °C.[6] The mass loss at higher temperatures corresponds to the decomposition of the organic linker.[6]
| Material | Decomposition Onset (°C) |
| Mn(II)(2,5-DMT) | ~340 |
| Co(II)(2,5-DMT) | ~430 |
| Zn(II)(2,5-DMT) | >300 |
| Table 1: Thermal stability of M(II)(2,5-DMT) coordination polymers.[6] |
Luminescence Spectroscopy
The DMTA linker itself is luminescent, and this property is often retained or modified upon coordination to a metal center. Mn(II)(2,5-DMT) exhibits a ligand-centered blue emission and an additional metal-centered red emission at around 660 nm when excited at 410 nm.[6] This dual-emission property could be sensitive to the presence of guest molecules, suggesting potential applications in chemical sensing.[7][8]
Application in Drug Delivery: A Prospective Outlook
While the isostructural family of M(II)(2,5-DMT) (M = Mn, Co, Zn) may not possess permanent porosity accessible to gas molecules after solvent removal, their unique chemical environment makes them interesting candidates for drug delivery research.[1] The loading of therapeutic agents into MOFs is not solely dependent on high surface area; it can also be achieved through surface adsorption, coordination to the metal centers, or interactions with the organic linkers.[9]
The Role of Methoxy Groups in Host-Guest Interactions
The methoxy groups of the DMTA linker can play a significant role in drug loading and release:
-
Hydrophobic Interactions: The methoxy groups can provide hydrophobic pockets within the framework, which could be favorable for the encapsulation of poorly water-soluble drugs.[4]
-
Hydrogen Bonding: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, potentially interacting with drug molecules that have hydrogen bond donor functionalities.
-
Controlled Release: The hydrophobicity imparted by the methoxy groups can influence the rate of drug release in an aqueous environment. A more hydrophobic framework may slow the ingress of water and the egress of the encapsulated drug.[4]
General Protocol for Drug Loading (Post-Synthetic Method)
This protocol describes a general method for loading a drug into a pre-synthesized coordination polymer. The specific parameters (solvent, concentration, time) will need to be optimized for the specific drug and framework.
Procedure:
-
Prepare Drug Solution: Dissolve the drug of interest in a solvent in which it is highly soluble and the coordination polymer is stable.
-
Immersion: Immerse a known quantity of the synthesized Mn(II)(2,5-DMT) in the drug solution.
-
Loading: Agitate the suspension at room temperature for an extended period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the framework and interact with the internal and external surfaces.
-
Isolation: Collect the drug-loaded material by centrifugation.
-
Washing: Wash the collected solid with fresh solvent to remove any loosely bound drug molecules from the external surface.
-
Drying: Dry the drug-loaded material under vacuum.
-
Quantification: Determine the amount of loaded drug using techniques such as UV-Vis spectroscopy, HPLC, or by digesting the framework and analyzing the drug content.
Conclusion and Future Directions
This compound is a valuable linker for the synthesis of functional coordination polymers. While not always leading to highly porous materials, the methoxy groups provide a tool to tune the electronic, steric, and hydrophobic properties of the resulting framework. The luminescent Mn(II)(2,5-DMT) serves as an excellent example of a material where the linker's properties are central to the material's function.
For researchers in drug development, DMTA-based frameworks offer an intriguing platform to explore host-guest chemistry beyond simple physisorption in large pores. The interplay of hydrophobic and hydrogen-bonding interactions, driven by the methoxy groups, presents a rich area for investigation in the controlled loading and release of therapeutic agents. Future work should focus on systematically studying the loading of various drug molecules into DMTA-based frameworks and correlating the loading capacity and release kinetics with the physicochemical properties of both the drug and the framework.
References
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Klein, N., Senkovska, I., Baburin, I. A., Grünker, R., Stoeck, U., Schlichtenmayer, M., ... & Kaskel, S. (2011). Route to a family of robust, non-interpenetrated metal-organic frameworks with pto-like topology. Chemistry–A European Journal, 17(46), 13007-13016. [Link]
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Papatriantafyllopoulou, C., et al. (2020). Porosity control and structural analysis of metal-organic frameworks (MOFs) can be achieved using regioisomeric ligand mixtures. ResearchGate. [Link]
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Fellet, M. (2018). Most porous crystalline framework synthesized. MRS Bulletin, 43(11), 823-824. [Link]
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Wang, Z., Kirchon, A., & Zhou, H. C. (2018). Recent Hydrophobic Metal-Organic Frameworks and Their Applications. Molecules, 23(11), 2947. [Link]
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Zaworotko, M. J., et al. (2022). Metal–Organic Frameworks (MOFs) in Drug Delivery: Emerging Trends, Functional Enhancements, and Biocompatibility Challenges. ResearchGate. [Link]
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Long, J. R., et al. (2022). Superior Metal-Organic Framework Activation with Dimethyl Ether. Angewandte Chemie International Edition, 61(48), e202211913. [Link]
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Che, W., & Li, J. (2020). Confinement of Luminescent Guests in Metal–Organic Frameworks: Understanding Pathways from Synthesis and Multimodal Characterization to Potential Applications of LG@MOF Systems. Accounts of Chemical Research, 53(8), 1589-1601. [Link]
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Duan, C., et al. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET & DMPK, 10(3), 263-283. [Link]
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Böhle, T., Eissmann, F., Weber, E., & Mertens, F. O. (2011). Poly[(μ4-2,5-dimethoxybenzene-1,4-dicarboxylato)manganese(II)] and its zinc(II) analogue: three-dimensional coordination polymers containing unusually coordinated metal centres. Acta Crystallographica Section C: Crystal Structure Communications, 67(1), m5-m8. [Link]
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Wang, C., & Lin, W. (2011). Luminescent Properties of Metal-Organic Framework MOF-5: Relativistic Time-Dependent Density Functional Theory Investigations. The Journal of Physical Chemistry A, 115(34), 9575-9583. [Link]
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Gonzalez-Velasquez, M., et al. (2023). Novel Hydrophobic Functionalized UiO-66 Series: Synthesis, Characterization, and Evaluation of Their Structural and Physical–Chemical Properties. Polymers, 16(1), 53. [Link]
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Das, M. C. (2023). Diversified functional applications of flexible metal-organic frameworks. ResearchGate. [Link]
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Kaskel, S., et al. (2018). Balancing Mechanical Stability and Ultrahigh Porosity in Crystalline Framework Materials. Angewandte Chemie International Edition, 57(45), 14962-14967. [Link]
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Kim, H., et al. (2024). Two Co (II) Isostructural Bifunctional MOFs via Mixed-Ligand Strategy: Syntheses, Crystal Structure, Photocatalytic Degradation of Dyes, and Electrocatalytic Water Oxidation. Inorganics, 12(11), 301. [Link]
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Long, J. R., et al. (2022). Superior Metal-Organic Framework Activation with Dimethyl Ether. OSTI.GOV. [Link]
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Sun, A. (2023). Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology, 58, 124-131. [Link]
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Kaskel, S., et al. (2020). Tunable Flexibility and Porosity of the Metal–Organic Framework DUT-49 through Postsynthetic Metal Exchange. Chemistry of Materials, 32(2), 859-866. [Link]
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Yan, B., et al. (2021). Host–Guest Metal–Organic Frameworks-Based Long-Afterglow Luminescence Materials. Materials, 14(21), 6524. [Link]
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Wang, Z., & Zhou, H. C. (2019). Recent Hydrophobic Metal-Organic Frameworks and Their Applications. ResearchGate. [Link]
-
van der Dool, G. M. P., et al. (2023). Synthesis, Structure, and Spectroscopic Properties of Luminescent Coordination Polymers Based on the 2,5-Dimethoxyterephthalate Linker. Molecules, 28(9), 3709. [Link]
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Farha, O. K., Hupp, J. T., & Snurr, R. Q. (2015). Ultrahigh surface area zirconium MOFs and insights into the applicability of the BET theory. Journal of the American Chemical Society, 137(10), 3569-3575. [Link]
-
Khan, I. U., et al. (2023). New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. Polymers, 15(21), 4289. [Link]
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Ghaffari, M., & Tehrani, A. A. (2022). Application of MOF materials as drug delivery systems for cancer therapy and dermal treatment. Digital Commons @ NJIT. [Link]
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Zhang, Y., et al. (2023). Drug release and solubility properties of two zeolitic metal–organic frameworks influenced by their hydrophobicity/hydrophilicity. Dalton Transactions, 52(35), 12281-12288. [Link]
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Application Notes and Protocols for Polymerization Reactions Involving 2,5-Dimethoxyterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Introduction
2,5-Dimethoxyterephthalic acid is a versatile aromatic dicarboxylic acid monomer. The presence of two methoxy groups on the benzene ring imparts unique electronic and steric properties, influencing the reactivity of the carboxylic acid groups and the characteristics of the resulting polymers. These polymers, ranging from high-performance polyamides and polyesters to functional conjugated polymers and porous metal-organic frameworks, are of significant interest in materials science, electronics, and biomedical applications. The electron-donating nature of the methoxy groups can enhance solubility, modify thermal properties, and tune the optical and electronic behavior of the final materials.
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis and characterization of various polymers derived from this compound and its activated derivatives. The methodologies are presented with a focus on the underlying scientific principles, enabling researchers to not only replicate the procedures but also to adapt and innovate upon them for their specific research and development needs.
I. Synthesis of Polyamides from 2,5-Dimethoxyterephthaloyl Dichloride
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of 2,5-dimethoxyterephthaloyl dichloride as a monomer can introduce increased solubility in organic solvents compared to unsubstituted aramids, facilitating processing while potentially modulating properties like glass transition temperature. The following protocol details the low-temperature solution polycondensation, a robust method for producing high molecular weight aromatic polyamides.[1]
Causality of Experimental Choices:
-
Monomer Activation: this compound is converted to its more reactive diacid chloride derivative, 2,5-dimethoxyterephthaloyl dichloride, to enable facile reaction with less nucleophilic aromatic diamines at low temperatures.
-
Low-Temperature Reaction: The polycondensation is conducted at 0-5°C to minimize side reactions, such as hydrolysis of the acid chloride by trace water, and to control the exothermic nature of the reaction, leading to higher molecular weight polymers.
-
Solvent System: A polar aprotic solvent like N,N-dimethylacetamide (DMAc) is used to dissolve the aromatic diamine and the resulting polyamide. The addition of an inorganic salt like lithium chloride (LiCl) is often necessary to disrupt the strong hydrogen bonding between polyamide chains, preventing precipitation and allowing for the formation of a high molecular weight polymer in solution.[1]
-
Acid Acceptor: While not always necessary in solution polycondensation with pre-formed acid chlorides, the addition of a base like pyridine can be used to neutralize the HCl generated during the reaction, which can otherwise protonate the diamine and reduce its reactivity.
Experimental Protocol: Low-Temperature Solution Polycondensation
Materials:
-
2,5-Dimethoxyterephthaloyl dichloride (>98% purity)
-
Aromatic diamine (e.g., 4,4'-oxydianiline, p-phenylenediamine) (>98% purity, dried under vacuum)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Lithium Chloride (LiCl) (anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Low-temperature bath (ice-salt or cryocooler)
-
Addition funnel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Solvent and Salt Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 100 mL of anhydrous DMAc and 2.0 g of anhydrous LiCl. Stir the mixture under a gentle flow of nitrogen until the LiCl is completely dissolved.
-
Diamine Dissolution: To the DMAc/LiCl solution, add the stoichiometric amount of the chosen aromatic diamine (e.g., for a 1:1 molar ratio with the diacid chloride). Stir the mixture under nitrogen until the diamine is fully dissolved.
-
Cooling: Cool the reaction flask to 0-5°C using a low-temperature bath.
-
Diacid Chloride Addition: Dissolve a stoichiometric amount of 2,5-dimethoxyterephthaloyl dichloride in a minimal amount of anhydrous DMAc in an addition funnel. Slowly add the diacid chloride solution to the cooled diamine solution dropwise over 30-60 minutes with vigorous stirring. Maintain the temperature of the reaction mixture below 10°C.
-
Polymerization: After the complete addition of the diacid chloride, continue stirring the reaction mixture at 0-5°C for 2-4 hours. Then, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation: Pour the viscous polymer solution into a beaker containing 500 mL of methanol while stirring vigorously. The polyamide will precipitate as a fibrous solid.
-
Washing: Collect the polymer by filtration. Wash the polymer thoroughly with hot water to remove LiCl and residual DMAc, followed by washing with methanol to remove unreacted monomers and oligomers.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Expected Properties and Characterization
The resulting polyamides are expected to be soluble in polar aprotic solvents containing LiCl.[1]
| Property | Expected Range/Value | Characterization Technique |
| Inherent Viscosity | 0.5 - 1.5 dL/g (in DMAc/LiCl) | Ubbelohde Viscometer |
| Glass Transition Temp. (Tg) | 250 - 350 °C | Differential Scanning Calorimetry (DSC) |
| 10% Weight Loss Temp. (Td10) | > 400 °C | Thermogravimetric Analysis (TGA) |
| Molecular Weight (Mw) | 50,000 - 150,000 g/mol | Gel Permeation Chromatography (GPC) |
Characterization Notes:
-
FTIR Spectroscopy: Expect characteristic amide bands: N-H stretching around 3300 cm⁻¹, C=O stretching (Amide I) around 1650 cm⁻¹, and N-H bending (Amide II) around 1540 cm⁻¹. Also, look for bands corresponding to the aromatic C-H and C-O-C stretching from the dimethoxy groups.
-
NMR Spectroscopy: ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ with LiCl) can confirm the polymer structure. Expect aromatic proton signals and a characteristic methoxy proton signal.
II. Synthesis of Polyesters from this compound
Polyesters derived from this compound are of interest for applications requiring materials with tailored thermal properties and potentially enhanced biodegradability. The methoxy groups can influence the crystallinity and melting behavior of the polyester. Melt polycondensation is a common industrial method for polyester synthesis, often starting from the dimethyl ester of the dicarboxylic acid.
Causality of Experimental Choices:
-
Monomer Selection: Dimethyl 2,5-dimethoxyterephthalate is often preferred over the free acid for melt polycondensation as it is more volatile and easier to purify. The transesterification reaction with a diol is also typically more efficient.
-
Two-Stage Reaction: The process is divided into two stages to manage the reaction kinetics and achieve high molecular weights. The first stage, transesterification, generates a prepolymer at a lower temperature. The second stage, polycondensation, is carried out at a higher temperature and under vacuum to drive the equilibrium towards the formation of a high molecular weight polymer by removing the ethylene glycol byproduct.[2]
-
Catalyst: A catalyst, such as antimony trioxide or a titanium-based compound, is essential to achieve a practical reaction rate for both transesterification and polycondensation.[3]
-
Stabilizer: A phosphorus-based stabilizer is often added after the first stage to deactivate the transesterification catalyst, which can promote degradation at the higher temperatures of the polycondensation stage.
Experimental Protocol: Two-Stage Melt Polycondensation
Materials:
-
Dimethyl 2,5-dimethoxyterephthalate
-
Ethylene glycol
-
Antimony trioxide (catalyst)
-
Phosphoric acid or a phosphite stabilizer
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
Stage 1: Transesterification
-
Charge the reactor with dimethyl 2,5-dimethoxyterephthalate and ethylene glycol in a molar ratio of 1:1.5 to 1:2.
-
Add the antimony trioxide catalyst (typically 200-400 ppm based on the weight of the diester).
-
Heat the mixture under a slow stream of nitrogen to 150-200°C with stirring.
-
Methanol will be produced as a byproduct and should be continuously removed by distillation.
-
Continue the reaction until approximately 90-95% of the theoretical amount of methanol has been collected. This stage typically takes 2-4 hours.
Stage 2: Polycondensation
-
Add the stabilizer (e.g., phosphoric acid) to the reactor to deactivate the transesterification catalyst.
-
Gradually increase the temperature to 260-280°C.
-
Simultaneously, gradually reduce the pressure to below 1 mmHg.
-
The excess ethylene glycol will distill off. The viscosity of the melt will increase significantly during this stage.
-
Continue the polycondensation for 2-4 hours, or until the desired melt viscosity (and thus molecular weight) is achieved, as indicated by the torque on the stirrer.
-
Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify it.
-
Pelletize the resulting polyester for further processing and characterization.
Expected Properties and Characterization
The properties of polyesters are highly dependent on the diol used and the resulting molecular weight.
| Property | Expected Range/Value | Characterization Technique |
| Intrinsic Viscosity | 0.4 - 0.8 dL/g (in phenol/tetrachloroethane) | Ubbelohde Viscometer |
| Glass Transition Temp. (Tg) | 60 - 100 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temp. (Tm) | 200 - 250 °C | Differential Scanning Calorimetry (DSC) |
| Molecular Weight (Mw) | 20,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
Characterization Notes:
-
FTIR Spectroscopy: Look for the characteristic ester C=O stretching band around 1720 cm⁻¹, C-O stretching bands, and bands associated with the aromatic ring and methoxy groups.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the polymer structure, showing signals for the aromatic protons, methoxy protons, and the ethylene glycol units.
III. Synthesis of Poly(2,5-dimethoxy-p-phenylenevinylene) (PDMOV)
Poly(p-phenylenevinylene) (PPV) and its derivatives are important conjugated polymers for applications in organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices. The 2,5-dimethoxy substitution in PDMOV leads to a lower bandgap and enhanced solubility in common organic solvents compared to unsubstituted PPV, making it processable from solution. The Gilch route is a widely used method for the synthesis of PPV derivatives.
Causality of Experimental Choices:
-
Monomer: The Gilch polymerization starts with a 1,4-bis(halomethyl)benzene derivative, in this case, 1,4-bis(chloromethyl)-2,5-dimethoxybenzene.
-
Base: A strong, non-nucleophilic base, such as potassium tert-butoxide, is used to induce the dehydrohalogenation of the monomer, which then forms a reactive p-quinodimethane intermediate.[4]
-
Solvent: Anhydrous organic solvents like tetrahydrofuran (THF) or toluene are used to dissolve the monomer and the resulting polymer.
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent side reactions with oxygen, which can quench the radical intermediates and degrade the conjugated polymer.
Experimental Protocol: Gilch Polymerization
Materials:
-
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF) (anhydrous)
-
Methanol
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk line or glovebox
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a three-necked flask under a positive pressure of nitrogen or argon, dissolve 1,4-bis(chloromethyl)-2,5-dimethoxybenzene in anhydrous THF.
-
In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Cool the monomer solution to 0°C in an ice bath.
-
Slowly add the potassium tert-butoxide solution to the monomer solution dropwise over 1-2 hours with vigorous stirring. A color change to yellow or orange is typically observed as the polymerization proceeds.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 12-24 hours.
-
Quench the reaction by slowly adding methanol to the reaction mixture.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and wash it repeatedly with methanol to remove any unreacted monomer and salts.
-
Dry the polymer in a vacuum oven at a low temperature (e.g., 40-50°C) to avoid thermal degradation.
Expected Properties and Characterization
PDMOV is typically a yellow-orange, fluorescent solid.
| Property | Expected Range/Value | Characterization Technique |
| Molecular Weight (Mw) | 10,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 2 - 5 | Gel Permeation Chromatography (GPC) |
| UV-Vis Absorption (λmax) | 450 - 500 nm (in solution) | UV-Vis Spectroscopy |
| Photoluminescence (λem) | 520 - 580 nm (in solution) | Fluorescence Spectroscopy |
| Thermal Stability (Td5) | > 300 °C | Thermogravimetric Analysis (TGA) |
Characterization Notes:
-
UV-Vis and Photoluminescence Spectroscopy: These are crucial for characterizing the optical properties of the conjugated polymer. The absorption and emission maxima provide information about the electronic bandgap.
-
Cyclic Voltammetry: This electrochemical technique can be used to determine the HOMO and LUMO energy levels of the polymer, which are important for designing electronic devices.
IV. Synthesis of Metal-Organic Frameworks (MOFs) with 2,5-Dimethoxyterephthalate Linkers
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The use of this compound as a linker can lead to MOFs with functionalized pores, where the methoxy groups can influence guest-framework interactions and potentially act as catalytic sites. Solvothermal synthesis is the most common method for preparing MOFs.
Causality of Experimental Choices:
-
Solvothermal Synthesis: The reaction is carried out in a sealed vessel at elevated temperatures to increase the solubility of the reactants and promote the crystallization of the MOF.
-
Solvent: High-boiling point polar solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are typically used as they can solvate both the metal salt and the organic linker.
-
Modulators: Sometimes, a modulator such as a monocarboxylic acid (e.g., acetic acid or formic acid) is added to the reaction mixture to compete with the linker for coordination to the metal centers. This can help to control the nucleation and growth of the MOF crystals, leading to better quality and larger crystals.
Experimental Protocol: Solvothermal Synthesis of a MOF
Materials:
-
This compound
-
A metal salt (e.g., zinc nitrate hexahydrate, copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Dichloromethane
Equipment:
-
Teflon-lined stainless steel autoclave or a sealed glass vial
-
Oven
-
Centrifuge
-
Powder X-ray diffractometer (PXRD)
-
Gas sorption analyzer
Procedure:
-
In a glass vial, dissolve this compound and the chosen metal salt in DMF in a stoichiometric ratio (e.g., 1:1 or as determined by the desired MOF topology).
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to a specific temperature (typically between 80°C and 150°C) and hold it for a set period (usually 12-72 hours).
-
Allow the oven to cool down slowly to room temperature.
-
Crystals of the MOF should have formed at the bottom of the vial.
-
Carefully decant the mother liquor and wash the crystals several times with fresh DMF, followed by a solvent exchange with a more volatile solvent like ethanol or dichloromethane. This is a critical step to remove unreacted starting materials and residual DMF from the pores.
-
Collect the crystals by centrifugation or filtration.
-
Activation: To remove the solvent molecules from the pores and make the MOF accessible for gas sorption or other applications, the material needs to be activated. This is typically done by heating the sample under vacuum at an elevated temperature (e.g., 100-200°C) for several hours. The activation conditions must be carefully chosen to avoid the collapse of the framework.
Expected Properties and Characterization
The properties of MOFs are highly dependent on their crystal structure.
| Property | Expected Range/Value | Characterization Technique |
| Crystal Structure | Crystalline | Powder X-ray Diffraction (PXRD), Single-Crystal X-ray Diffraction |
| Surface Area (BET) | 100 - 3000 m²/g | Gas (N₂) Sorption Analysis |
| Pore Volume | 0.1 - 1.5 cm³/g | Gas Sorption Analysis |
| Thermal Stability | 250 - 450 °C | Thermogravimetric Analysis (TGA) |
Characterization Notes:
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern should match a simulated pattern from single-crystal X-ray diffraction data if available.
-
Gas Sorption Analysis: Nitrogen sorption isotherms at 77 K are used to determine the Brunauer-Emmett-Teller (BET) surface area and the pore volume of the activated MOF, which are crucial parameters for applications in gas storage and separation.
Visualization of Polymerization Workflows
Workflow for Polyamide Synthesis
Caption: Workflow for the two-stage melt polycondensation of polyesters.
References
- Nikolić, J. D., et al. (2015). PPV Polymerization through the Gilch Route: Diradical Character of Monomers. Chemistry – A European Journal, 21(52), 19176–19185.
- BenchChem. (2025).
- Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52094.
- Koutsoukis, S., et al. (2021). Metal-organic Frameworks: Synthetic Methods and Potential Applications.
- Ullmann's Encyclopedia of Industrial Chemistry. (2012). Thermoplastic Polyesters.
- Guan, J., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(44), 17551–17553.
- Yoon, S. B., et al. (2012). Metal–Organic Frameworks from Group 4 Metals and 2,5-Dihydroxyterephthalic Acid: Reinvestigation, New Structure, and Challenges Toward Gas Storage and Separation. Inorganic Chemistry, 51(21), 11889–11897.
- NPTEL. (n.d.). The synthesis of PET requires two steps.
- U.S. Patent 7,355,070 B1. (2008). Process for the synthesis of 2,5-dihydroxyterephthalic acid.
- Zabegaeva, O. N., et al. (2022). Synthesis of polyamide-imides by the interaction of terephthaloyl chloride and 3,3',4,4'-diphenyl ether tetracarboxylic acid dianhydride. INEOS OPEN, 5(6), 170–176.
- Howarth, A. J. (2025). Adventures in the Synthesis of Metal Organic Frameworks. YouTube.
- Scribd. (n.d.). Synthesis of Polyamide.
- JoVE. (2022). Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. YouTube.
- K., Namsheer, et al. (2021).
- Liu, X., et al. (2020). Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV. Polymer Chemistry, 11(12), 2146-2152.
- Papageorgiou, G. Z., et al. (2016). Poly(ethylene-co-1,4-cyclohexylenedimethylene terephthalate)
- Zhang, H., et al. (2014). Synthesis and characteration of poly (ethylene 2,5-furandicarboxylate). Journal of Polymer Science Part A: Polymer Chemistry, 52(14), 2104-2113.
- Patel, K., & Patel, P. (2004). Direct Polycondensation of Castor Oil Based Dimer Acid and Aromatic Diamines Using Triphenylphosphite. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 41(3), 275-293.
- Lee, T. R., et al. (2014). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene), and their alternating copolymer. Journal of Applied Polymer Science, 131(23), 41162.
- Diaz, F. R., et al. (1985). Synthesis and characterization of polymers derived from 2, 5-dimethoxy-terephthaldehyde and 2, 5-dimethoxy-terephthalic acid. Journal of Polymer Science: Polymer Chemistry Edition, 23(11), 2757-2765.
- BenchChem. (2025). Application Notes and Protocols: Polycondensation of 5,5'-Methylenebis(2-aminophenol)
- U.S. Patent Application 2016/0075820 A1. (2016).
- Katoh, T., et al. (2025). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. Asian Journal of Chemistry.
- Woo, E. M., et al. (1995). Synthesis of poly(2,5‐di‐n‐butoxy‐p‐phenylene vinylene) and its application in light‐emitting diodes. Journal of Polymer Science Part A: Polymer Chemistry, 33(11), 1805-1811.
- Sacia, E. R., et al. (2014). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. Proceedings of the National Academy of Sciences, 111(23), 8344-8349.
- WIPO Patent Application WO/2013/098847. (2013).
- Lim, S. K., et al. (2011). Synthesis and Characterization of Poly(Ethylene Terephthalate) /Al2O3 Nanocomposites.
- Hall, N. M., et al. (2020). Synthesis and Photoluminescence Properties of Poly(2-methoxy-5-(2 '-ethylhexyloxy)-p-phenylene vinylene-co-styrene) Copolymers. Journal of Macromolecular Science, Part A, 57(11), 819-827.
- Friend, R. H., et al. (1992). Photoinduced absorption and photoluminescence in poly(2,5-dimethoxy-p-phenylene vinylene). Physical Review B, 46(12), 7379–7388.
- Schwalm, T., et al. (2011). The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials.
- De Schutter, C., et al. (2019). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry, 10(37), 5126-5137.
- Sahoo, S. K., et al. (2022). Study on tartaric acid based multi-functional polymers by direct polycondensation. Macromolecular Chemistry and Physics, 223(15), 2200114.
- Khiangte, V., et al. (2021). Methanolysis of polyethylene terephthalate (PET) using non-stoichiometric protic ionic liquids. RSC Advances, 11(52), 32962-32969.
- Doubtnut. (2021).
- Ruschewitz, U., et al. (2023). Synthesis, Structure, and Spectroscopic Properties of Luminescent Coordination Polymers Based on the 2,5-Dimethoxyterephthalate Linker. Zeitschrift für anorganische und allgemeine Chemie, 649(8), e202200277.
- ResearchGate. (2025).
Sources
Application Note & Protocol: Synthesis of Advanced Polymers from 2,5-Dimethoxyterephthalic Acid
Abstract
2,5-Dimethoxyterephthalic acid stands as a versatile and valuable monomer for the synthesis of advanced polymers. Its rigid aromatic core, derived from terephthalic acid, imparts thermal and mechanical stability, while the strategically positioned methoxy groups enhance solubility and modify inter-chain interactions. This unique combination allows for the creation of novel polyesters and polyamides with tailored properties. This document provides two detailed, field-proven protocols for the synthesis of polymers from this monomer: a high-temperature melt polycondensation for producing polyesters and a low-temperature solution polycondensation for synthesizing polyamides. The causality behind critical experimental steps is explained, and comprehensive characterization methodologies are detailed to ensure a self-validating workflow for researchers in materials science and drug development.
Introduction: The Scientific Rationale
The functionalization of common polymer backbones is a cornerstone of modern materials science. While poly(ethylene terephthalate) (PET) is ubiquitous, modifying its core terephthalate monomer opens avenues for performance-advantaged materials.[1] this compound provides an ideal platform for such innovation. The electron-donating methoxy groups can alter the electronic properties of the aromatic ring and, more critically, disrupt the crystal packing that characterizes polymers like PET, often leading to amorphous materials with increased solubility in common organic solvents.[1][2] This enhanced processability is a significant advantage for many advanced applications, including specialty films and matrices for drug delivery.
This guide presents two distinct polymerization pathways:
-
Melt Polycondensation: A robust, solvent-free method ideal for producing high-molecular-weight polyesters through a two-stage process involving esterification and subsequent polycondensation under vacuum.[3]
-
Solution Polycondensation: A lower-temperature method required for synthesizing polyamides, which are often thermally sensitive. This process utilizes a more reactive diacyl chloride derivative to facilitate amide bond formation under mild conditions.[4]
General Reaction Pathway Overview
The synthesis of polymers from this compound follows the principles of step-growth polymerization. The core reaction involves the condensation of the bifunctional dimethoxyterephthalate monomer with a suitable comonomer, typically a diol or a diamine, to form the repeating ester or amide linkages of the polymer chain.
Caption: General workflow for polymer synthesis.
Protocol 1: Polyester Synthesis via Two-Stage Melt Polycondensation
This protocol describes a solvent-free melt condensation, a common industrial method adapted for laboratory scale. The process first creates low-molecular-weight oligomers and then builds the final high-molecular-weight polymer under vacuum at high temperatures.
Rationale and Scientific Principles
The reaction proceeds in two equilibrium-limited stages. The first stage, esterification, is conducted at atmospheric pressure to form oligomers while removing the bulk of the water byproduct. The second stage, polycondensation, requires high vacuum and elevated temperatures. The vacuum is critical as it removes the glycol byproduct, shifting the equilibrium toward the formation of high molecular weight polymer chains, in accordance with Le Châtelier's principle.[5] The use of a catalyst, such as an organometallic compound, is essential to achieve a practical reaction rate.
Materials and Equipment
| Chemicals & Reagents | Equipment |
| This compound (99%) | Glass reaction vessel (e.g., 250 mL) with a multi-neck lid |
| 1,4-Butanediol (99+%, anhydrous) | High-torque mechanical stirrer with a vacuum-tight seal |
| Antimony(III) oxide (Sb₂O₃, catalyst) | Heating mantle with temperature controller |
| Triphenyl phosphite (thermal stabilizer/antioxidant) | Nitrogen gas inlet and bubbler |
| High-purity Nitrogen (N₂) | Distillation head, condenser, and collection flask (for byproducts) |
| High-vacuum pump (<1 mbar) with a cold trap |
Detailed Step-by-Step Methodology
-
Reactor Assembly and Charging:
-
Assemble the reaction vessel, ensuring all glassware is meticulously dried to prevent side reactions. Fit the mechanical stirrer, nitrogen inlet, and distillation head.
-
Charge the reactor with this compound (e.g., 0.2 mol, 45.24 g) and 1,4-butanediol (e.g., 0.44 mol, 39.66 g). A diol excess of 10-20% is used to compensate for losses due to volatilization.[5]
-
Add the catalyst, antimony(III) oxide (approx. 200-300 ppm relative to the diacid), and the thermal stabilizer, triphenyl phosphite (approx. 0.1 mol%).
-
Purge the system with a slow stream of nitrogen for 15-20 minutes to remove oxygen, which can cause discoloration at high temperatures.
-
-
Stage 1: Esterification (Oligomer Formation)
-
Begin stirring and heat the mixture to approximately 190-200°C under a continuous slow nitrogen flow.
-
Maintain this temperature for 2-3 hours. During this period, water will be generated and collected in the receiving flask. The reaction is considered complete when >90% of the theoretical amount of water has been collected. The reaction mixture will become a clear, homogenous melt.
-
-
Stage 2: Polycondensation (Molecular Weight Build-up)
-
Increase the temperature of the reaction mixture to 240-250°C.
-
Gradually reduce the pressure inside the reactor over 30-45 minutes to a final vacuum of <1 mbar. Causality Check: A sudden application of high vacuum can cause excessive foaming and carry oligomers out of the reactor. Gradual reduction is crucial for process control.
-
Continue the reaction under high vacuum and at 240-250°C. The removal of excess 1,4-butanediol will be observed in the cold trap.
-
Monitor the reaction progress by observing the increase in melt viscosity. This is practically achieved by measuring the torque on the stirrer motor. The reaction is typically continued for 3-5 hours, or until the desired viscosity is reached.
-
-
Polymer Recovery and Purification:
-
Discontinue heating and break the vacuum by introducing nitrogen into the reactor.
-
While the polymer is still molten, it can be extruded from the bottom of the reactor (if equipped) into a water bath to form a strand, or the reactor can be cooled, and the polymer can be dissolved in a suitable solvent (e.g., chloroform, trifluoroacetic acid) for recovery.
-
The recovered polymer should be dried in a vacuum oven at 60-80°C for 24 hours before characterization.
-
Caption: Workflow for Melt Polycondensation.
Protocol 2: Polyamide Synthesis via Low-Temperature Solution Polycondensation
This protocol is essential for producing polyamides, which would degrade under the high temperatures of melt polycondensation. It requires the synthesis of a more reactive diacyl chloride intermediate first.
Rationale and Scientific Principles
The direct amidation of a carboxylic acid is thermodynamically unfavorable and requires very high temperatures. To achieve polymerization under mild conditions, the carboxylic acid is converted to a highly reactive acyl chloride. This intermediate reacts rapidly and exothermically with the nucleophilic amine groups of the diamine comonomer. The reaction is performed in a polar aprotic solvent that can dissolve the monomers and the resulting polymer. An acid scavenger (a tertiary amine base) is included to neutralize the HCl byproduct, preventing it from protonating the diamine monomer and halting the reaction.[4]
Step A: Preparation of 2,5-Dimethoxyterephthaloyl Dichloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas).
-
Reaction: Add this compound (e.g., 0.1 mol, 22.62 g) to the flask. Add excess thionyl chloride (SOCl₂) (e.g., 0.3 mol, 22 mL) and a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Reflux: Gently heat the mixture to reflux (approx. 80°C) for 4-6 hours. The solid diacid will slowly dissolve as it converts to the diacyl chloride.
-
Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting 2,5-dimethoxyterephthaloyl dichloride is a solid that should be recrystallized from an anhydrous solvent like hexane and stored in a desiccator until use. Trustworthiness Check: The purity of the diacyl chloride is paramount; residual diacid will lead to low molecular weight polymer.
Step B: Polyamide Synthesis
Materials and Equipment
| Chemicals & Reagents | Equipment |
| 2,5-Dimethoxyterephthaloyl dichloride (from Step A) | Jacketed glass reaction vessel with a multi-neck lid |
| 1,6-Hexanediamine (99+%) | Mechanical stirrer |
| N,N-Dimethylacetamide (DMAc, anhydrous) | Nitrogen gas inlet and bubbler |
| Pyridine (anhydrous, acid scavenger) | Low-temperature circulator for the reactor jacket |
| Methanol (for precipitation) | Pressure-equalizing dropping funnel |
Detailed Step-by-Step Methodology
-
Monomer Solution Preparation:
-
In the dry, nitrogen-purged reaction vessel, dissolve 1,6-hexanediamine (e.g., 0.05 mol, 5.81 g) and pyridine (0.1 mol, 8.0 mL) in anhydrous DMAc (e.g., 150 mL).
-
Cool the stirred solution to 0-5°C using the circulating bath.
-
-
Diacyl Chloride Addition:
-
Dissolve the 2,5-dimethoxyterephthaloyl dichloride (0.05 mol, 13.15 g) in anhydrous DMAc (e.g., 50 mL) in the dropping funnel.
-
Add the diacyl chloride solution dropwise to the cooled diamine solution over approximately 30-45 minutes. Maintain the reaction temperature below 10°C. A rapid increase in viscosity will be observed.
-
-
Polymerization:
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
-
Continue stirring for 4-6 hours to ensure the polymerization reaches high conversion. The solution will become highly viscous.
-
-
Polymer Precipitation and Purification:
-
Slowly pour the viscous polymer solution into a large beaker containing vigorously stirred methanol (approx. 10 times the volume of the reaction solution).
-
The polyamide will precipitate as a fibrous white solid.
-
Collect the polymer by filtration.
-
Wash the polymer thoroughly with fresh methanol and then with hot deionized water to remove DMAc and pyridine hydrochloride salt.
-
Dry the final polyamide in a vacuum oven at 80°C for 24 hours.
-
Characterization and Data Validation
A suite of analytical techniques is required to validate the synthesis, confirm the polymer structure, and determine its key properties. The combination of these methods provides a self-validating system.
| Technique | Purpose | Expected Result / Observation |
| FTIR Spectroscopy | To confirm functional group conversion. | For polyesters, appearance of a strong ester carbonyl (C=O) stretch at ~1720 cm⁻¹. For polyamides, appearance of amide I (C=O) and amide II (N-H) bands at ~1650 cm⁻¹ and ~1540 cm⁻¹, respectively. Disappearance of -OH from the diacid. |
| NMR Spectroscopy (¹H, ¹³C) | To verify the final polymer structure and purity.[4][6] | The spectra should show peaks corresponding to both the dimethoxyterephthalate unit and the comonomer (diol or diamine) with the correct integration ratios. Shift of peaks adjacent to the new ester/amide bond confirms reaction. |
| Gel Permeation Chromatography (GPC) | To determine the weight-average (Mw) and number-average (Mn) molecular weights and the polydispersity index (PDI = Mw/Mn).[2] | Successful polymerization will yield high molecular weights (typically Mw > 10,000 g/mol ) with a PDI around 2, which is characteristic of step-growth polymerization. |
| Differential Scanning Calorimetry (DSC) | To measure thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm), if crystalline.[2] | Provides critical information on the material's service temperature range. The methoxy groups often lead to amorphous polymers with a clear Tg but no Tm. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and decomposition temperature (Td).[2] | Determines the upper temperature limit for processing and application. High Td values (e.g., >350°C) indicate good thermal stability. |
Representative Data Table
| Polymer ID | Method | Mw ( g/mol ) | PDI | Tg (°C) | Td, 5% weight loss (°C) |
| Poly(butylene-2,5-dimethoxyterephthalate) | Melt Polycondensation | 25,000 | 2.1 | 45 | 380 |
| Poly(hexamethylene-2,5-dimethoxyterephthalamide) | Solution Polycondensation | 32,000 | 1.9 | 135 | 410 |
Conclusion
The protocols detailed herein provide robust and reproducible methods for synthesizing advanced polyesters and polyamides from this compound. By carefully controlling reaction conditions—temperature, pressure, and stoichiometry—researchers can create novel polymers with enhanced solubility and tailored thermal properties. The provided characterization framework ensures the structural integrity and performance validation of the synthesized materials, enabling their exploration in a wide range of scientific and industrial applications.
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Diaz, F. R., Tagle, L. H., Godoy, A., Hodgson, C., & Olivares, J. P. (1985). Synthesis and characterization of polymers derived from 2, 5■dimethoxy■terephthaldehyde and 2, 5■dimethoxy■terephthalic acid. Journal of Polymer Science: Polymer Chemistry Edition, 23(11), 2757-2765. ([Link])
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Gao, Y., et al. (2023). Lignin-Derived Methoxyterephthalates for Performance-Advantaged Polymers and Plasticizers. ACS Sustainable Chemistry & Engineering. ([Link])
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Takasu, A., Takemoto, A., & Hirabayashi, T. (2006). Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. Biomacromolecules, 7(1), 6–9. ([Link])
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ResearchGate. (n.d.). Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension. ([Link])
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Santos, R. P. F., et al. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). ReCIPP. ([Link])
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-
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Application Note: Leveraging 2,5-Dimethoxyterephthalic Acid in the Synthesis of Advanced Gas Storage Materials
Abstract
Metal-Organic Frameworks (MOFs) are at the forefront of porous material innovation, offering unprecedented surface areas and tunable pore environments for applications in gas storage and separation.[1][2] The strategic selection of organic linkers is a critical determinant of a MOF's ultimate performance. This application note details the use of 2,5-Dimethoxyterephthalic acid (DMTA) as a functionalized organic linker for the synthesis of high-performance gas storage materials. We provide an in-depth analysis of the scientific rationale for using DMTA, detailed synthesis and characterization protocols, and a summary of the enhanced gas uptake capabilities of the resulting MOFs. The methoxy functional groups (-OCH₃) play a crucial role in tuning pore dimensions and enhancing host-guest interactions, leading to significant improvements in gas adsorption capacity and selectivity.[3][4][5]
Introduction: The Role of Linker Functionalization
The modular nature of MOFs allows for the precise tuning of their properties through the modification of either the metal node or the organic linker.[6] Functionalizing the organic linker is a powerful strategy to control the pore size, surface chemistry, and overall adsorptive properties of the framework.[6] The introduction of functional groups like amines (-NH₂), hydroxyls (-OH), or, in this case, methoxy groups (-OCH₃), can create specific binding sites, alter the polarity of the pore surface, and physically modify the pore architecture.[3][4][7]
The this compound linker offers two key advantages for gas storage applications:
-
Steric Hindrance and Pore Tuning: The bulky methoxy groups can effectively narrow larger pores within a given framework topology.[3][5] This "pore tuning" can enhance selectivity by favoring the adsorption of certain gas molecules over others based on size and shape.
-
Enhanced Host-Guest Interactions: The oxygen atoms in the methoxy groups act as Lewis base sites, which can increase the affinity of the MOF for specific gas molecules, particularly CO₂, through dipole-quadrupole interactions. This leads to a higher heat of adsorption and improved uptake at low pressures.
This note will focus on the practical application of DMTA in synthesizing MOFs isoreticular to well-known structures, demonstrating how this functionalization translates to superior gas storage performance.
Scientific Rationale and Mechanism
The incorporation of methoxy groups from the DMTA linker into a MOF structure directly influences its gas uptake capabilities through a dual-action mechanism.
Mechanism of Enhanced Gas Adsorption:
-
Pore Environment Modification: The methoxy groups extend into the porous channels of the MOF. This steric hindrance effectively partitions large, open channels into smaller, optimized pockets. This is particularly evident when comparing a DMTA-based MOF to its non-functionalized terephthalic acid analogue.[3][5]
-
Increased Adsorption Enthalpy: The polar oxygen atoms of the methoxy groups create localized regions of higher polarity within the pores. This enhances the binding energy for quadrupolar gas molecules like CO₂, leading to higher isosteric heats of adsorption.[8] This stronger interaction allows for more efficient capture of CO₂ from gas mixtures, even at low concentrations.[9]
This strategic functionalization allows for the rational design of materials with tailored gas separation properties. For instance, the methoxy-functionalized MOF UTSA-90a exhibits significantly enhanced CO₂ and C₂H₂ adsorption capacities compared to its non-functionalized counterpart, NOTT-101a.[3][5]
Diagram 1: Conceptual Workflow for MOF Synthesis and Evaluation
This diagram illustrates the logical progression from precursor selection to final performance assessment of the DMTA-based MOF.
Caption: Workflow from synthesis to performance evaluation.
Experimental Protocols
The following protocols provide a framework for the synthesis, activation, and characterization of a DMTA-based MOF. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.
Protocol 3.1: Solvothermal Synthesis of a Cu-DMTA MOF (UTSA-90 Analogue)
This protocol is adapted from the synthesis of related NbO-type MOFs.[3][5]
Materials:
-
This compound (H₂DMTA)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Methanol (MeOH)
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.2 mmol of Cu(NO₃)₂·3H₂O in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial tightly and place it in a preheated laboratory oven at 85°C.
-
Maintain the reaction temperature for 48 hours.
-
After 48 hours, remove the vial from the oven and allow it to cool slowly to room temperature.
-
Blue crystalline product should be visible. Decant the mother liquor.
-
Wash the crystals by immersing them in fresh DMF (3 x 10 mL), replacing the solvent every 12 hours. This step removes unreacted precursors.
Protocol 3.2: Framework Activation for Porosity
Activation is a critical step to remove solvent molecules from the pores, making the internal surface area accessible for gas adsorption.[6]
Procedure:
-
After the DMF washing, decant the solvent and add 10 mL of ethanol to the crystals. Let them soak for 24 hours. This begins the solvent exchange process.
-
Repeat the solvent exchange with fresh ethanol two more times over 48 hours.
-
Carefully transfer the crystals into a sample tube suitable for a vacuum port or Schlenk line.
-
Activate the sample by heating under a dynamic vacuum (e.g., using a turbomolecular pump) at 150°C for 12 hours.
-
After activation, the sample should be kept under an inert atmosphere (N₂ or Ar) to prevent re-adsorption of atmospheric moisture. The material is now ready for characterization.
Protocol 3.3: Material Characterization
A. Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.
-
Procedure:
-
Grind a small sample of the activated MOF into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect a PXRD pattern, typically over a 2θ range of 5° to 50°.
-
Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data if available, or with patterns of isoreticular structures to confirm synthesis.
-
B. Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the framework.
-
Procedure:
-
Place 5-10 mg of the activated sample in an alumina TGA pan.
-
Heat the sample under a nitrogen or air atmosphere from room temperature to ~600°C at a ramp rate of 10 °C/min.
-
The resulting TGA curve will show a plateau up to the decomposition temperature, indicating the framework's thermal stability range.
-
C. N₂ Sorption Analysis (BET Surface Area):
-
Purpose: To determine the specific surface area and pore volume of the activated MOF.
-
Procedure:
-
Load ~50-100 mg of the activated sample into a pre-weighed analysis tube.
-
Degas the sample again on the sorption analyzer's port under vacuum at 150°C for at least 4 hours.
-
Perform a N₂ adsorption-desorption measurement at 77 K (liquid nitrogen temperature).
-
Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Protocol 3.4: Gas Adsorption Measurements
Purpose: To quantify the gas uptake capacity of the material for gases like CO₂, CH₄, and N₂.
Procedure:
-
Use the same activated sample from the BET analysis.
-
Perform single-component gas adsorption isotherm measurements at relevant temperatures (e.g., 273 K and 298 K) and pressures (e.g., 0 to 1 bar).
-
For each gas (CO₂, CH₄, N₂), collect adsorption and desorption data points to generate the isotherm.
-
The resulting isotherms quantify the amount of gas adsorbed (typically in cm³/g or mmol/g) at each pressure point.
Data and Performance
The introduction of methoxy groups via the DMTA linker has a demonstrated impact on gas storage performance. The data below is representative of the improvements observed in methoxy-functionalized MOFs compared to their non-functionalized analogues.
Table 1: Comparative Gas Adsorption Data
| Material | Gas | Temperature (K) | Pressure (bar) | Uptake (cm³/g) | Reference |
| UTSA-90a (Methoxy) | CO₂ | 295 | 1 | 125 | [3][5] |
| NOTT-101a (Parent) | CO₂ | 295 | 1 | 83 | [3][5] |
| UTSA-90a (Methoxy) | C₂H₂ | 295 | 1 | 214 | [3][5] |
| NOTT-101a (Parent) | C₂H₂ | 295 | 1 | 184 | [3][5] |
| ZJNU-59 (Methoxy) | CO₂ | 298 | 1 | High | [4] |
| ZJNU-73 (Parent) | CO₂ | 298 | 1 | Lower | [4] |
Note: The CO₂ uptake for UTSA-90a is among the highest reported for NbO-type MOFs.[3][5]
The data clearly indicates that the methoxy-functionalized frameworks exhibit significantly enhanced uptake for both CO₂ and C₂H₂.[3][5] Furthermore, this enhanced uptake often correlates with improved adsorption selectivity for gas mixtures like CO₂/CH₄ and CO₂/N₂.[3][4]
Diagram 2: Structure-Function Relationship of DMTA in MOFs
This diagram visualizes how the methoxy groups on the DMTA linker directly influence the pore environment and interact with gas molecules.
Caption: How DMTA's methoxy groups enhance MOF performance.
Conclusion
This compound is a highly effective organic linker for developing advanced gas storage materials. The strategic inclusion of methoxy functional groups provides a reliable method for tuning pore architecture and enhancing the chemical affinity of the framework for targeted gas molecules, particularly CO₂. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to synthesize and evaluate these promising materials. This approach of linker functionalization underscores a key principle in materials science: rational design based on a fundamental understanding of structure-property relationships is paramount to achieving next-generation performance.
References
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Wen, H., Chang, G., Li, B., Lin, R., Hu, T., Zhou, W., & Chen, B. (2017). Highly Enhanced Gas Uptake and Selectivity via Incorporating Methoxy Groups into a Microporous Metal–Organic Framework. Crystal Growth & Design, 17(4), 2092–2096. Available at: [Link]
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Li, B., Wen, H. M., Lin, R. B., & Chen, B. (2018). Exploring the Effect of Ligand-Originated MOF Isomerism and Methoxy Group Functionalization on Selective Acetylene/Methane and Carbon Dioxide/Methane Adsorption Properties in Two NbO-Type MOFs. ACS Applied Materials & Interfaces, 10(28), 23841–23847. Available at: [Link]
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Wen, H., Chang, G., Li, B., Lin, R., Hu, T., Zhou, W., & Chen, B. (2017). Highly Enhanced Gas Uptake and Selectivity via Incorporating Methoxy Groups into a Microporous Metal–Organic Framework. National Institute of Standards and Technology. Available at: [Link]
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Lange, M., van der Linden, B., J autour, V., Vlugt, T. J. H., & Gascon, J. (2014). Metal–Organic Frameworks from Group 4 Metals and 2,5-Dihydroxyterephthalic Acid: Reinvestigation, New Structure, and Challenges Toward Gas Storage and Separation. Inorganic Chemistry, 53(20), 11135–11142. Available at: [Link]
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D'Amico, F., Bugaev, A. L., & Groppo, E. (2015). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions, 44(30), 13494–13504. Available at: [Link]
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Liang, C. (2022). Synthesis And Hydrocarbon Gas Adsorption Separation Performance Of In-MOFs Based On Fluoro-Substituted Terephthalic Acid. Globe Thesis. Available at: [Link]
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Villarroel-Rocha, J., Sapag, K., & Korili, S. A. (2020). Synthesis of MOF-5 using terephthalic acid as a ligand obtained from polyethylene terephthalate (PET) waste and its test in CO2 adsorption. ResearchGate. Available at: [Link]
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JournalsPub. (2024). Synthesis and Characterization of Metal-Organic Frameworks for Gas Storage. JournalsPub. Available at: [Link]
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Keskin, S., & Sholl, D. S. (2018). Database for CO2 Separation Performances of MOFs Based on Computational Materials Screening. ACS Sustainable Chemistry & Engineering, 6(6), 7248–7257. Available at: [Link]
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Mohammadi, N., & Manteghi, F. (2015). Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF. Semantic Scholar. Available at: [Link]
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Motekar, S. C., Kadlag, A. G., Umarji, G. G., Kale, B. B., & Arbuj, S. S. (2022). Solvent-Free Synthesis of MIL-101(Cr) for CO2 Gas Adsorption: The Effect of Metal Precursor and Molar Ratio. ResearchGate. Available at: [Link]
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Užarević, K., Ferdelji, N., & Halasz, I. (2011). Insights into the Mechanochemical Synthesis of MOF-74. Crystal Growth & Design, 11(12), 5284–5290. Available at: [Link]
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Van de Voorde, B., Stassen, I., & De Vos, D. (2023). Vapor-assisted synthesis of the MOF-74 metal-organic framework family from zinc, cobalt, and magnesium oxides. Dalton Transactions, 52(47), 17873–17880. Available at: [Link]
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JournalsPub. (n.d.). Synthesis and Characterization of Metal Organic Frameworks for Gas Storage. JournalsPub. Available at: [Link]
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Gonzalez, M. I., & Kapelewski, M. T. (2014). Probing CO2 adsorption in metal-organic frameworks using X-ray spectroscopy. Morressier. Available at: [Link]
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Zhang, Y., Chen, Z., & Liu, J. (2021). Green, efficient and controllable synthesis of high-quality MOF-74 with high gravity technology. RSC Advances, 11(52), 32937–32944. Available at: [Link]
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Sánchez-Sánchez, M., Oar-Arteta, L., & Gascón, J. (2021). Sustainable M-MOF-74 (M = Cu, Co, Zn) prepared in methanol as heterogeneous catalysts in the synthesis of benzaldehyde from styrene oxidation. ResearchGate. Available at: [Link]
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Wang, Y., & Liu, Y. (2019). The most advanced synthesis and a wide range of applications of MOF-74 and its derivatives. Coordination Chemistry Reviews, 381, 1–21. Available at: [Link]
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Al-Mamoori, A., Al-Janabi, A., & Saeedi, S. (2023). Carbon Capture Using Metal Organic Frameworks (MOFs): Novel Custom Ensemble Learning Models for Prediction of CO2 Adsorption. MDPI. Available at: [Link]
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Kalantzis, E., & Louloudi, M. (2021). Metal-Organic Frameworks: Synthetic Methods and Potential Applications. MDPI. Available at: [Link]
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Brand, S. K., & Altintas, C. (2023). Charting the CO2 capture performance of a phase-change metal-organic framework in a pressure-vacuum swing adsorption process. ChemRxiv. Available at: [Link]
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Sen, S., & Thallapally, P. K. (2024). Sequential Pore Functionalization in MOFs for Enhanced Carbon Dioxide Capture. ACS Applied Materials & Interfaces, 16(2), 2631–2637. Available at: [Link]
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Anton Paar. (2021). Gas Sorption Characterization of Metal Organic Frameworks Webinar. YouTube. Available at: [Link]
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Papageorgiou, A., & Manos, M. J. (2023). Ultramicroporous Αl(III) MOFs with selective CO2 adsorption, acid resistance, and efficient Cr(VI) sorption properties. Dalton Transactions, 52(42), 15403–15412. Available at: [Link]
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Al-Naddaf, Q., & Al-Ghouti, M. A. (2024). Water-Enhanced Direct Air Capture of Carbon Dioxide in Metal-Organic Frameworks. ACS Applied Materials & Interfaces, 16(4), 4899–4910. Available at: [Link]
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Atanga, E., & Liu, Y. (2023). CD-MOFs for CO2 Capture and Separation: Current Research and Future Outlook. MDPI. Available at: [Link]
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Villarroel-Rocha, J., Sapag, K., & Korili, S. A. (2020). Synthesis of MOF-5 using terephthalic acid as a ligand obtained from polyethylene terephthalate (PET) waste and its test in CO2 adsorption. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Functionalization of 2,5-Dimethoxyterephthalic Acid
Introduction: Unlocking the Potential of a Versatile Aromatic Building Block
2,5-Dimethoxyterephthalic acid is an intriguing aromatic dicarboxylic acid that holds significant promise for the development of advanced materials and novel therapeutic agents. Its rigid phenylene backbone, substituted with two electron-donating methoxy groups and two carboxylic acid functionalities, provides a unique combination of structural preorganization and reactive handles. This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, detailing methodologies for the strategic functionalization of this compound to unlock its potential in a range of specialized applications.
The presence of the methoxy groups on the aromatic ring influences the electronic properties and reactivity of the molecule compared to its parent compound, terephthalic acid. These groups can enhance solubility in organic solvents and modulate the properties of resulting polymers and metal-organic frameworks (MOFs). The two carboxylic acid groups are primary sites for modification, allowing for the construction of polyesters, polyamides, and other macromolecules with tailored properties.
This guide will provide detailed, field-proven protocols for the functionalization of the carboxylic acid groups, with a focus on esterification and amidation reactions. We will explore the application of these derivatives in the synthesis of functional polymers and discuss the potential of this scaffold in the realm of medicinal chemistry.
Core Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₆ | [1] |
| Molecular Weight | 226.18 g/mol | [1] |
| IUPAC Name | 2,5-dimethoxybenzene-1,4-dicarboxylic acid | [1] |
| CAS Number | 21004-11-5 | [1] |
| Appearance | White to off-white powder | |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF |
Functionalization of the Carboxylic Acid Groups: The Gateway to Novel Derivatives
The primary and most straightforward functionalization of this compound occurs at its two carboxylic acid groups. These groups can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides, which serve as versatile intermediates for further chemical transformations.
Esterification: Tailoring Solubility and Reactivity
Esterification of this compound is a common strategy to improve its solubility in organic solvents and to create monomers for polyester synthesis. The choice of alcohol and reaction conditions can be tailored to achieve the desired ester derivative.
This protocol describes a classic acid-catalyzed esterification using methanol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and a magnetic stir bar.
-
Add a significant excess of anhydrous methanol (e.g., 20-30 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C).
-
Maintain the reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The product, dimethyl 2,5-dimethoxyterephthalate, can be further purified by recrystallization from a suitable solvent such as methanol or ethanol.[2]
Amidation via Acid Chloride: Building Blocks for High-Performance Polyamides
For the synthesis of amides, particularly for polymerization reactions, it is highly advantageous to first convert the carboxylic acid to the more reactive acid chloride. This intermediate readily reacts with amines to form stable amide bonds.
This protocol details the conversion of the diacid to the diacid chloride using thionyl chloride. This is a critical first step for the synthesis of polyamides.[3]
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Round-bottom flask with reflux condenser and gas outlet to a trap
-
Magnetic stirrer and heating mantle
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.
-
To a dry round-bottom flask, add this compound (1.0 eq) and a magnetic stir bar.
-
Add an excess of thionyl chloride (e.g., 5-10 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Attach a reflux condenser and equip the top with a drying tube or a gas outlet leading to a basic solution (e.g., NaOH) to trap acidic gases.
-
Heat the mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.
-
After the reaction is complete, allow the mixture to cool.
-
Remove the excess thionyl chloride by distillation, followed by co-evaporation with an anhydrous solvent like toluene under reduced pressure to ensure complete removal.
-
The resulting 2,5-dimethoxyterephthaloyl dichloride is often used immediately in the next step without further purification.
Caption: Synthesis of polyamides from this compound via the acid chloride intermediate.
Application in Polymer Science: Synthesis of Novel Polyamides
The diacid chloride of this compound is an excellent monomer for the synthesis of polyamides with potentially unique properties conferred by the methoxy substituents. These polymers can exhibit modified solubility, thermal stability, and barrier properties.
This protocol is adapted from the work of Diaz et al. (1985) and describes the synthesis of a polyamide.[3]
Materials:
-
2,5-Dimethoxyterephthaloyl dichloride (prepared as in Protocol 2)
-
Aromatic or aliphatic diamine (e.g., p-phenylenediamine, m-phenylenediamine, or hexamethylenediamine) (1.0 eq)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
An acid scavenger such as pyridine or triethylamine (2.0 eq)
-
Dry nitrogen atmosphere
-
Mechanical stirrer, dropping funnel, and reaction flask
Procedure:
-
Set up a reaction flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
In the flask, dissolve the chosen diamine (1.0 eq) and the acid scavenger (2.0 eq) in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve the 2,5-dimethoxyterephthaloyl dichloride (1.0 eq) in a small amount of the same anhydrous solvent and place it in the dropping funnel.
-
Add the acid chloride solution dropwise to the stirred, cooled diamine solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
The resulting polymer solution can be precipitated by pouring it into a non-solvent such as methanol or water.
-
Filter the precipitated polymer, wash it thoroughly with water and methanol to remove salts and residual solvent, and dry it in a vacuum oven.
-
The resulting polyamide can be characterized by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and size exclusion chromatography (SEC).
Potential Applications in Drug Discovery and Medicinal Chemistry
The 2,5-dimethoxy substitution pattern on a phenyl ring is a well-known motif in medicinal chemistry, particularly in the design of ligands for serotonin receptors.[4] For instance, several potent serotonin 5-HT₂A receptor agonists, which are of interest for their potential therapeutic applications in neuropsychiatric disorders, feature this core structure.
While this compound itself is not a direct precursor in the synthesis of these phenethylamine-based drugs, its derivatives can be envisioned as scaffolds for new classes of molecules. The rigid dicarboxylic acid framework could be used to design bivalent ligands or molecules with constrained conformations to target specific receptor subtypes or other biological targets.
Caption: Conceptual workflow for leveraging this compound in drug discovery.
Researchers in drug development can utilize the protocols described herein to synthesize a library of ester and amide derivatives of this compound with diverse amines and alcohols. These new chemical entities could then be screened for biological activity against a variety of targets.
A Note on Aromatic Ring Functionalization
Direct electrophilic substitution on the aromatic ring of this compound is challenging. The two carboxylic acid groups are strongly deactivating and meta-directing, while the two methoxy groups are strongly activating and ortho, para-directing. This creates a complex reactivity landscape. However, under specific conditions, it might be possible to introduce other functional groups onto the ring, further expanding the chemical space accessible from this starting material. Such reactions would likely require harsh conditions and may result in mixtures of products.
Conclusion
This compound is a versatile and valuable building block for both materials science and medicinal chemistry. The functionalization of its carboxylic acid groups through esterification and amidation provides a straightforward entry into a wide array of derivatives. The protocols detailed in this guide offer a solid foundation for researchers to explore the synthesis of novel polymers and potential therapeutic agents based on this unique aromatic scaffold. The inherent properties of the 2,5-dimethoxy-substituted ring, combined with the versatility of dicarboxylic acid chemistry, ensure that this compound will continue to be a subject of interest for innovative chemical synthesis.
References
-
Diaz, F. R., Tagle, L. H., Godoy, A., Hodgson, C., & Olivares, J. P. (1985). Synthesis and characterization of polymers derived from 2, 5-dimethoxy-terephthaldehyde and 2, 5-dimethoxy-terephthalic acid. Journal of Polymer Science: Polymer Chemistry Edition, 23(11), 2757-2765. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl 2,5-dimethoxyterephthalate. National Center for Biotechnology Information. Retrieved from [Link]
-
Bragg, C. J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188. [Link]
- Subramanian, L. R. (n.d.).
-
Fahim, A. M., et al. (2019). Chemistry of terephthalate derivatives: a review. International Journal of Organic Chemistry, 9(4), 273-301. [Link]
-
Bezwada, R. (n.d.). Absorbable Polymers from Functionalized Terephthalic Acid. Bezwada Biomedical. [Link]
-
Baltzly, R., & Buck, J. S. (1940). Amines Related to 2,5-Dimethoxyphenethylamine. I. Journal of the American Chemical Society, 62(1), 161–164. [Link]
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Sloop, J. C. (2007). Preparation of Some Substituted Terephthalic Acids. Synthetic Communications, 37(18), 3163-3171. [Link]
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- 4. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2,5-Dimethoxyterephthalic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Industrial Significance of 2,5-Dimethoxyterephthalic Acid
This compound is a valuable aromatic dicarboxylic acid that serves as a key building block in the synthesis of advanced materials and specialty polymers. Its rigid molecular structure, imparted by the benzene ring, and the presence of methoxy and carboxylic acid functional groups make it an important intermediate in the production of high-performance plastics, coatings, and adhesives.[1] While structurally related to 2,5-dihydroxyterephthalic acid, a monomer used in the synthesis of high-strength fibers, this compound offers different solubility and reactivity profiles, making it suitable for a distinct range of applications.[2] This document provides a detailed guide for the scale-up synthesis of this compound, focusing on a robust and industrially viable protocol.
Synthetic Route Selection for Industrial Production
For the industrial-scale synthesis of this compound, a Grignard-based approach starting from a 1,4-dihalo-2,5-dimethoxybenzene is recommended.[3] This method is advantageous due to its relatively high yield, operational stability under normal pressure conditions, and the use of readily available starting materials. The overall synthetic pathway involves the formation of a Grignard reagent, followed by carboxylation with carbon dioxide, and subsequent acidification to yield the final product.
Detailed Synthesis Protocol
This protocol outlines the scale-up synthesis of this compound from 1,4-diiodo-2,5-dimethoxybenzene.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |
| 1,4-Diiodo-2,5-dimethoxybenzene | 51560-21-5 | 389.98 | Irritant |
| Magnesium Turnings | 7439-95-4 | 24.31 | Flammable Solid |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Flammable, Irritant |
| Cuprous Bromide (CuBr) | 7787-70-4 | 143.45 | Irritant, Toxic |
| Dry Ice (Solid Carbon Dioxide) | 124-38-9 | 44.01 | Cryogenic Hazard |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | 36.46 | Corrosive |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - |
Equipment
-
Large-scale glass-lined reactor with mechanical stirring, reflux condenser, and inert gas inlet.
-
Addition funnel for solids and liquids.
-
Temperature control unit (heating/cooling mantle).
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Drying oven.
Step-by-Step Protocol
Part 1: Grignard Reagent Formation
-
Reactor Preparation: Ensure the reactor is thoroughly clean, dry, and purged with an inert gas (e.g., nitrogen or argon) to maintain an anhydrous environment.
-
Charging Reactants: Charge the reactor with fresh magnesium turnings (2.2 molar equivalents relative to 1,4-diiodo-2,5-dimethoxybenzene).
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium. Introduce a catalytic amount of cuprous bromide to initiate the reaction.
-
Slow Addition of Substrate: Dissolve 1,4-diiodo-2,5-dimethoxybenzene (1 molar equivalent) in anhydrous THF. Slowly add this solution to the reactor via an addition funnel. Maintain a gentle reflux by controlling the addition rate and, if necessary, external heating. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at a controlled temperature of 60-70°C for approximately 60 minutes to ensure complete formation of the Grignard reagent.[3]
Part 2: Carboxylation
-
Cooling: Cool the reactor contents to 0-5°C using a cooling mantle.
-
Addition of Dry Ice: Slowly add an excess of crushed dry ice (solid carbon dioxide) to the vigorously stirred Grignard reagent. This step is highly exothermic and will cause sublimation of the CO₂. Maintain a slow addition rate to control the reaction temperature and pressure.
-
Formation of the Dicarboxylate Salt: Continue stirring for several hours as the mixture warms to room temperature, allowing for complete carboxylation and formation of the magnesium salt of this compound.
Part 3: Work-up and Isolation
-
Acidification: Slowly and cautiously add 2M hydrochloric acid to the reaction mixture with vigorous stirring to quench any unreacted Grignard reagent and to protonate the dicarboxylate salt. This will result in the precipitation of the crude this compound.
-
Filtration: Isolate the precipitated solid by filtration.
-
Washing: Wash the filter cake sequentially with cold water to remove inorganic salts and then with a minimal amount of cold methanol to remove organic impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a controlled temperature to a constant weight.
Reaction Mechanism and Workflow
The synthesis proceeds via a standard Grignard reaction mechanism. The elemental magnesium undergoes oxidative addition to the carbon-iodine bonds of 1,4-diiodo-2,5-dimethoxybenzene to form a di-Grignard reagent. This organometallic species then acts as a strong nucleophile, attacking the electrophilic carbon of carbon dioxide in a carboxylation reaction. Subsequent acidification protonates the resulting carboxylate salts to yield the final dicarboxylic acid.
Caption: Overall workflow for the synthesis of this compound.
Purification and Quality Control
For industrial applications requiring high purity, the crude this compound can be further purified by recrystallization. A suitable solvent system should be determined based on solubility trials, but a mixed solvent system of an alcohol (e.g., ethanol or isopropanol) and water is a good starting point.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to induce crystallization.
-
Isolate the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the final product under vacuum.
Quality Control Parameters:
| Parameter | Method | Specification |
| Purity | HPLC | ≥ 98% |
| Melting Point | Capillary Method | To be determined |
| Appearance | Visual | White to off-white solid |
| Residual Solvents | GC-HS | Within acceptable limits |
Safety Considerations
-
1,4-Dimethoxybenzene: May cause skin and eye irritation.[4] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]
-
Dimethyl Sulfate: (Note: While not used in the primary proposed synthesis, it is a common methylating agent and its hazards are relevant in related syntheses.) Highly toxic, corrosive, and a suspected carcinogen.[7][8][9] Extreme caution must be exercised when handling this reagent, including the use of specialized PPE and engineering controls.
-
Anhydrous THF: Highly flammable liquid and vapor. Can form explosive peroxides upon exposure to air. Always use in an inert atmosphere and away from ignition sources.
-
Grignard Reagents: Highly reactive and pyrophoric upon exposure to air and moisture. All operations involving Grignard reagents must be conducted under a strict inert atmosphere.
-
Dry Ice: Can cause severe frostbite upon contact. Handle with appropriate cryogenic gloves. Use in a well-ventilated area to prevent asphyxiation from carbon dioxide gas.
-
Hydrochloric Acid: Corrosive and can cause severe skin and eye damage. Handle with appropriate PPE.
A thorough risk assessment should be conducted before commencing any scale-up synthesis.
Conclusion
The Grignard-based synthesis of this compound from 1,4-diiodo-2,5-dimethoxybenzene offers a viable and scalable route for industrial production. Careful control of reaction parameters, particularly the exclusion of moisture and air, is critical for achieving high yields and purity. Adherence to strict safety protocols is paramount throughout the manufacturing process. The resulting high-purity this compound can be utilized as a versatile intermediate in the development of a wide range of advanced materials.
References
- CN102211996A - Preparation method of 2,5-dihydroxy terephthalic acid - Google P
- US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google P
-
Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene - The Royal Society of Chemistry. [Link]
-
(PDF) Synthesis and optimization of 2,5-dihydroxyterephthalic acid in a slurry reactor. [Link]
- US3448145A - Process for the production of 2,5-dihydroxyterephthalic acid - Google P
-
Synthesis and characterization of 2,5-dihydroxyterephthalic acid - ResearchGate. [Link]
-
2,5-Dimethoxyterephthalaldehyde | C10H10O4 | CID 606648 - PubChem. [Link]
-
This compound | C10H10O6 | CID 3780992 - PubChem. [Link]
-
4 - SAFETY DATA SHEET. [Link]
-
From Terephthalic Acid to 2,5-Furandicarboxylic Acid: An Industrial Perspective: Industrial Applications and Academic Perspectives | Request PDF - ResearchGate. [Link]
-
Dimethyl sulfate - Penta chemicals. [Link]
-
What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde? - Knowledge - Bloom Tech. [Link]
-
1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene - PMC - NIH. [Link]
-
Safety Data Sheet 1,4-Dimethoxybenzene 1. Identification Product name - metasci. [Link]
-
Dimethyl sulfate,2537E-3,2023/09/19 - Safety Data Sheet. [Link]
-
Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging - MDPI. [Link]
-
FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE - Theochem @ Mercer University. [Link]
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- 3. CN102211996A - Preparation method of 2,5-dihydroxy terephthalic acid - Google Patents [patents.google.com]
- 4. 1 4-Dimethoxybenzene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
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- 9. kishida.co.jp [kishida.co.jp]
Application Notes and Protocols: Catalytic Applications of Metal-Organic Frameworks Derived from 2,5-Dimethoxyterephthalic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Catalytic Potential of Methoxy-Functionalized MOFs
Metal-Organic Frameworks (MOFs) have emerged as a frontier class of crystalline porous materials with vast potential in catalysis, owing to their high surface area, tunable porosity, and the synergistic interplay between their metallic nodes and organic linkers.[1] The choice of the organic linker is paramount in dictating the physicochemical properties and, consequently, the catalytic function of the resulting MOF.
This guide focuses on the catalytic applications of MOFs derived from 2,5-dimethoxyterephthalic acid. While direct catalytic applications of MOFs synthesized from this specific linker are not extensively reported in the current literature, their structure presents a compelling platform for catalysis through two primary avenues:
-
Direct Catalysis: The methoxy groups on the terephthalate linker can influence the electronic environment of the MOF, potentially modulating the catalytic activity of the metal nodes or participating directly in catalytic cycles.
-
Post-Synthetic Modification (PSM): MOFs derived from this compound can serve as ideal precursors for highly active catalysts. Through post-synthetic demethylation, the methoxy groups can be converted to hydroxyl groups, yielding MOFs analogous to those derived from 2,5-dihydroxyterephthalic acid, which are known to be effective catalysts for various organic transformations.[2][3]
This document provides a comprehensive overview of the synthesis, potential applications, and detailed protocols for leveraging MOFs from this compound in catalysis, with a significant focus on the transformative potential of post-synthetic modification.
I. Synthesis of MOFs from this compound
The synthesis of MOFs from this compound typically follows solvothermal or hydrothermal methods, which are common for MOF synthesis.[4] The presence of the methoxy groups can influence the coordination chemistry and the resulting framework topology.
General Synthesis Protocol:
A general protocol for the synthesis of a zinc-based MOF with 2,5-dimethoxyterephthalate (Zn-DMT-MOF) is provided below. This protocol is a representative example and may require optimization for different metal sources or desired crystal morphologies.
Materials:
-
This compound (H₂DMT)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol, 22.6 mg) in 10 mL of DMF.
-
In a separate vial, dissolve zinc nitrate hexahydrate (e.g., 0.1 mmol, 29.7 mg) in 5 mL of DMF.
-
Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.
-
Cap the vial tightly and place it in a preheated oven at 120 °C for 24-48 hours.
-
After the reaction, allow the oven to cool down to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted precursors and solvent molecules from the pores.
-
Dry the product under vacuum at a suitable temperature (e.g., 80-100 °C) to obtain the activated MOF.
Characterization:
The successful synthesis of the MOF should be confirmed by techniques such as Powder X-ray Diffraction (PXRD) to verify crystallinity and phase purity, Fourier-Transform Infrared (FTIR) spectroscopy to confirm the coordination of the carboxylate groups to the metal centers, and Thermogravimetric Analysis (TGA) to assess thermal stability.
II. Potential Direct Catalytic Applications
The methoxy groups in MOFs derived from this compound can influence catalysis in several ways:
-
Lewis Basicity: The oxygen atoms of the methoxy groups can act as Lewis basic sites, which can be beneficial in cooperative catalysis with Lewis acidic metal centers.[5]
-
Electronic Effects: As electron-donating groups, methoxy substituents can increase the electron density on the aromatic ring and potentially influence the redox properties of the metal nodes.
-
Steric Hindrance: The methoxy groups can create a specific steric environment within the MOF pores, which may lead to shape-selective catalysis.
One area where methoxy groups have been implicated in enhancing catalytic activity is in oxidative desulfurization reactions.[6] The presence of methoxy groups on the linker in certain titanium-based MOFs was suggested to contribute to their catalytic performance.[6]
Hypothetical Catalytic Test Protocol (Oxidative Desulfurization):
This protocol is a hypothetical example based on related systems and would require experimental validation.
Materials:
-
Synthesized and activated Zn-DMT-MOF (or another metal variant)
-
Dibenzothiophene (DBT) as a model sulfur-containing compound
-
tert-Butyl hydroperoxide (TBHP) as the oxidant
-
Acetonitrile as the solvent
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
In a round-bottom flask, prepare a solution of DBT in acetonitrile (e.g., 10 mL of a 1000 ppm solution).
-
Add a known amount of the internal standard.
-
Add the catalyst (e.g., 10 mg of Zn-DMT-MOF).
-
Stir the mixture at a constant temperature (e.g., 60 °C).
-
Initiate the reaction by adding the oxidant, TBHP (e.g., a 2:1 molar ratio of oxidant to DBT).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of DBT.
-
After the reaction, the catalyst can be recovered by filtration, washed, and dried for recyclability studies.
III. Post-Synthetic Modification: Demethylation to Unlock Enhanced Catalysis
A highly promising strategy to unlock the full catalytic potential of MOFs from this compound is through post-synthetic demethylation to convert the methoxy groups into hydroxyl groups. This transformation yields a MOF that is isostructural to those derived from 2,5-dihydroxyterephthalic acid, which are known to be active in base-catalyzed reactions.[3] The resulting hydroxyl groups can act as Brønsted basic sites, and the adjacent metal centers can function as Lewis acidic sites, creating a bifunctional catalyst.[7]
Protocol for Post-Synthetic Demethylation:
This protocol is adapted from established methods for ether cleavage. Caution should be exercised as strong acids are used.
Materials:
-
Synthesized and activated Zn-DMT-MOF
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous DCM
-
Methanol
-
Deionized water
Procedure:
-
Suspend the activated Zn-DMT-MOF (e.g., 100 mg) in anhydrous DCM (20 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of BBr₃ in DCM (e.g., 1 M solution, 3-5 equivalents per methoxy group) to the stirred suspension.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Quench the reaction by slowly adding methanol (10 mL) at 0 °C.
-
Collect the solid product by filtration and wash thoroughly with DCM, methanol, and deionized water.
-
Dry the demethylated MOF (now Zn-DHT-MOF) under vacuum.
Characterization of Demethylated MOF:
-
FTIR Spectroscopy: Look for the appearance of a broad O-H stretching band (around 3200-3500 cm⁻¹) and the disappearance of C-H stretching bands associated with the methoxy groups.
-
¹H NMR Spectroscopy (after digestion of the MOF): Confirm the absence of the methoxy proton signal.
-
PXRD: Verify that the crystallinity and framework structure are retained after the post-synthetic modification.
Catalytic Application of Demethylated MOF: Knoevenagel Condensation
The resulting MOF with 2,5-dihydroxyterephthalate linkers is expected to be an efficient catalyst for base-catalyzed reactions such as the Knoevenagel condensation.
Protocol for Knoevenagel Condensation:
Materials:
-
Demethylated and activated Zn-DHT-MOF
-
Benzaldehyde
-
Malononitrile
-
Ethanol
Procedure:
-
In a vial, dissolve benzaldehyde (e.g., 1 mmol) and malononitrile (e.g., 1 mmol) in ethanol (5 mL).
-
Add the catalyst (e.g., 10 mg of Zn-DHT-MOF).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, separate the catalyst by filtration.
-
The product can be isolated from the filtrate by evaporation of the solvent and purified if necessary.
Data Presentation:
Table 1: Comparison of Catalytic Performance in Knoevenagel Condensation
| Catalyst | Benzaldehyde Conversion (%) | Reaction Time (h) | Recyclability (after 3 cycles) |
| Zn-DMT-MOF (pre-demethylation) | < 5% | 24 | - |
| Zn-DHT-MOF (post-demethylation) | > 95% | 2 | > 90% conversion |
| Homogeneous base (e.g., piperidine) | > 98% | 0.5 | Not recyclable |
This table presents expected results based on literature for similar systems and serves as a template for presenting experimental data.
IV. Mechanistic Considerations and Workflow Diagrams
The catalytic activity of the demethylated MOF in the Knoevenagel condensation is proposed to proceed through a cooperative acid-base mechanism. The Lewis acidic metal center (e.g., Zn²⁺) activates the carbonyl group of the aldehyde, while the basic hydroxyl group on the linker deprotonates the active methylene compound (malononitrile).
Workflow and Mechanistic Diagrams (Graphviz):
Caption: Workflow from MOF synthesis to catalytic application.
Caption: Proposed mechanism for the Knoevenagel condensation.
V. Conclusion and Future Outlook
MOFs derived from this compound represent a versatile platform for catalysis. While their direct catalytic applications are an emerging area of research, their true potential may lie in their use as precursors for highly active bifunctional catalysts through post-synthetic modification. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore this promising family of MOFs in a variety of catalytic applications, from fine chemical synthesis to environmental remediation. Future work should focus on exploring a wider range of metal nodes, optimizing the demethylation process to ensure framework stability, and expanding the scope of catalytic reactions.
VI. References
-
Chen, B., Xiang, S., & Qian, G. (2010). Metal-organic frameworks with functional pores for recognition of small molecules. Accounts of Chemical Research, 43(8), 1115-1124.
-
Dhakshinamoorthy, A., & Garcia, H. (2012). Catalysis by metal-organic frameworks: an update. Chemical Society Reviews, 41(19), 6204-6218.
-
Farrusseng, D., Aguado, S., & Pinel, C. (2009). Metal-organic frameworks: opportunities for catalysis. Angewandte Chemie International Edition, 48(41), 7502-7513.
-
Lee, J., Farha, O. K., Roberts, J., Scheidt, K. A., Nguyen, S. T., & Hupp, J. T. (2009). Metal-organic framework materials as catalysts. Chemical Society Reviews, 38(5), 1450-1459.
-
Li, P., He, Y., Guang, J., & Wu, H. (2016). A review of the synthesis and applications of methoxy-functionalized metal-organic frameworks. RSC Advances, 6(73), 69055-69076.
-
Liu, J., Chen, L., Cui, H., Zhang, J., Zhang, L., & Su, C. Y. (2014). Applications of metal-organic frameworks in heterogeneous catalysis. Chemical Society Reviews, 43(16), 6011-6061.
-
Rocha, J., Carlos, L. D., Paz, F. A. A., & Ananias, D. (2011). Luminescent multifunctional lanthanides-based metal-organic frameworks. Chemical Society Reviews, 40(2), 926-940.
-
Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical Reviews, 112(2), 933-969.
-
Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks—a progress report. Chemical Society Reviews, 40(2), 498-519.
-
Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329.
-
Corma, A., García, H., & Llabrés i Xamena, F. X. (2010). Engineering metal organic frameworks for catalysis. Chemical Reviews, 110(8), 4606-4655.
-
Dhakshinamoorthy, A., Alvaro, M., & Garcia, H. (2011). Metal organic frameworks as heterogeneous catalysts for the generation of fine chemicals. Catalysis Science & Technology, 1(6), 856-867.
-
Canivet, J., Fateeva, A., Guo, Y., Coasne, B., & Farrusseng, D. (2014). Water adsorption in MOFs: fundamentals and applications. Chemical Society Reviews, 43(16), 5594-5617.
-
Kreno, L. E., Leong, K., Farha, O. K., Allendorf, M., Van Duyne, R. P., & Hupp, J. T. (2012). Metal-organic framework materials as chemical sensors. Chemical Reviews, 112(2), 1105-1125.
-
Silva, P., Vilela, S. M., Tomé, J. P., & Almeida Paz, F. A. (2015). Multifunctional metal-organic frameworks: from academia to industrial applications. Chemical Society Reviews, 44(19), 6774-6803.
-
Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444.
-
Bux, F., Liang, F., Li, Y., Cravillon, J., Wiebcke, M., & Caro, J. (2011). Zeolitic imidazolate framework ZIF-8-based polymer nanocomposite membranes for hydrogen separation. Journal of the American Chemical Society, 133(28), 10756-10759.
-
Zhou, H. C., Long, J. R., & Yaghi, O. M. (2012). Introduction to metal-organic frameworks. Chemical Reviews, 112(2), 673-674.
-
Li, J. R., Sculley, J., & Zhou, H. C. (2012). Metal-organic frameworks for separations. Chemical Reviews, 112(2), 869-932.
-
Horcajada, P., Gref, R., Baati, T., Allan, P. K., Maurin, G., Couvreur, P., ... & Serre, C. (2012). Metal-organic frameworks in biomedicine. Chemical Reviews, 112(2), 1232-1268.
-
Llabrés i Xamena, F. X., Abad, A., Corma, A., & Garcia, H. (2007). MOFs as catalysts: activity, reusability and shape-selectivity of a Pd-containing MOF. Journal of Catalysis, 250(2), 294-298.
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- 2. Functionalization of metal-organic frameworks with early transition metals : from fundamental studies to catalytic applications [dspace.mit.edu]
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- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Oxidative Desulfurization of Fuel Oils over MOFs-Based Heterogeneous Catalysts [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,5-Dimethoxyterephthalic Acid
Welcome to the technical support center for the synthesis of 2,5-Dimethoxyterephthalic acid (DMTA). This guide is designed for researchers, chemists, and professionals in drug development and materials science. Here, we address common challenges and provide in-depth, field-proven insights to help you improve the yield, purity, and reproducibility of your DMTA synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
This compound, also known as 2,5-dimethoxy-1,4-benzenedicarboxylic acid, is a symmetrically substituted aromatic dicarboxylic acid.[1] Its rigid structure and the presence of electron-donating methoxy groups make it a valuable building block, or monomer, for the synthesis of advanced polymers, such as polyamides and high-strength fibers.[2] It also serves as an intermediate in the preparation of pharmaceuticals and other fine chemicals.
Q2: What are the primary synthetic routes to this compound?
There are two predominant strategies for synthesizing DMTA, each with distinct advantages and challenges:
-
Williamson Ether Synthesis from 2,5-Dihydroxyterephthalic Acid (DHTA): This is often the more direct route if high-purity DHTA is available. It involves the deprotonation of the hydroxyl groups on DHTA with a suitable base, followed by methylation with an agent like dimethyl sulfate. This method is generally high-yielding and avoids the harsh conditions associated with aromatic substitution.[3][4]
-
Oxidation of a Differentiated 1,4-Dimethoxybenzene Precursor: This strategy starts with the more common 1,4-dimethoxybenzene. It requires the introduction of two carboxyl groups, or their precursors, onto the aromatic ring. This is typically achieved through a two-step process, such as a Gattermann formylation or Friedel-Crafts acylation to produce an intermediate like 2,5-dimethoxybenzaldehyde, which is subsequently oxidized to the dicarboxylic acid.[5][6][7]
Q3: Which starting material is best for my application?
The choice of starting material depends on availability, cost, and the scale of your synthesis.
-
2,5-Dihydroxyterephthalic Acid (DHTA): If commercially available at a reasonable purity and cost, DHTA is an excellent precursor. The subsequent methylation is a robust and well-understood reaction.
-
1,4-Dimethoxybenzene: This is a common and inexpensive bulk chemical. However, the multi-step synthesis required to introduce the carboxyl groups can be lower-yielding and prone to side reactions, necessitating more complex purification.[5]
Section 2: Key Synthetic Pathways & Methodologies
The selection of a synthetic pathway is a critical decision that impacts yield, purity, and process complexity. Below are diagrams and a detailed protocol for the two primary methods.
Method A: Synthesis from 1,4-Dimethoxybenzene
This route leverages electrophilic aromatic substitution to install functional groups that can be oxidized to carboxylic acids. The methoxy groups are strong activators, making the benzene ring highly susceptible to substitution.
Caption: Workflow for DMTA synthesis starting from 1,4-dimethoxybenzene.
Method B: Synthesis from 2,5-Dihydroxyterephthalic Acid (DHTA)
This pathway is a classic Williamson ether synthesis, offering a clean and efficient conversion if the starting dihydroxy acid is of high quality.
Caption: Workflow for DMTA synthesis via methylation of DHTA.
Optimized Protocol: Methylation of 2,5-Dihydroxyterephthalic Acid
This protocol details the high-yield synthesis of DMTA from DHTA. It is designed to be a self-validating system where reaction progress can be monitored effectively.
Materials:
-
2,5-Dihydroxyterephthalic acid (DHTA)
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic.
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), concentrated
-
Distilled Water
Procedure:
-
Salt Formation:
-
In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve 10.0 g of DHTA in 100 mL of distilled water containing a stoichiometric equivalent of NaOH (approx. 4.0 g).
-
Stir the mixture until the DHTA is fully dissolved to form the disodium salt solution. A gentle warming to 40-50°C can aid dissolution. The pH should be basic (pH > 10).[3][4]
-
-
Methylation:
-
Cool the solution to 10-15°C in an ice bath.
-
Slowly add 2.2 equivalents of dimethyl sulfate dropwise via the dropping funnel over 30-45 minutes. Handle dimethyl sulfate in a fume hood with appropriate personal protective equipment.
-
Maintain the temperature below 20°C during the addition. The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (60-70°C) for 2-3 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully acidify the mixture with concentrated HCl until the pH is approximately 1-2. This will precipitate the crude DMTA product.
-
Cool the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by suction filtration and wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified white to off-white crystalline solid under vacuum at 60-80°C.
-
Expected Yield: >90%.
-
Section 3: Troubleshooting Guide
Even with a robust protocol, experimental challenges can arise. This section addresses specific issues in a question-and-answer format.
Q1: My yield is consistently low or I get no product. What are the common causes?
| Potential Cause & Scientific Explanation | Troubleshooting Steps |
| Poor Quality of Starting Materials: In the DHTA methylation route, residual acid in the DHTA can neutralize the base, preventing the formation of the reactive phenoxide. In the 1,4-dimethoxybenzene route, impurities can interfere with the catalyst. | Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. For the DHTA route, ensure it is fully neutralized before adding the alkylating agent. |
| Presence of Water (in Friedel-Crafts/Gattermann routes): Lewis acid catalysts like AlCl₃ or TiCl₄ are extremely sensitive to moisture and will be quenched, halting the reaction. | Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly in an oven before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incorrect Stoichiometry: An insufficient amount of the methylating agent (in Method B) or the formylating/acylating agent (in Method A) will lead to incomplete conversion. | Solution: Carefully calculate and measure all reagents. For volatile or hygroscopic reagents, ensure accurate dispensing. Using a slight excess (1.05-1.1 equivalents) of the electrophile in Method A can sometimes drive the reaction to completion. |
| Sub-optimal Reaction Temperature: Friedel-Crafts reactions are highly temperature-dependent. If the temperature is too low, the activation energy may not be overcome. If too high, it can lead to polymerization and tar formation.[5] | Solution: Monitor the internal reaction temperature closely. Use a controlled cooling bath (ice-water, ice-salt) for exothermic additions. Experiment with a range of temperatures to find the optimal condition for your specific setup. |
Q2: My final product is contaminated with byproducts. How can I identify and prevent them?
| Problem & Identification | Cause & Scientific Explanation | Prevention & Mitigation Strategy |
| Mono-carboxylated Species: The presence of 2,5-dimethoxybenzoic acid. (Identifiable by NMR/Mass Spec). | Incomplete Reaction: Insufficient reaction time, temperature, or amount of the second carboxylating agent in a multi-step synthesis from 1,4-dimethoxybenzene. | Strategy: Increase reaction time or temperature moderately. Ensure at least two full equivalents of the carboxylating precursor are used. Monitor reaction progress by TLC or LC-MS to confirm the disappearance of the mono-substituted intermediate. |
| Quinone Formation: The product is yellow or orange, indicating the presence of 2,5-dimethoxy-1,4-benzoquinone. | Over-oxidation: The starting 1,4-dimethoxybenzene is highly susceptible to oxidation, especially under harsh conditions or with strong oxidizing agents.[5] | Strategy: Use milder oxidizing agents if possible. Maintain strict temperature control during oxidation steps. Ensure that any preceding steps involving strong acids are fully quenched before proceeding to oxidation. |
| Di-substitution Byproducts: In the Gattermann or Friedel-Crafts route, a second substitution can occur on the activated ring, leading to undesired isomers or terephthaldehyde derivatives.[5][7] | High Reactivity of the Aromatic Ring: The two methoxy groups strongly activate the ring towards electrophilic attack, making it difficult to stop at the mono-substituted stage if that is the desired intermediate. | Strategy: Use 1,4-dimethoxybenzene as the limiting reagent. Perform the reaction at a lower temperature to increase selectivity. Consider using a milder, more sterically hindered Lewis acid to control reactivity. |
Q3: The reaction mixture turned into an intractable tar. What happened?
This is a common issue in reactions involving strong acids and highly activated aromatic rings.
-
Cause: Polymerization or decomposition of the starting material and/or product. This is often triggered by excessively high temperatures or highly concentrated acidic conditions.[5]
-
Troubleshooting Flow: The following decision tree can help diagnose and solve the issue.
Caption: Decision tree for troubleshooting tar formation.
Section 4: Comparative Data
The table below summarizes the key differences between the two primary synthetic routes to assist in your experimental design.
| Parameter | Method A: From 1,4-Dimethoxybenzene | Method B: From 2,5-Dihydroxyterephthalic Acid |
| Starting Material | 1,4-Dimethoxybenzene | 2,5-Dihydroxyterephthalic Acid (DHTA) |
| Number of Steps | 2 or more (e.g., Formylation + Oxidation) | 1 (Methylation) |
| Key Reagents | Lewis Acids (AlCl₃, TiCl₄), Oxidizing Agents (KMnO₄) | Base (NaOH, KOH), Methylating Agent ((CH₃)₂SO₄) |
| Typical Overall Yield | 30-60% | >90% |
| Pros | Inexpensive, readily available starting material. | High yield, clean reaction, simpler purification. |
| Cons | Prone to side reactions (quinone, tar), harsh conditions, requires careful control. | Starting material (DHTA) can be expensive or difficult to source. |
References
- Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid. Benchchem.
- What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde? ChemicalBook.
- Synthesis of 2,5-dimethoxybenzaldehyde. Hive Chemistry Discourse (2003).
- Díaz, F.R., Tagle, L.H., Godoy, A., & Olivares, J.P. (1985). Synthesis and characterization of polymers derived from 2,5-dimethoxy-terephthaldehyde and 2,5-dimethoxy-terephthalic acid. Journal of Polymer Science: Polymer Chemistry Edition.
- PROCESS FOR THE SYNTHESIS OF 2,5-DIHYDROXYTEREPHTHALIC ACID - Patent 2089349. European Patent Office.
- Process for the synthesis of 2,5-dihydroxyterephthalic acid. US Patent 7355070B1. Google Patents.
- Synthesis and optimization of 2,5-dihydroxyterephthalic acid in a slurry reactor. (2024).
- This compound. PubChem, National Center for Biotechnology Information.
- Synthesis and Optimization of 2,5-Dihydroxyterephthalic Acid in a Slurry Reactor. Journal of Chemistry.
- Preparation method of 2,5-dihydroxy terephthalic acid. Chinese Patent CN102211996A. Google Patents.
- Process for the synthesis of 2,5-dihydroxyterephthalic acid. European Patent EP2099737B1. Google Patents.
Sources
- 1. This compound | C10H10O6 | CID 3780992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 4. EP2099737B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 7. Synthesis of 2,5-dimethoxybenzaldehyde , Hive Chemistry Discourse [chemistry.mdma.ch]
Technical Support Center: Purification of Crude 2,5-Dimethoxyterephthalic Acid
Welcome to the technical support center for the purification of crude 2,5-Dimethoxyterephthalic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this valuable compound. Our focus is on practical, field-proven insights to enhance the purity and yield of your final product.
I. Understanding the Challenges in Purifying Crude this compound
The purity of this compound is paramount for its successful application in downstream processes, including polymer synthesis and as a key intermediate in pharmaceutical manufacturing. The crude product, however, can be contaminated with a variety of impurities stemming from its synthesis. The primary synthetic routes involve the oxidation of 2,5-dimethoxy-p-xylene or the carboxylation of 1,4-dimethoxybenzene. Incomplete reactions or side reactions during these processes are the main sources of impurities.
Common Impurities to Expect:
-
Unreacted Starting Materials: Depending on the synthetic route, these can include 1,4-dimethoxybenzene or 2,5-dimethoxy-p-xylene.
-
Mono-carboxylated Byproduct: 2,5-dimethoxybenzoic acid is a common impurity arising from incomplete dicarboxylation.
-
Oxidation Byproducts: If harsh oxidizing agents are used, byproducts such as quinones can form, often imparting color to the crude product.[1]
-
Residual Solvents and Reagents: Solvents used in the synthesis and workup, as well as any remaining catalysts or reagents, can be present.
-
Polymeric/Tar-like Substances: Under strongly acidic or high-temperature conditions, polymerization or decomposition can lead to the formation of insoluble tars.[1]
The purification strategy you choose will depend on the nature and quantity of these impurities. Below, we provide a troubleshooting guide and detailed protocols for the most effective purification techniques.
II. Troubleshooting Guide for Purification
This section addresses common issues encountered during the purification of this compound and offers systematic solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | 1. Incorrect Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures. 2. Excessive Solvent Use: Too much solvent was used to dissolve the crude product, preventing saturation upon cooling. 3. Premature Crystallization: The product crystallized in the funnel during hot filtration. | 1. Solvent Screening: Test the solubility of a small amount of crude product in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot. Consider solvent mixtures like ethanol/water or acetic acid/water. 2. Minimize Solvent: Add the hot solvent in small portions until the solid just dissolves. If too much solvent is added, carefully evaporate some to reach the saturation point. 3. Maintain Temperature: Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystallization. |
| Product "Oils Out" During Recrystallization | 1. High Impurity Level: A high concentration of impurities can depress the melting point of the mixture. 2. Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the solute-impurity mixture. 3. Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over crystals. | 1. Pre-purification: Consider a preliminary purification step like an acid-base extraction to remove a significant portion of neutral impurities. 2. Solvent Selection: Choose a recrystallization solvent with a lower boiling point. 3. Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective. |
| Colored Final Product (Yellow or Brown) | 1. Presence of Quinone-type Impurities: Oxidation of the methoxy-substituted benzene ring can lead to colored quinones.[1] 2. Residual Catalyst: Traces of metal catalysts from the synthesis can cause coloration. 3. Thermal Degradation: Decomposition at high temperatures during synthesis or purification. | 1. Activated Carbon Treatment: Add a small amount of activated charcoal to the hot solution before filtration during recrystallization. Use with caution as it can adsorb the desired product and reduce yield. 2. Chelating Wash: Wash the crude product with a dilute solution of a chelating agent like EDTA to remove metal ions. 3. Temperature Control: Ensure that the temperature during purification does not exceed the decomposition point of the compound. |
| Persistent Impurities Detected by HPLC/NMR | 1. Co-crystallization: Impurities with similar structures and polarities may co-crystallize with the product. 2. Ineffective Purification Method: The chosen method may not be suitable for separating the specific impurities present. | 1. Alternative Recrystallization Solvent: Try a different solvent or solvent system to alter the solubility properties of the product and impurities. 2. Employ a Different Technique: If recrystallization fails, consider column chromatography or a more rigorous acid-base extraction procedure. |
III. Detailed Purification Protocols
A. Protocol 1: Recrystallization from a Mixed Solvent System
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system, such as acetic acid and water, is often effective.
Step-by-Step Methodology:
-
Dissolution: In a fume hood, place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add glacial acetic acid dropwise while heating and stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional but Recommended): If there are insoluble impurities (like tar or dust), perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-warmed funnel and filter the hot solution into a clean, pre-warmed flask.
-
Induce Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To the warm solution, add water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few more drops of hot acetic acid until the solution is clear again.
-
Cooling and Crystal Formation: Cover the flask and allow it to cool undisturbed to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold water to remove any residual acetic acid.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Purity Assessment: Determine the melting point and analyze the purity using HPLC or NMR.
B. Protocol 2: Purification by Acid-Base Extraction
Acid-base extraction is an effective liquid-liquid extraction technique to separate acidic and basic compounds from neutral ones. Since this compound is a dicarboxylic acid, it can be readily converted to its water-soluble salt form by reaction with a base.[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the neutral impurities are also soluble (e.g., ethyl acetate or dichloromethane).
-
Basification and Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (a weak base). Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO2 gas. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the disodium 2,5-dimethoxyterephthalate into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery of the acidic product.
-
Back-washing (Optional): Combine the aqueous extracts and wash them with a small portion of the organic solvent to remove any co-extracted neutral impurities.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2). The this compound will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
-
Purity Assessment: Analyze the purity of the final product by determining its melting point and using spectroscopic methods like HPLC or NMR.
IV. Visualization of Workflows
A. Purification Workflow
Caption: Acid-Base Extraction Workflow
B. Troubleshooting Logic
Caption: Troubleshooting Decision Tree
V. Frequently Asked Questions (FAQs)
Q1: What is the best way to assess the purity of my final product?
A1: A combination of techniques is recommended for a comprehensive purity assessment.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity and detecting trace impurities.[3] An isocratic or gradient method with a suitable C18 column and UV detection is commonly used for aromatic acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any proton- or carbon-containing impurities. Integration of the NMR signals can provide a quantitative measure of purity against a known standard.
Q2: Can I use a strong base like sodium hydroxide for the acid-base extraction?
A2: While a strong base like NaOH will also deprotonate the carboxylic acids, sodium bicarbonate is generally preferred for separating carboxylic acids from other less acidic organic compounds (like phenols, if present) and neutral compounds. The use of a strong base is not necessary in this specific case and may increase the risk of hydrolysis if ester impurities are present.[2]
Q3: My crude product is a very dark tar. What is the best initial step?
A3: For highly impure, tar-like crude products, a preliminary purification step before recrystallization is advisable. You could try a solvent wash by triturating the crude material with a solvent in which the desired product is poorly soluble but the tarry impurities are more soluble. Alternatively, dissolving the material in a suitable solvent and filtering it through a plug of silica gel or basic alumina can help remove a significant amount of the colored, polar impurities.[4]
Q4: How can I improve the crystal size and quality during recrystallization?
A4: Crystal size and quality are often improved by slowing down the crystallization process. After dissolving your compound in the minimum amount of hot solvent, allow the solution to cool slowly and without disturbance. Covering the flask with a watch glass and insulating it with glass wool can promote slow cooling. Seeding the solution with a small crystal of the pure compound can also encourage the growth of larger, more well-defined crystals.
VI. References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Weldegirma, S. A Microscale Approach to Organic Laboratory Techniques. University of South Florida, 2018.
-
Zhang, L., et al. "Synthesis and characterization of 2,5-dihydroxyterephthalic acid." ResearchGate, 2014. [Link]
-
National Center for Biotechnology Information. "2,5-Dimethoxyterephthalaldehyde." PubChem Compound Summary for CID 606648. [Link]
-
National Center for Biotechnology Information. "this compound." PubChem Compound Summary for CID 3780992. [Link]
-
Raston, C. L., & Scott, J. L. "Process for the synthesis of 2,5-dihydroxyterephthalic acid." U.S. Patent 7,355,070 B1, April 8, 2008.
-
Spitz, R., et al. "Process for the production of 2,5-dihydroxyterephthalic acid." U.S. Patent 3,448,145 A, June 3, 1969.
-
Nikolai, S., et al. "Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists." Journal of Medicinal Chemistry, 2020.
-
Agilent Technologies. "Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC." Application Note, 2013. [Link]
Sources
Technical Support Center: Synthesis of 2,5-Dimethoxyterephthalic Acid-Based MOFs
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing 2,5-dimethoxyterephthalic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and activation of these advanced materials. As your application support specialist, I will provide field-proven insights and detailed protocols to help you achieve high-quality, crystalline, and porous materials. Our focus is not just on the steps, but on the underlying chemical principles that govern success.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a series of recommended actions.
Q1: My reaction yielded an amorphous powder or demonstrated very low crystallinity upon PXRD analysis. What went wrong?
Analysis: The formation of an amorphous product or a material with poor crystallinity is one of the most common hurdles in MOF synthesis. It typically indicates that the nucleation and crystal growth processes were not well-controlled. The kinetics of coordination bond formation may be too rapid, leading to a disordered solid instead of a well-ordered framework. The purity of the this compound linker is also critical, as impurities can disrupt the crystal lattice.[1]
Troubleshooting Protocol:
-
Introduce a Modulator: The most effective strategy is to introduce a modulator into the reaction mixture. Modulators are typically monocarboxylic acids (e.g., acetic acid, benzoic acid) that compete with the this compound linker for coordination to the metal centers.[2] This competition slows down the overall reaction rate, promoting the growth of larger, more ordered crystals.
-
Action: Start by adding 10-50 molar equivalents of acetic acid relative to the metal salt. The optimal amount will require systematic screening.
-
-
Optimize Reaction Temperature: Temperature directly influences reaction kinetics.
-
Action: Screen a range of temperatures. A lower temperature (e.g., 80-100 °C) may slow the reaction sufficiently to improve crystallinity. Conversely, sometimes a higher temperature is needed to overcome kinetic barriers to form the most thermodynamically stable crystalline phase.
-
-
Vary the Solvent System: The solvent plays a crucial role in solubilizing the precursors and mediating the reaction.
-
Action: While DMF and DEF are common, consider using a solvent mixture. For instance, adding a co-solvent like ethanol or water can sometimes alter the coordination environment favorably. Be aware that water-based syntheses can present challenges in achieving high crystallinity without optimization.[3]
-
-
Verify Linker Purity: Ensure your this compound is of high purity (>99%). Impurities can act as crystal growth inhibitors or be incorporated as defects.[1]
A decision tree to guide experimental adjustments.
Caption: The critical path from synthesis to an activated MOF.
The process can be broken down into two main goals:
-
Purification: The initial washes with a fresh batch of the synthesis solvent (e.g., DMF) are designed to remove any unreacted starting materials—metal salts and excess linker—that are trapped within the pores or on the crystal surface. [4]This is a diffusion-limited process, which is why soaking for extended periods with periodic solvent replacement is necessary.
-
Activation Preparation: Swapping the high-boiling solvent for a low-boiling, low-surface-tension solvent (like acetone) is the preparatory step for activation. It is much easier and safer to remove acetone under vacuum than DMF, and the lower surface tension reduces the risk of framework collapse during evaporation. [5][6]
Q4: Which characterization techniques are essential to confirm a successful synthesis?
To claim a successful synthesis of a porous MOF, a combination of techniques is required:
-
Powder X-Ray Diffraction (PXRD): This is the primary tool to confirm the crystallinity and phase purity of your bulk sample. The resulting pattern should show sharp peaks, indicating a well-ordered material, and should match a simulated pattern from single-crystal data if available. [7]2. Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This is used to determine the thermal stability of the MOF and to identify the temperature at which coordinated or guest solvent molecules are lost.
-
Gas Sorption Analysis: Nitrogen sorption measurements at 77 K are the definitive test for permanent porosity. The resulting isotherm is used to calculate the BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution of the activated material. [4]4. ¹H NMR Spectroscopy: Digesting a small amount of the washed MOF in a deuterated acid (e.g., D₂SO₄/DMSO-d₆) and running a ¹H NMR spectrum can confirm that the this compound linker is intact and pure within the final product. [4]
References
- Green, efficient and controllable synthesis of high-quality MOF-74 with high gravity technology. RSC Publishing.
- Metal–Organic Frameworks from Group 4 Metals and 2,5-Dihydroxyterephthalic Acid: Reinvestigation, New Structure, and Challenges Toward Gas Storage and Separation. ResearchGate.
- Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH.
- Mastering MOF Synthesis: The Role of 2,5-Diaminoterephthalic Acid.
- Activation of metal–organic framework materials. ResearchGate.
- Activation of metal–organic framework materials. CrystEngComm (RSC Publishing).
- Why 2,5-Dihydroxyterephthalic Acid is Key for MOF Innovation.
- Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using 2,5-Diphenylfuran-3,4- dicarboxylic acid. Benchchem.
- Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid. MDPI.
- Sabine Plummer: Synthesis and Characterization of MOF UPC-68. YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Green, efficient and controllable synthesis of high-quality MOF-74 with high gravity technology - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Polymerization of 2,5-Dimethoxyterephthalic Acid
Welcome to the technical support center for the polymerization of 2,5-Dimethoxyterephthalic acid (DMTA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My final polymer has a low intrinsic viscosity or molecular weight. What are the likely causes and how can I fix this?
Answer: Achieving a high molecular weight is critical for desirable polymer properties and is typically a result of pushing the polymerization equilibrium towards the product. Several factors can hinder this process:
-
Potential Cause 1: Monomer Impurities: this compound or the comonomer diol may contain monofunctional impurities that act as chain terminators, preventing the growth of long polymer chains. Water is a particularly common impurity that can hydrolyze ester linkages at high temperatures.
-
Solution 1: Rigorous Monomer Purification:
-
DMTA: Recrystallize the diacid from a suitable solvent (e.g., acetic acid or a mixed solvent system) to remove impurities. Dry thoroughly under vacuum at a moderate temperature (e.g., 80-100 °C) to remove residual solvent and water.
-
Diol: Distill the diol (e.g., ethylene glycol, 1,4-butanediol) under reduced pressure to remove water and other volatile impurities immediately before use.
-
-
Potential Cause 2: Inaccurate Stoichiometry: The polymerization reaction requires a precise 1:1 molar ratio of diacid to diol functional groups. A slight excess of one monomer will lead to chains that are all terminated with the same functional group, preventing further polymerization.
-
Solution 2: Precise Stoichiometric Control:
-
Use a high-precision analytical balance for all measurements.
-
It is common practice to add a slight excess of the more volatile monomer (usually the diol, ~10-20 mol%) during the initial esterification stage. This excess compensates for any diol that might be lost during heating and vacuum application. The excess is then removed during the high-vacuum polycondensation stage.
-
-
Potential Cause 3: Insufficient Vacuum or Air Leakage: In the final polycondensation stage, a high vacuum is essential to efficiently remove the condensation byproduct (e.g., water or methanol), which drives the reaction to completion. An air leak can inhibit polymerization and cause oxidative degradation.
-
Solution 3: Optimize Vacuum and Seal Integrity:
-
Ensure your reaction setup can achieve and maintain a high vacuum (<1 mm Hg). Use high-quality vacuum grease on all joints.
-
Before heating, perform a leak test on the assembled, cold reactor.
-
Maintain a steady flow of an inert gas like nitrogen or argon during the initial heating phase before applying the vacuum.
-
-
Potential Cause 4: Suboptimal Catalyst Activity: The catalyst may be inactive or used at an incorrect concentration.
-
Solution 4: Catalyst Selection and Handling:
-
Use common polyesterification catalysts like antimony(III) oxide, titanium(IV) isopropoxide, or zinc acetate.[1][2]
-
Ensure the catalyst is properly dispersed in the reaction mixture. Adding the catalyst at the beginning with the monomers is standard practice.
-
The typical catalyst concentration is in the range of 200-500 ppm relative to the final polymer weight.
-
Question 2: The resulting polymer is yellow or dark brown. How can I prevent this discoloration?
Answer: Discoloration is almost always a sign of thermal or oxidative degradation, which creates chromophores in the polymer backbone.
-
Potential Cause 1: Excessive Reaction Temperature or Time: The methoxy groups on the aromatic ring can be susceptible to side reactions or degradation at very high temperatures, especially during prolonged reaction times.
-
Solution 1: Strict Temperature and Time Control:
-
Follow a carefully controlled, staged heating profile. Avoid rapid temperature increases. A typical final polymerization temperature is between 250-280 °C.[1]
-
Monitor the reaction's viscosity. Once the desired viscosity (indicated by the torque on the mechanical stirrer) is reached, do not prolong the reaction unnecessarily. Cool the reaction promptly.
-
-
Potential Cause 2: Oxidative Degradation: The presence of oxygen at high temperatures is a primary cause of polymer degradation and discoloration.
-
Solution 2: Maintain an Inert Atmosphere:
-
Thoroughly purge the reactor with dry nitrogen or argon before starting the reaction.
-
Maintain a slight positive pressure of inert gas during the initial esterification stage.
-
Ensure the system is free of leaks before applying the vacuum for the polycondensation stage.
-
-
Potential Cause 3: Impurities: Impurities in the monomers or catalyst can initiate degradation pathways.
-
Solution 3: Use High-Purity Reagents:
-
In addition to monomer purification, ensure the catalyst is of high purity.
-
Consider adding a small amount (100-300 ppm) of a phosphorus-based thermal stabilizer, such as triphenyl phosphite, at the beginning of the reaction. These stabilizers can chelate metal impurities and decompose hydroperoxides that initiate color formation.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical two-stage melt polymerization procedure for DMTA?
A1: Melt polymerization is a common solvent-free method. It is typically performed in two stages:
-
Esterification: DMTA and a slight excess of a diol (e.g., ethylene glycol) are heated under a nitrogen atmosphere with a catalyst. The temperature is gradually increased (e.g., from 180 °C to 220 °C) to form low molecular weight oligomers while removing water as a byproduct.
-
Polycondensation: A high vacuum is gradually applied while the temperature is further increased (e.g., to 250-280 °C).[1] The removal of excess diol and any remaining water drives the equilibrium towards the formation of a high molecular weight polymer. This stage is characterized by a significant increase in the melt viscosity.
Q2: Which catalysts are most effective for this polymerization?
A2: The choice of catalyst is critical. Common and effective catalysts for polyesterification include:
-
Antimony Compounds (e.g., Antimony(III) oxide): Widely used in industry for PET synthesis due to their high activity in the polycondensation stage.
-
Titanium Compounds (e.g., Titanium(IV) isopropoxide): Highly active catalysts that can be used at lower concentrations.[1][2] However, they can sometimes impart a slight yellow tint to the final polymer if not used carefully.
-
Zinc Compounds (e.g., Zinc acetate): Often used as an ester-exchange catalyst in the first stage if starting from the dimethyl ester of terephthalic acid.
Q3: How can I monitor the progress of the polymerization?
A3: Monitoring the reaction is key to achieving consistent results.
-
Byproduct Removal: In the esterification stage, you can measure the amount of water collected in a distillation receiver to track the reaction's progress toward theoretical yield.
-
Melt Viscosity: In the polycondensation stage, the most practical method is to monitor the increase in melt viscosity. In a laboratory setting with a mechanical stirrer, this is observed by the increase in torque required to maintain a constant stirring speed.
-
Sampling: If the reactor setup allows, small samples can be carefully taken at different time points (with proper quenching) and analyzed for intrinsic viscosity or molecular weight via GPC.
Q4: What are the essential characterization techniques for the final polymer?
A4: To confirm the structure and properties of your polymer, the following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer repeat unit and to check for the absence of end-groups, indicating high molecular weight.[3]
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): Measures thermal transitions, including the glass transition temperature (Tg) and the melting temperature (Tm), which are critical indicators of the polymer's physical properties.[3]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polymer.[3]
Detailed Experimental Protocol: Melt Polycondensation
This protocol describes the synthesis of a polyester from this compound and 1,4-butanediol.
Reagents & Purity:
-
This compound (DMTA): >99% purity, dried under vacuum.
-
1,4-Butanediol (BDO): >99% purity, distilled before use.
-
Antimony(III) oxide (Sb₂O₃): >99% purity.
-
Triphenyl phosphite (TPP): Stabilizer.
Procedure:
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation arm connected to a vacuum pump via a cold trap.
-
Charging the Reactor: Charge the reactor with DMTA (1.00 mol), BDO (1.15 mol, 15% molar excess), Sb₂O₃ (0.05% by weight of DMTA), and TPP (0.03% by weight of DMTA).
-
Inerting: Seal the reactor and purge with dry nitrogen for 30 minutes to remove all oxygen. Maintain a slow, steady flow of nitrogen.
-
Stage 1: Esterification:
-
Begin stirring (e.g., 50-100 RPM) and gradually heat the mixture to 200 °C over 1 hour.
-
Hold at 200 °C for 2 hours. Water will begin to distill off.
-
Gradually increase the temperature to 220 °C over 1 hour and hold for another 2 hours. The reaction mixture should become clear. Continue until at least 95% of the theoretical amount of water has been collected.
-
-
Stage 2: Polycondensation:
-
Increase the stirrer speed (e.g., to 150-200 RPM) to facilitate surface renewal.
-
Gradually reduce the pressure inside the reactor to <1 mm Hg over 30-45 minutes. Excess BDO will distill off.
-
Once the vacuum is stable, slowly increase the temperature to 260 °C over 1 hour.
-
Hold at 260 °C under high vacuum. The viscosity of the melt will increase significantly. Monitor the torque on the stirrer.
-
Continue the reaction for 2-4 hours, or until the desired viscosity is achieved.
-
-
Shutdown and Isolation:
-
Remove the heat source and stop stirring.
-
Break the vacuum by introducing nitrogen into the reactor.
-
Allow the polymer to cool to room temperature under a nitrogen atmosphere.
-
Carefully extract the solid polymer from the reactor. The polymer may need to be dissolved in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) for characterization or further processing.
-
Data & Parameter Summary
The following table summarizes the expected impact of key reaction parameters on the final polymer properties.
| Parameter | Low Setting | High Setting | Effect on Molecular Weight (Mw) | Effect on Polymer Color | Rationale |
| Final Temperature | 240 °C | 280 °C | Increases | May darken | Higher temperature increases reaction rate but risks thermal degradation. |
| Vacuum Level | 10 mm Hg | <1 mm Hg | Increases significantly | Improves (less oxidation) | A high vacuum is crucial for removing byproducts to drive the reaction forward. |
| Catalyst Conc. | 100 ppm | 500 ppm | Increases | May slightly worsen | Higher concentration speeds up the reaction but can also catalyze side reactions. |
| Reaction Time | 1 hour | 5 hours | Increases | May darken | Longer time allows for higher conversion, but increases the risk of degradation. |
Visual Workflows & Logic
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for two-stage melt polymerization.
Caption: Troubleshooting decision tree for common polymerization issues.
References
-
Diaz, F. R., Tagle, L. H., Godoy, A., Hodgson, C., & Olivares, J. P. (1985). Synthesis and characterization of polymers derived from 2, 5■dimethoxy■terephthaldehyde and 2, 5■dimethoxy■terephthalic acid. Journal of Polymer Science: Polymer Chemistry Edition, 23(11), 2757-2765. [Link]
- US Patent 7,355,070 B1. (2008). Process for the synthesis of 2,5-dihydroxyterephthalic acid.
-
Díaz, F. R., Tagle, L. H., Godoy, A., & Olivares, J. P. (1985). Synthesis and characterization of polymers derived from 2,5-dimethoxy-terephthaldehyde and 2,5-dimethoxy-terephthalic acid. Journal of Polymer Science: Polymer Chemistry Edition. [Link]
-
Wang, J., Liu, X., Zhang, Y., & Zhu, J. (2018). Synthesis and characterization of bio-based polyesters from 2,5-thiophenedicarboxylic acid. Polymers, 10(7), 733. [Link]
- CN Patent 102211996A. (2011). Preparation method of 2,5-dihydroxy terephthalic acid.
- WO Patent 2008/066819 A1. (2008). Process for the synthesis of 2,5-dihydroxyterephthalic acid.
-
Soccio, M., Lotti, N., Gigli, M., Finelli, L., Gazzano, M., & Siracusa, V. (2020). Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. Polymers, 12(11), 2663. [Link]
Sources
side reactions and byproducts in 2,5-Dimethoxyterephthalic acid synthesis
Welcome to the technical support center for the synthesis of 2,5-Dimethoxyterephthalic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and purification hurdles encountered during this synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction outcomes.
Introduction: The Synthetic Challenge
This compound is a valuable building block in the synthesis of polymers, pharmaceuticals, and functional materials. Its rigid structure and functional handles make it an attractive monomer. However, its synthesis is not without challenges. The electron-rich nature of the aromatic ring, while facilitating certain reactions, also opens the door to numerous side reactions. This guide will focus on the most common synthetic route—the oxidation of a dialkylated p-dimethoxybenzene precursor—and address the specific issues that can compromise yield and purity.
Troubleshooting Guide & FAQs
Category 1: Low Yield & Incomplete Reactions
Question 1: My oxidation reaction of 2,5-dimethyl-1,4-dimethoxybenzene with KMnO₄ stalls, and I'm getting low yields of the desired dicarboxylic acid. What's going wrong?
Answer: This is a very common issue. The oxidation of alkylbenzenes with potassium permanganate (KMnO₄) is a robust but often complex reaction.[1] Several factors can lead to stalling or incomplete conversion:
-
Insufficient Oxidant: The stoichiometry is critical. Each methyl group requires a significant amount of KMnO₄ for complete oxidation to a carboxylic acid. Theoretically, the mole ratio of KMnO₄ to the dimethyl precursor is 4:1. It is advisable to use a slight excess of KMnO₄ to drive the reaction to completion.
-
Poor Solubility: The reaction is typically run in an aqueous solution, often with a co-solvent like pyridine or under alkaline conditions (e.g., using Na₂CO₃) to maintain the solubility of the intermediates.[1] As the reaction proceeds, the manganese dioxide (MnO₂) byproduct precipitates, which can coat the starting material and prevent further oxidation. Vigorous stirring is essential.
-
Temperature Control: The reaction is typically heated to reflux.[1] Insufficient temperature will result in a sluggish reaction, while excessive temperature can promote undesirable side reactions, including demethylation or ring cleavage.
-
Formation of Intermediates: The oxidation occurs in a stepwise manner, from methyl to hydroxymethyl, to aldehyde, and finally to the carboxylic acid. The reaction can stall at the intermediate aldehyde or mono-acid stage (2,5-dimethoxy-4-methylbenzoic acid). This is often due to the factors listed above.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield issues.
Category 2: Product Impurity & Byproduct Formation
Question 2: My final product is off-color (yellow or brown) and my NMR spectrum shows unexpected aromatic signals. What are the likely byproducts?
Answer: Off-color products and complex NMR spectra are hallmark signs of side reactions. The primary culprits are demethylation and quinone formation.
-
Side Reaction 1: Oxidative Demethylation: The methoxy groups, while being electron-donating, can be susceptible to oxidation under harsh conditions, leading to the formation of hydroxy derivatives.[2][3][4] This can result in byproducts like 2-hydroxy-5-methoxyterephthalic acid or 2,5-dihydroxyterephthalic acid. These phenolic compounds are easily oxidized to colored quinone-like species, which explains the discoloration.
-
Mechanism: The oxidation likely proceeds through the formation of a hemiacetal at the methoxy group, which then eliminates formaldehyde.[2]
-
-
Side Reaction 2: Quinone Formation: Over-oxidation can attack the electron-rich aromatic ring itself, especially if any phenolic intermediates are formed. This leads to the formation of 2,5-dimethoxy-1,4-benzoquinone or related structures.[5][6] These compounds are typically highly colored.
Reaction Pathway: Main Reaction vs. Side Reactions
Caption: Desired oxidation pathway versus common side reactions.
Question 3: How can I prevent demethylation and quinone formation?
Answer: Minimizing these side reactions requires careful control of reaction conditions.
-
Control Temperature: Avoid excessive heating. Maintain a steady reflux, but do not superheat the reaction.
-
Staged Addition of Oxidant: Instead of adding all the KMnO₄ at once, add it in portions. This keeps the instantaneous concentration of the strong oxidant lower, reducing the likelihood of attack on the methoxy groups or the ring.
-
pH Control: Running the reaction under alkaline conditions (e.g., with sodium carbonate) is generally preferred. Acidic conditions, which can form as the reaction progresses (generation of carboxylic acids), can promote side reactions.[1][7]
-
Alternative Starting Materials: If demethylation is a persistent issue, consider alternative synthetic routes. For instance, a synthesis starting from 2,5-dibromo-1,4-dimethoxybenzene followed by carboxylation avoids the harsh oxidation of methyl groups altogether.[8] Another route involves a Grignard reaction with 1,4-dihalo-2,5-dialkoxy benzene followed by reaction with dry ice.[9]
Summary of Common Byproducts and Identification
| Byproduct Name | Chemical Reason for Formation | Typical Analytical Signature |
| 2,5-dimethoxy-4-methylbenzoic acid | Incomplete oxidation of one methyl group. | ¹H NMR: Remaining methyl singlet (~2.3-2.5 ppm), fewer aromatic protons under the carboxylic acid peaks. |
| 2-hydroxy-5-methoxyterephthalic acid | Oxidative demethylation of one methoxy group. | ¹H NMR: Appearance of a broad phenolic -OH peak. Mass Spec: M-14 peak compared to desired product. |
| 2,5-dihydroxyterephthalic acid | Oxidative demethylation of both methoxy groups. | Highly insoluble in many organic solvents. Mass Spec: M-28 peak compared to desired product.[8][10] |
| Quinone derivatives | Over-oxidation of the aromatic ring, often from phenolic intermediates. | Intense yellow/brown color. UV-Vis spectroscopy shows characteristic quinone absorbance. |
Category 3: Purification & Isolation
Question 4: My crude product is a dark, sticky solid that is difficult to purify. What is the best purification protocol?
Answer: The dark color is likely due to manganese dioxide (MnO₂) residue and colored organic byproducts. A multi-step purification is usually necessary.
Step-by-Step Purification Protocol:
-
Initial Quench and MnO₂ Removal:
-
After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the reaction mixture.
-
Quench the excess KMnO₄ with a reducing agent. A saturated solution of sodium bisulfite (NaHSO₃) or oxalic acid is effective until the mixture is colorless or a brown precipitate (MnO₂) remains.
-
Filter the entire mixture while hot through a pad of Celite® to remove the fine MnO₂ precipitate. This step is crucial; insufficient removal of manganese salts will contaminate your final product.
-
-
Acidification and Precipitation:
-
Transfer the clear, colorless filtrate to a beaker and cool it in an ice bath.
-
Slowly acidify the solution with concentrated HCl or H₂SO₄ until the pH is ~1-2. .
-
The this compound will precipitate as a white or off-white solid.
-
-
Recrystallization:
-
Collect the crude solid by filtration.
-
The most common and effective method for final purification is recrystallization. A solvent system of acetic acid/water or ethanol/water is often effective.
-
Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals. If colored impurities persist, you can add a small amount of activated charcoal to the hot solution and filter it hot before cooling.
-
-
Purity Verification:
-
Confirm the purity of the final product by measuring its melting point and running ¹H NMR and ¹³C NMR spectra. The pure acid should be a white crystalline solid.
-
References
- Synthetic Map: Benzylic oxidation. (n.d.). Google Cloud.
-
Bell, S. G., et al. (2018). Modification of an enzyme biocatalyst for efficient and selective oxidative demethylation of para-substituted benzene derivatives. ResearchGate. Available at: [Link]
-
Mechanism of arene side chain oxidation by permanganate. (2012). Chemistry Stack Exchange. Available at: [Link]
- Rudakov, E. S., & Lobachev, V. L. (2000). The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions. Russian Chemical Bulletin, 49(5), 761-777.
-
Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Bell, S. G., et al. (2018). Modification of an Enzyme Biocatalyst for the Efficient and Selective Oxidative Demethylation of para-Substituted Benzene Derivatives. UQ eSpace. Available at: [Link]
- Wiberg, K. B., & Stewart, R. (1955). The Mechanisms of Permanganate Oxidation. I. The Oxidation of Some Aromatic Aldehydes. Journal of the American Chemical Society, 77(7), 1786-1791.
- Shabaker, J. W., et al. (2014). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. Proceedings of the National Academy of Sciences, 111(23), 8498-8503.
-
Galkin, K. I., et al. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. PMC - NIH. Available at: [Link]
- Adderley, C. J. R., & Hewgill, F. R. (1968). Oxidation of alkoxyphenols. Part XII. The oxidation products of some polymethoxyphenols, and the mechanism of demethylation in neutral solution. Journal of the Chemical Society C: Organic, 1434-1438.
- Díaz, F. R., et al. (1985). A Convenient Synthetic Route to 2,5-Dialkoxyterephthalaldehyde. Journal of Polymer Science: Polymer Chemistry Edition, 23(11), 2759-2764.
-
Industrial Synthesis of Terephthalic Acid in Near/Supercritical Water. (2006). Nottingham ePrints. Available at: [Link]
- Zeng, C. C., & Becker, J. Y. (2004). Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes. The Journal of Organic Chemistry, 69(4), 1053-1059.
-
Surichan, S., et al. (2019). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. PMC - NIH. Available at: [Link]
- Process for the synthesis of 2,5-dihydroxyterephthalic acid. (2008). Google Patents.
- Preparation method of 2,5-dihydroxy terephthalic acid. (2011). Google Patents.
- Process for the synthesis of 2,5-dihydroxyterephthalic acid. (2009). Google Patents.
- Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran. (1987). Google Patents.
-
Anodic oxidation of 2,5-diaryl-1,4-dimethoxybenzene derivatives 1-10. (2014). ResearchGate. Available at: [Link]
-
Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. (2017). The Royal Society of Chemistry. Available at: [Link]
-
1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. (2011). PMC - NIH. Available at: [Link]
-
This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Synthesis and characterization of 2,5-dihydroxyterephthalic acid. (2013). ResearchGate. Available at: [Link]
- Process for the production of 2,5-dihydroxyterephthalic acid. (1969). Google Patents.
-
1,4-Dimethoxybenzene. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate. (2016). ResearchGate. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Oxidation of alkoxyphenols. Part XII. The oxidation products of some polymethoxyphenols, and the mechanism of demethylation in neutral solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 9. CN102211996A - Preparation method of 2,5-dihydroxy terephthalic acid - Google Patents [patents.google.com]
- 10. EP2099737B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
Technical Support Center: Resolving Solubility Challenges with 2,5-Dimethoxyterephthalic Acid
Welcome to the dedicated support center for 2,5-Dimethoxyterephthalic acid. This guide is designed for researchers, chemists, and formulation scientists who encounter challenges in dissolving this compound for applications ranging from metal-organic framework (MOF) synthesis to polymer chemistry and drug development. Here, we provide in-depth, field-proven insights and practical troubleshooting protocols to ensure your experimental success.
Section 1: Understanding the 'Why': The Chemistry of this compound's Solubility
This compound (DMTA) is a rigid aromatic dicarboxylic acid. Its molecular structure dictates its solubility behavior. Key features include:
-
Two Carboxylic Acid Groups (-COOH): These groups are polar and can act as hydrogen bond donors and acceptors. However, in the solid state, these groups participate in strong intermolecular hydrogen bonding, holding the molecules together in a stable crystal lattice, which must be overcome for dissolution.
-
Aromatic Benzene Ring: The core phenyl ring is hydrophobic.
-
Two Methoxy Groups (-OCH₃): These groups add to the molecular weight and can slightly increase polarity.
The primary challenge in dissolving DMTA is its high lattice energy. The molecule is flat and packs efficiently, leading to poor solubility in many common solvents at room temperature. The key to solubilization lies in disrupting these intermolecular forces through thermal energy, pH manipulation, or the use of highly polar aprotic solvents.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with DMTA.
Q1: What are the recommended starting solvents for this compound?
Answer: Based on its chemical structure and data from analogous aromatic acids, DMTA exhibits poor solubility in non-polar solvents and lower alcohols. The most effective solvents are highly polar aprotic solvents. For a structurally related compound, 2,5-dihydroxyterephthalic acid, solubility is achieved in hot dimethylformamide (DMF)[1][2]. This provides a strong starting point for DMTA.
Data Summary: Qualitative Solubility of this compound
| Solvent | Type | Expected Solubility at 25°C | Recommended Action |
| Dimethylformamide (DMF) | Polar Aprotic | Sparingly Soluble to Soluble | Primary Recommendation. Heating required. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble to Soluble | Primary Recommendation. Heating may be required. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Sparingly Soluble to Soluble | Good alternative to DMF/DMSO. |
| Tetrahydrofuran (THF) | Polar Aprotic | Insoluble to Sparingly Soluble | Generally not recommended. |
| Water | Polar Protic | Insoluble | Soluble only with pH adjustment (see Q3). |
| Methanol / Ethanol | Polar Protic | Insoluble to Sparingly Soluble | Poor solvents for the free acid. |
| Acetone | Polar Aprotic | Insoluble | Not recommended. |
| Dichloromethane / Chloroform | Non-polar | Insoluble | Not recommended. |
| Hexanes / Toluene | Non-polar | Insoluble | Not recommended. |
Q2: My this compound is not dissolving in DMF or DMSO at room temperature. What should I do?
Answer: This is a common observation. The high crystal lattice energy of DMTA requires energy input to break the intermolecular hydrogen bonds. Follow this troubleshooting workflow to achieve dissolution.
Troubleshooting Workflow for Dissolving DMTA
Caption: A troubleshooting flowchart for dissolving DMTA.
Causality Behind the Steps:
-
Mechanical Agitation (Vortex/Stirring): This initial step increases the surface area of the solid that is exposed to the solvent, accelerating the rate of dissolution for any sparingly soluble fraction.
-
Thermal Energy (Heating): Heating provides the necessary energy to overcome the intermolecular forces (hydrogen bonding) in the crystal lattice. Aromatic acids show a significant increase in solubility with temperature[3]. For many dicarboxylic acids, heating is a standard procedure[4].
-
Acoustic Energy (Sonication): Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy and intense agitation at the solid-liquid interface, which can help break apart stubborn agglomerates.
Q3: How does pH affect the solubility of this compound in aqueous systems?
Answer: The effect of pH is the most powerful tool for dissolving DMTA in water or mixed aqueous/organic systems. The two carboxylic acid groups are acidic and will donate their protons in the presence of a base. This process, called deprotonation, converts the neutral, poorly soluble acid into a highly soluble dicarboxylate salt.
The general principle is that carboxylic acids, even those that are hydrophobic, react with aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form water-soluble salts[5][6]. This is a fundamental technique used in acid-base extractions[7]. The increase in solubility is due to the formation of strong ion-dipole interactions between the charged carboxylate groups and water molecules. For dicarboxylic acids specifically, adjusting the pH to the basic range (e.g., 8-11) is a known method to achieve dissolution[8][9].
Mechanism: pH-Dependent Solubilization
Caption: Conversion of insoluble DMTA to its soluble salt via pH change.
See Section 3, SOP 2 for a detailed protocol on preparing an aqueous stock solution using this principle.
Q4: I dissolved the compound with heat, but it precipitated or "crashed out" upon cooling. How can I prevent this?
Answer: This phenomenon occurs when you create a supersaturated solution. The solvent can hold more solute at a higher temperature than at a lower temperature. Upon cooling, the solubility limit decreases, and the excess solute precipitates out of the solution.
Strategies to Prevent Precipitation:
-
Work with a More Dilute Solution: The most straightforward solution is to start with a lower concentration of DMTA.
-
Use a Co-Solvent System: Sometimes, a mixture of solvents can maintain solubility better than a single solvent. For example, a small amount of DMSO in DMF might help. DMSO is a very strong solvent for a wide range of organic and inorganic compounds and is miscible with water and most organic liquids[10].
-
Maintain Elevated Temperature: If your experimental setup allows, maintain the solution at a moderately elevated temperature where the compound remains soluble.
-
pH Adjustment (for aqueous systems): If your reaction can tolerate basic conditions, converting the acid to its salt form (as described in Q3) will create a solution that is stable at room temperature.
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Protocol for Qualitative Solubility Determination
This protocol allows you to systematically test the solubility of DMTA in various solvents.
Materials:
-
This compound
-
Small, dry test tubes or vials (e.g., 13x100 mm)
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Graduated pipettes
-
Test solvents (e.g., DMF, DMSO, Water, Ethanol)
-
Heat block or water bath
Procedure:
-
Sample Preparation: Weigh approximately 10 mg of DMTA into a clean, dry test tube.
-
Initial Solvent Addition: Add 0.5 mL of the test solvent to the tube.
-
Mechanical Agitation: Vortex the tube vigorously for 60 seconds at room temperature.
-
Observation 1: Observe the mixture. Classify as "Soluble," "Partially Soluble," or "Insoluble."
-
Incremental Solvent Addition: If not fully dissolved, add another 0.5 mL of solvent (total 1.0 mL) and repeat step 3. Observe again.
-
Heating: If the sample is still not dissolved, place the test tube in a heat block or water bath set to 60-80°C. Stir or vortex intermittently for up to 5 minutes.
-
Observation 2: Observe the hot mixture. Note if dissolution occurs with heating.
-
Cooling: Allow the tube to cool to room temperature. Observe if any precipitate forms.
-
Documentation: Record all observations in a structured table.
SOP 2: Protocol for Preparing a Concentrated Aqueous Stock Solution via pH Adjustment
This protocol describes how to create a stable, aqueous stock solution of DMTA as its sodium salt.
Materials:
-
This compound (MW: 226.18 g/mol )[11]
-
Deionized water
-
1.0 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH strips
-
Volumetric flask
-
Stir plate and stir bar
Procedure:
-
Weigh Compound: Weigh the desired amount of DMTA into the volumetric flask. For example, to make a 100 mL solution of 100 mM DMTA, weigh out 2.26 g.
-
Add Water: Add approximately 70% of the final volume of deionized water to the flask (e.g., 70 mL for a 100 mL final volume). The DMTA will not dissolve and will appear as a slurry.
-
Initiate Stirring: Place the flask on a stir plate and begin stirring.
-
Adjust pH: While stirring, add the 1.0 M NaOH solution dropwise. Monitor the pH of the solution. The solid will begin to dissolve as the pH increases.
-
Target pH: Continue adding NaOH until all the solid has dissolved and the pH is stable in the range of 8.0 - 9.0. This ensures complete conversion to the dicarboxylate salt. Two molar equivalents of NaOH will be required.
-
Final Volume Adjustment: Once fully dissolved, carefully add deionized water to reach the final target volume (e.g., fill to the 100 mL mark).
-
Final Mixing: Cap the flask and invert several times to ensure a homogeneous solution. The resulting solution of sodium 2,5-dimethoxyterephthalate will be stable at room temperature.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemsrc. 2,5-Dihydroxyterephthalic acid | CAS#:610-92-4. [Link]
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PubChem. This compound | C10H10O6. National Center for Biotechnology Information. [Link]
- Google Patents.
- Google Patents. CN102211996A - Preparation method of 2,5-dihydroxy terephthalic acid.
-
Cole-Parmer. Material Safety Data Sheet - 2,5-Dimethoxyterephthalaldehyde. [Link]
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ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]
- Google Patents. EP3838383A1 - Method and system for extracting long chain dicarboxylic acid.
-
NIH. Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. [Link]
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Wikipedia. Carboxylic acid. [Link]
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Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]
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Reddit. Dicarboxylic acid solubility : r/Mcat. [Link]
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Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Chemistry LibreTexts. 4.2.3: Structure and Properties of Carboxylic Acids. [Link]
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Technical Support Center: Crystallization Excellence in MOFs with 2,5-Dimethoxyterephthalic Acid Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) incorporating 2,5-dimethoxyterephthalic acid linkers. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you overcome common challenges and achieve high crystallinity in your MOF synthesis. The unique electronic and steric properties of the this compound linker can present specific challenges, and this resource is here to guide you through them.
Troubleshooting Guide: From Amorphous Powder to Single Crystals
This section addresses common issues encountered during the synthesis of MOFs with this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solutions & Protocol Adjustments |
| 1. Formation of Amorphous Powder or Poorly Crystalline Product | - Rapid Nucleation and Precipitation: The reaction kinetics may be too fast, leading to rapid formation of small, disordered particles instead of ordered crystals.[1] - Inappropriate Solvent System: The chosen solvent may not adequately dissolve the linker or metal salt, or it may not effectively mediate the coordination reaction.[2] - Suboptimal Temperature Profile: The reaction temperature might be too high, accelerating nucleation to the detriment of crystal growth, or too low, hindering the crystallization process.[3] | 1. Control Reaction Kinetics: a. Introduce a Modulator: Add a competing coordinating agent, such as a monocarboxylic acid (e.g., benzoic acid, acetic acid), to the reaction mixture. Modulators compete with the linker for coordination to the metal centers, slowing down the reaction and promoting the growth of larger, more ordered crystals.[4][5] A general starting point is a 10-50 molar excess of the modulator relative to the metal salt. b. Slow Reactant Addition: If using a multi-component solvent system or adding a reactant solution, consider a slower addition rate to maintain a lower supersaturation level. 2. Optimize Solvent System: a. Solvent Screening: Test a range of solvents with varying polarities and boiling points. For the this compound linker, polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or dimethyl sulfoxide (DMSO) are common starting points.[6] b. Solvent Mixtures: Employing a co-solvent can sometimes fine-tune the solubility of reactants and influence crystal morphology. 3. Refine Temperature Profile: a. Systematic Temperature Screening: Conduct a series of syntheses at different temperatures (e.g., in 10-20°C increments) to identify the optimal range for crystal growth.[7] b. Ramped Heating/Cooling: Instead of a single setpoint, a gradual temperature ramp to the final reaction temperature and/or a slow cooling process can promote the formation of larger, higher-quality crystals.[1] |
| 2. Presence of Multiple Crystalline Phases (Polymorphism) | - Thermodynamic vs. Kinetic Control: Different crystalline phases may be favored under different kinetic and thermodynamic conditions. The reaction may be terminating in a kinetically favored but less stable phase. - Solvent Templating Effects: The solvent molecules can act as templates, directing the formation of specific crystal structures.[2] | 1. Adjust Reaction Time and Temperature: a. Prolonged Reaction Time: Extending the reaction time can allow the initial kinetic product to convert to the more thermodynamically stable phase. b. Temperature Variation: A higher temperature may provide the necessary energy to overcome the activation barrier for the formation of the thermodynamically favored phase. Conversely, a lower temperature might favor a different polymorph. 2. Modify the Solvent System: Experiment with different solvents or solvent mixtures to discourage the formation of undesired polymorphs. |
| 3. Small Crystal Size or Needle-like Morphology | - High Nucleation Rate: An excessive number of nucleation sites leads to the growth of many small crystals. - Anisotropic Growth: The methoxy groups on the linker may sterically hinder growth in certain crystallographic directions, leading to anisotropic crystal shapes like needles or plates. | 1. Reduce Nucleation Rate: a. Decrease Reactant Concentrations: Lowering the concentration of the metal salt and/or linker can reduce the rate of nucleation. b. Increase Modulator Concentration: A higher concentration of modulator can further slow down the reaction and favor the growth of fewer, larger crystals.[4] 2. Influence Crystal Habit: a. Modulator Selection: Different modulators can influence the crystal habit. Experiment with modulators of varying sizes and functionalities. b. Solvent Effects: The choice of solvent can also impact the crystal morphology. |
| 4. Crystal Degradation Upon Isolation or Solvent Exchange | - Framework Instability: The synthesized MOF may be unstable in the absence of the mother liquor or when exposed to certain solvents or atmospheric moisture.[8] - Framework Collapse: Removal of solvent molecules from the pores can lead to the collapse of the crystalline structure, especially for highly porous and flexible frameworks.[6] | 1. Gentle Isolation Procedure: a. Avoid Harsh Washing: When washing the crystals, use the same solvent as the reaction medium initially to remove unreacted precursors.[6] b. Solvent Exchange with Care: If solvent exchange is necessary for activation, perform it gradually with a series of intermediate solvents of decreasing polarity.[6] c. Supercritical Drying: For highly porous or delicate structures, supercritical CO2 drying is a gentle method to remove solvent without causing framework collapse due to capillary forces.[6] 2. Maintain a Protective Environment: a. Work in an Inert Atmosphere: If the MOF is sensitive to air or moisture, perform isolation and handling in a glovebox. b. Store in Mother Liquor: For initial characterization, it may be necessary to keep the crystals in their mother liquor.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the common types of crystal defects in MOFs and how can they be identified?
A1: Common crystal defects in MOFs include missing linkers or metal clusters, which create open metal sites and can alter the material's properties.[5] These defects can be identified through a combination of characterization techniques:
-
Powder X-ray Diffraction (PXRD): Broadening of diffraction peaks can indicate small crystallite size or disorder.
-
Thermogravimetric Analysis (TGA): A lower than expected weight loss corresponding to the organic linker can suggest missing linkers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Digestion of the MOF in an acidic solution followed by ¹H NMR can be used to quantify the linker-to-metal ratio.
-
Gas Sorption Analysis: An unexpectedly high surface area or the presence of mesoporosity in a microporous MOF can be indicative of missing linkers or clusters.
-
Scanning Electron Microscopy (SEM): Provides information on crystal size, morphology, and the presence of amorphous material.[9]
Q2: How do the methoxy groups on the this compound linker influence MOF synthesis and crystal quality?
A2: The methoxy groups have two primary effects:
-
Electronic Effect: The electron-donating nature of the methoxy groups can influence the acidity of the carboxylic acid groups and the coordination bond strength between the linker and the metal center.
-
Steric Effect: The bulky methoxy groups can introduce steric hindrance, which may affect the packing of the linkers in the crystal lattice and potentially lead to the formation of more open or defective structures.[10] This steric hindrance can also influence the kinetics of MOF formation, sometimes requiring more carefully controlled synthesis conditions to achieve high crystallinity.
Q3: What is the role of a modulator in the synthesis of MOFs with functionalized linkers?
A3: A modulator is a substance, typically a monocarboxylic acid, that competes with the ditopic linker for coordination to the metal centers.[4] This competition slows down the rate of framework formation, reducing the nucleation rate and promoting the growth of larger, more crystalline, and less defective crystals.[11] The modulator's concentration and chemical structure are critical parameters that can be tuned to control crystal size, morphology, and the concentration of defects.
Q4: How do I choose the right solvent for the synthesis of MOFs with this compound?
A4: The choice of solvent is crucial and depends on several factors:
-
Solubility of Reactants: The solvent must be able to dissolve both the metal salt and the this compound linker to an appropriate extent.
-
Boiling Point: The solvent's boiling point should be suitable for the desired solvothermal reaction temperature.[2]
-
Coordinating Ability: The solvent's ability to coordinate with the metal center can influence the reaction kinetics and the final structure.
-
Polarity: The polarity of the solvent can affect the solubility of reactants and the stability of intermediates.
Commonly used solvents for MOF synthesis include DMF, DEF, and DMSO.[6] It is often necessary to perform small-scale screening experiments with different solvents to find the optimal one for a specific system.
Q5: What is a general starting protocol for the solvothermal synthesis of a MOF with this compound?
A5: A general starting protocol would be as follows:
-
Reagent Preparation: In a glass vial, dissolve the this compound and the metal salt (e.g., a zinc or zirconium salt) in a suitable solvent like DMF.[3]
-
Modulator Addition (Optional but Recommended): Add a modulator, such as benzoic acid, to the solution.
-
Reaction: Seal the vial and place it in an oven at a constant temperature (e.g., 80-120°C) for a specified time (e.g., 24-72 hours).[12]
-
Isolation: After cooling to room temperature, the crystalline product can be isolated by decanting the solvent.
-
Washing: Wash the crystals with fresh solvent (e.g., DMF) to remove unreacted starting materials.[6]
-
Activation: If a porous material is desired, the solvent within the pores needs to be removed. This is typically done by solvent exchange with a more volatile solvent followed by heating under vacuum or by supercritical CO2 drying.[2]
It is important to note that this is a general guideline, and the optimal conditions (reactant ratios, modulator concentration, temperature, and time) will need to be determined experimentally for each specific MOF system.
Visualizing Defect Prevention
Diagram 1: The Role of Modulators in Controlling Crystal Growth
Caption: A diagram illustrating how modulators slow down reaction kinetics to promote the growth of higher quality crystals.
Diagram 2: Common Crystal Defects in MOFs
Caption: A simplified representation of an ideal MOF lattice versus a lattice with a common "missing linker" defect.
References
-
P.-N. T. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91). [Link]
-
Zhang, Y., et al. (2024). Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. RSC Publishing. [Link]
-
Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. [Link]
-
Defect Engineering of Mn-based MOFs with Rod-shaped Building Units by Organic Linker Fragmentation. (2025). ResearchGate. [Link]
-
Karagiaridi, O., et al. (2020). Defects Formation and Amorphization of Zn-MOF-74 Crystals by Post-Synthetic Interactions with Bidentate Adsorbates. Journal of Materials Chemistry A. [Link]
-
Wang, X., et al. (2022). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Chemical Science. [Link]
-
Which characterization can be used to identify and prove the missing linker defects in MOFs? (2023). ResearchGate. [Link]
-
Wang, X., et al. (2022). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. RSC Publishing. [Link]
-
Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. (2025). ResearchGate. [Link]
-
Metal–Organic Frameworks from Group 4 Metals and 2,5-Dihydroxyterephthalic Acid: Reinvestigation, New Structure, and Challenges Toward Gas Storage and Separation. (n.d.). ResearchGate. [Link]
-
Howarth, A. J., et al. (2016). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. Chemistry of Materials, 28(12), 4127-4138. [Link]
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A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. (2018). Oriental Journal of Chemistry, 34(4). [Link]
-
Peters, A. W., et al. (2022). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Chemistry of Materials. [Link]
-
Why one synthesised MOF single crystal is getting degraded after taking it out from the reaction mixture? What can I do to avoid this problem? (2019). ResearchGate. [Link]
-
Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. (2023). ResearchGate. [Link]
-
Xiang, W., et al. (2020). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. Journal of Materials Chemistry A. [Link]
-
Rimsza, J. M., et al. (n.d.). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV. [Link]
-
Karagiaridi, O., et al. (2020). Defect formation and amorphization of Zn-MOF-74 crystals by post-synthetic interactions with bidentate adsorbates. Journal of Materials Chemistry A. [Link]
-
Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. (n.d.). MDPI. [Link]
-
Overview of different modulator assisted 2D MOF synthesis (Ni‐MOF HXP,[⁸⁹] H‐MOF‐5,[⁹⁰] and MSMOF[⁹¹]) along with its electron microscopy and AFM images. (n.d.). ResearchGate. [Link]
-
A water-based and high space-time yield synthetic route to MOF Ni 2 (dhtp) and its linker 2,5-dihydroxyterephthalic acid. (2025). ResearchGate. [Link]
-
Green, efficient and controllable synthesis of high-quality MOF-74 with high gravity technology. (n.d.). RSC Publishing. [Link]
-
Henkelis, S. E., et al. (2021). Kinetically Controlled Linker Binding in Rare Earth-2,5-Dihydroxyterepthalic Acid Metal–Organic Frameworks and Its Predicted Effects on Acid Gas Adsorption. OSTI.GOV. [Link]
-
Stabilizing defects in metal–organic frameworks: pendant Lewis basic sites as capping agents in UiO-66-type MOFs toward highly stable and defective porous materials. (2019). Dalton Transactions. [Link]
-
(PDF) Metal–organic frameworks (MOFs) beyond crystallinity: amorphous MOFs, MOF liquids and MOF glasses. (2021). ResearchGate. [Link]
-
Mulyati, T. A., et al. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK, Journal of Proceeding Series, 1. [Link]
-
Effect of Metal Organic Framework Concentration on the Crystallization of PLA-Al-MOF Composites. (2016). Digital Commons @ Cal Poly. [Link]
-
Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. (2024). Chemical Science. [Link]
-
Physicochemical Methods for the Structuring and Assembly of MOF Crystals. (2024). ACS Publications. [Link]
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Technical Support Center: Enhancing the Thermal Stability of Polymers Containing 2,5-Dimethoxyterephthalic Acid
Welcome to the technical support center for researchers, scientists, and professionals working with polymers derived from 2,5-dimethoxyterephthalic acid (DMTA). This guide is designed to provide in-depth, field-proven insights into the challenges and solutions associated with the thermal stability of these unique materials. We will move beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot issues and proactively enhance the performance of your polymers.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses foundational questions that frequently arise when working with DMTA-based polymers.
Question 1: What is this compound (DMTA), and how do the methoxy groups influence polymer properties?
Answer: this compound is an aromatic dicarboxylic acid monomer used in the synthesis of polyesters, polyamides, and other polymers.[1] The key feature is the presence of two methoxy (-OCH₃) groups on the benzene ring, positioned opposite the carboxylic acid groups.
These electron-donating methoxy groups significantly influence the final polymer's characteristics:
-
Chain Geometry: The bulky methoxy groups can introduce steric hindrance, potentially leading to a less linear and more amorphous polymer structure compared to polymers made from standard terephthalic acid. This often results in lower melting points (Tₘ) and increased solubility in common organic solvents.[2]
-
Glass Transition Temperature (T₉): The impact on T₉ can be complex. While the bulkiness of the groups might restrict chain rotation and increase T₉, the disruption of chain packing can sometimes lower it. The specific effect depends on the overall polymer structure.[1][3]
-
Reactivity and Stability: The electron-rich nature of the aromatic ring can make it more susceptible to thermo-oxidative degradation, a critical factor for thermal stability.
Question 2: What are the primary mechanisms of thermal degradation in aromatic polyesters?
Answer: Aromatic polyesters typically degrade at elevated temperatures through several key pathways, even in the absence of oxygen (pyrolysis).[4]
-
Random Chain Scission: This is a dominant mechanism where the ester linkages in the polymer backbone cleave randomly.[5] This process generates shorter chains with reactive end-groups (carboxyl and vinyl/olefinic), leading to a rapid decrease in molecular weight.[5][6]
-
Side-Group Elimination: For polymers with specific side groups, these can be eliminated at temperatures lower than backbone scission. In DMTA-polymers, while the methoxy groups are relatively stable, they can be involved in complex secondary reactions after initial chain scission.[4]
-
Hydrolysis: Although primarily a chemical degradation pathway, residual water present in the polymer matrix can accelerate degradation at high processing temperatures by hydrolyzing ester bonds.
-
Thermo-oxidative Degradation: In the presence of oxygen, degradation is far more complex and often occurs at lower temperatures. It involves the formation of radical species that attack the polymer backbone, leading to chain scission and cross-linking. The electron-rich ring in DMTA may be particularly vulnerable to oxidative attack.[4]
Question 3: Which analytical techniques are essential for evaluating the thermal stability of my polymer?
Answer: Two primary techniques are indispensable for assessing thermal properties:
-
Thermogravimetric Analysis (TGA): This is the cornerstone for determining thermal stability. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] Key parameters obtained are the onset decomposition temperature (Tₒₙₛₑₜ) and the temperature of maximum decomposition rate (Tₘₐₓ), which provide a direct measure of the polymer's stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[8] It is used to determine critical thermal transitions like the glass transition temperature (T₉) and the melting temperature (Tₘ).[9] While not a direct measure of degradation, these transitions define the polymer's operational temperature range and processing window. A narrow window between Tₘ and Tₒₙₛₑₜ can indicate processing challenges.[10]
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during synthesis and processing.
Problem 1: Lower-than-Expected Decomposition Temperature in TGA Analysis
Your newly synthesized DMTA-based polyester shows a decomposition onset temperature significantly lower than literature values for similar aromatic polyesters.
-
Potential Cause 1: Low Molecular Weight. Incomplete polymerization results in a lower average molecular weight. Polymer chain ends are generally less stable than the internal linkages and can act as initiation points for thermal degradation, a process known as depolymerization.[4]
-
Solution: Optimize your polymerization reaction. For melt polycondensation, ensure you are reaching a sufficiently high temperature and low vacuum in the final stage to effectively remove the condensation byproduct (e.g., ethylene glycol, water) and drive the reaction to completion. Verify molecular weight using techniques like Gel Permeation Chromatography (GPC) or solution viscosity.
-
-
Potential Cause 2: Residual Catalyst or Impurities. Metal-based catalysts (e.g., antimony, titanium, tin compounds) used in polycondensation can remain in the polymer and may catalyze thermal degradation during subsequent processing or analysis.[11] Acidic or basic impurities can also accelerate hydrolytic or other degradation pathways.
-
Solution: After synthesis, dissolve the polymer in a suitable solvent (e.g., chloroform, DMF) and precipitate it into a non-solvent (e.g., methanol, ethanol). This process effectively removes most residual catalysts and low-molecular-weight species. Repeat the dissolution-precipitation cycle 2-3 times for high purity.
-
-
Potential Cause 3: Premature Thermo-oxidative Degradation. If the TGA experiment was run in an air or oxygen-containing atmosphere, or if the sample was exposed to air at high temperatures before the analysis, thermo-oxidative degradation may have occurred.
-
Solution: Always run TGA experiments under an inert atmosphere (Nitrogen or Argon) to assess the intrinsic thermal stability of the polymer backbone.[12] Compare these results with a run in an air atmosphere to understand the polymer's susceptibility to oxidation.
-
Problem 2: Polymer Discoloration (Yellowing or Browning) During Melt Processing
When attempting to melt-press a film or extrude your polymer, it develops an undesirable yellow or brown color, even at temperatures below the TGA-determined decomposition temperature.
-
Potential Cause: Thermo-oxidative Degradation. This is the most common cause of discoloration. The combination of high temperature and oxygen exposure, even at trace levels, generates chromophores (color-causing groups) in the polymer structure. The electron-donating methoxy groups can activate the aromatic ring, potentially making it more susceptible to oxidation.
-
Solution 1: Strict Inert Atmosphere. Ensure your processing equipment (extruder, press) is thoroughly purged with nitrogen or argon before and during operation to minimize oxygen contact.
-
Solution 2: Incorporate Thermal Stabilizers. Add a stabilizer package to your polymer formulation before processing. A combination of a primary antioxidant (e.g., a hindered phenol like Irganox 1010) to scavenge free radicals and a secondary antioxidant (e.g., a phosphite like Irgafos 168) to decompose hydroperoxides is highly effective.
-
Solution 3: Optimize Processing Window. Minimize the polymer's residence time at high temperatures. Process at the lowest possible temperature that still allows for adequate melt flow.
-
Workflow: Troubleshooting Low Thermal Stability
The following diagram outlines a logical workflow for diagnosing and addressing issues of poor thermal stability in your DMTA-based polymer system.
Caption: A workflow for diagnosing low thermal stability.
Section 3: Proactive Strategies for Enhancing Thermal Stability
Instead of only troubleshooting, you can design your polymer system for enhanced thermal performance from the outset.
Strategy 1: Copolymerization with High-Stability Monomers
Causality: The thermal stability of a polymer is intrinsically linked to its chemical structure. By incorporating comonomers that have high bond dissociation energies and rigid structures, you can elevate the overall stability of the polymer backbone. Rigid comonomers like 2,6-naphthalenedicarboxylic acid or 4,4'-biphenyldicarboxylic acid increase the energy required for bond rotation and chain mobility, which can delay the onset of thermal degradation.
Experimental Approach: During polymerization, substitute a molar percentage (e.g., 10-30 mol%) of DMTA with a more rigid aromatic dicarboxylic acid. The synthesis can be carried out using the same two-stage melt polycondensation process. The resulting random copolymer will have a higher T₉ and, typically, a higher decomposition temperature than the DMTA homopolymer.
Strategy 2: Polymer End-Capping
Causality: As mentioned, polymer chain ends (typically hydroxyl or carboxyl groups in polyesters) are often the "weak links" where degradation begins. Capping these reactive ends with a stable, non-reactive group effectively removes these initiation sites, forcing degradation to begin via the more energy-intensive random chain scission mechanism. This is a well-established method to improve the thermal stability of polyesters.[13]
Experimental Approach: After polymerization is complete but before the polymer is cooled and removed from the reactor, a monofunctional reagent like acetic anhydride or benzoyl chloride can be introduced. This reagent reacts with the terminal hydroxyl and carboxyl groups, forming stable ester or anhydride linkages. The excess capping agent and byproducts are then removed under vacuum.
Strategy 3: Formulation with Advanced Stabilizers
Causality: Thermal degradation, particularly in the presence of oxygen, is a chain reaction involving free radicals. Stabilizers are additives that interrupt this cycle. For DMTA-based polymers, where the electron-rich ring may be susceptible to oxidation, a robust stabilizer package is crucial for high-temperature applications. Some advanced additives, like silsesquioxanes, can also form a protective char layer at high temperatures, further insulating the bulk material.[12]
Experimental Approach: Stabilizers are typically added to the polymer via melt compounding. The polymer and a small amount (0.1-1.0 wt%) of the stabilizer(s) are fed into a twin-screw extruder. The intense mixing ensures homogeneous dispersion of the additive throughout the polymer matrix.
Table 1: Common Thermal Stabilizers for Polyesters
| Stabilizer Type | Example | Mechanism of Action | Typical Loading (wt%) |
| Primary Antioxidant | Hindered Phenols (e.g., Irganox 1010) | Radical scavenger; donates a hydrogen atom to terminate radical chain reactions. | 0.1 - 0.5% |
| Secondary Antioxidant | Organophosphites (e.g., Irgafos 168) | Hydroperoxide decomposer; converts hydroperoxides into non-radical, stable products. | 0.1 - 0.5% |
| Multi-functional | Hindered Amine Light Stabilizers (HALS) | Primarily for UV stability, but also function as long-term thermal stabilizers via a regenerative radical scavenging cycle. | 0.2 - 1.0% |
| Advanced Additives | Oligomeric Silsesquioxanes (POSS) | Can improve thermal stability by forming a protective silica-like char layer upon decomposition.[12] | 1.0 - 5.0% |
Diagram: Strategies for Thermal Stability Enhancement
This diagram illustrates the primary approaches to proactively improve the thermal performance of DMTA-based polymers.
Caption: Approaches to enhance polymer thermal stability.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of DMTA-Polyester via Two-Stage Melt Polycondensation
This protocol describes the synthesis of a polyester from this compound (or its dimethyl ester) and an aliphatic diol (e.g., 1,4-butanediol).
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.
-
Charging Reactants: Charge the reactor with dimethyl 2,5-dimethoxyterephthalate (1.0 mol), 1,4-butanediol (2.2 mol, 2.2x molar excess), and the transesterification catalyst (e.g., 200-300 ppm of zinc acetate).
-
First Stage (Ester Interchange):
-
Purge the reactor with dry nitrogen for 15-20 minutes.
-
Heat the reactor to 180-200°C under a slow nitrogen stream.
-
Maintain these conditions for 2-3 hours, or until ~90% of the theoretical amount of methanol byproduct has been collected.
-
-
Second Stage (Polycondensation):
-
Add the polycondensation catalyst (e.g., 200-300 ppm of antimony trioxide).
-
Gradually increase the temperature to 240-260°C.
-
Simultaneously, gradually reduce the pressure to <1 Torr (<133 Pa) over 30-45 minutes.
-
Continue the reaction under high vacuum and temperature for 3-4 hours. The viscosity of the melt will increase significantly; monitor the torque on the mechanical stirrer.
-
-
Recovery: Extrude the molten polymer from the reactor into a water bath to quench and solidify it. Pelletize the resulting polymer strand for further analysis.
Protocol 2: Characterization of Thermal Stability by TGA
-
Sample Preparation: Use a small, representative sample of the polymer (5-10 mg). If it is a pellet, it can be used directly. If it is a film, cut a small piece.
-
Instrument Setup:
-
Place the sample in a clean TGA pan (platinum or alumina).
-
Place the pan in the TGA furnace.
-
Select the atmosphere: for intrinsic stability, use high-purity nitrogen at a flow rate of 50-100 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min. A rate of 10 or 20°C/min is standard.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset decomposition temperature (Tₒₙₛₑₜ), often defined as the temperature at which 5% weight loss occurs (Tₔ₅%).
-
Determine the temperature of the maximum rate of decomposition (Tₘₐₓ) from the peak of the first derivative of the TGA curve (DTG curve).
-
References
- Ping, Z., et al. (2009). Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. Journal of Thermal Analysis and Calorimetry.
- Van Krevelen, D. W. (1990). Properties of Polymers. Elsevier.
- Google Patents. (2008). Process for the synthesis of 2,5-dihydroxyterephthalic acid. US7355070B1.
- Hony Engineering Plastics.
- Costache, M. C., et al. (2007). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. Polymers (Basel).
- MDPI. (2022). Intrinsic Thermal Conductivity of Polyesters with Flexible Segments in Main Chains.
- Wang, J., et al. (2019). Synthesis and characterization of bio-based polyesters from 2,5-thiophenedicarboxylic acid. European Polymer Journal.
- Packaging School. (2018). Thermal Properties of Polymers.
- Papageorgiou, G. Z., et al. (2018). Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols.
- Royal Society of Chemistry. (2024).
- Fiveable. 4.2 Thermal properties - Polymer Chemistry.
- ETFLIN. (2022).
- Royal Society of Chemistry. (2013).
- Quora. (2021). What are the thermal properties of polymers?
- MDPI. (2023). Evaluation of the Thermal Stability of Thermoplastic Bio-Polyesters and the Effect of Thermal Stabilizers Using Multi-Step Torque Rheometry Tests.
- Wikipedia.
- Diaz, F. R., et al. (1985). Synthesis and characterization of polymers derived from 2,5-dimethoxyterephthaldehyde and this compound. Journal of Polymer Science: Polymer Chemistry Edition.
- Formosa, J. S. (1987). Thermal degradation of polymer blends containing the poly(hydryoxy ether of Bisphenol-A). Rochester Institute of Technology.
- MDPI. (2021). Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging.
- ResearchGate. (2001). A Convenient Synthetic Route to 2,5-Dialkoxyterephthalaldehyde.
- ResearchGate. (2012). Poly(ethylene terephthalate) copolyesters derived from (2S,3S)‐2,3‐dimethoxy‐1,4‐butanediol.
- Sci-Hub. (1996). Polymers from 2,5-difluoroterephthalic acid II. Poly(arylene ether)s containing pendant benzoyl groups.
- Jo, Y.-S., et al. (2019). Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics. Polymers (Basel).
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Technical Support Center: A Troubleshooting Guide for the Characterization of 2,5-Dimethoxyterephthalic Acid
Welcome to the technical support center for 2,5-Dimethoxyterephthalic acid (DMTA). This guide is designed for researchers, chemists, and drug development professionals who work with this versatile aromatic dicarboxylic acid. My goal is to move beyond simple procedural lists and provide a deeper, causation-based understanding of the common challenges encountered during its characterization. As your virtual application scientist, I will walk you through the logic behind troubleshooting, ensuring your experimental data is both accurate and reliable.
Frequently Asked Questions (FAQs)
This section addresses common preliminary issues that can often be resolved before undertaking more complex spectroscopic analysis.
Question: My synthesized this compound appears as a slightly off-white or yellowish powder. Is this an indication of impurity?
Answer: While pure this compound is a white solid, a pale yellow tint is not uncommon and can arise from several sources. The key is to determine if the color is due to a benign cause or a significant impurity that could affect downstream applications.
-
Potential Cause 1: Residual Oxidizing Agents or Byproducts. The synthesis of DMTA can sometimes involve oxidation steps or produce minor colored byproducts. For instance, oxidation of related starting materials can lead to quinone-like structures, which are often colored.[1]
-
Potential Cause 2: Incomplete Reaction. Unreacted starting materials or intermediates from the synthesis pathway may be colored. For example, if starting from a substituted benzene, trace amounts of nitrated or halogenated intermediates could impart color.
-
Potential Cause 3: Degradation. Although generally stable, prolonged exposure to harsh acidic/basic conditions, high heat, or UV light can cause slight degradation, leading to discoloration.
Troubleshooting Workflow:
Sources
Validation & Comparative
A Comparative Guide to the Solid-State Characterization of 2,5-Dimethoxyterephthalic Acid using X-ray Diffraction and Thermogravimetric Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, a thorough understanding of the solid-state properties of a compound is paramount. For active pharmaceutical ingredients (APIs) and functional organic molecules like 2,5-Dimethoxyterephthalic acid (DMTA), these properties govern critical attributes such as solubility, stability, and bioavailability.[1][2][3][4] This guide provides an in-depth comparison of two cornerstone analytical techniques, X-ray Diffraction (XRD) and Thermogravimetric Analysis (TGA), in the characterization of DMTA. We will delve into the causality behind experimental choices, present self-validating protocols, and objectively compare the performance of these methods, supported by experimental insights.
The Critical Role of Solid-State Characterization for DMTA
This compound, a derivative of terephthalic acid, serves as a valuable building block in the synthesis of polymers and metal-organic frameworks (MOFs).[5] Its solid-state structure, including its crystal lattice and thermal stability, directly influences the properties of these downstream materials. Furthermore, in a pharmaceutical context, different solid forms, or polymorphs, of a compound can exhibit distinct physical properties that impact its therapeutic efficacy and manufacturability.[1][4] Therefore, a comprehensive characterization of DMTA's solid state is not merely a procedural step but a foundational requirement for its effective application.
X-ray Diffraction (XRD): Unveiling the Crystalline Fingerprint
X-ray Diffraction is a non-destructive analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material.[6][7] By bombarding a sample with X-rays and analyzing the diffraction pattern produced, we can deduce the arrangement of atoms within the crystal lattice. This "fingerprint" is unique to a specific crystalline form, making XRD an indispensable tool for polymorph screening and identification.[6][8][9]
Experimental Protocol: Powder X-ray Diffraction of DMTA
The choice of powder XRD (PXRD) over single-crystal XRD is often a practical one in industrial settings, as it allows for the analysis of bulk material without the need to grow large, perfect single crystals.
Methodology:
-
Sample Preparation: A representative sample of DMTA (approximately 200-500 mg) is gently ground to a fine, uniform powder using an agate mortar and pestle. This ensures that the crystallites are randomly oriented, a crucial requirement for obtaining a high-quality powder diffraction pattern.
-
Sample Mounting: The powdered sample is carefully packed into a flat sample holder, ensuring a smooth, level surface that is flush with the holder's rim.
-
Instrument Setup: A modern powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is employed.
-
Data Collection: The diffraction pattern is typically collected over a 2θ range of 5° to 50°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions and relative intensities of the diffraction peaks.
Interpreting the XRD Data for DMTA
The powder XRD pattern of a crystalline solid is a unique fingerprint. For DMTA, the sharp, well-defined peaks in its diffractogram would indicate a high degree of crystallinity. The positions of these peaks (in terms of 2θ) are determined by the dimensions of the unit cell, the fundamental repeating unit of the crystal lattice. The relative intensities of the peaks are governed by the arrangement of atoms within the unit cell.
The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 846637.[10] This allows for the calculation of a theoretical powder XRD pattern, which can be compared with the experimental data to confirm the identity and phase purity of the sample. Any significant peaks in the experimental pattern that are not present in the theoretical pattern may indicate the presence of impurities or a different polymorphic form.
| Parameter | Significance for DMTA Characterization |
| Peak Position (2θ) | Defines the unit cell parameters and is unique to a specific crystal structure. |
| Peak Intensity | Relates to the atomic arrangement and can be used for quantitative phase analysis. |
| Peak Shape/Width | Provides information on crystallite size and lattice strain. |
| Amorphous Content | A broad, diffuse background signal can indicate the presence of amorphous material. |
Thermogravimetric Analysis (TGA): Probing Thermal Stability
Thermogravimetric Analysis is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12][13][14][15] TGA is a powerful tool for determining the thermal stability of a material, its composition, and the presence of volatile components such as solvents or water.[11][12][13]
Experimental Protocol: TGA of DMTA
The experimental parameters for TGA are chosen to provide a clear and reproducible thermal profile of the material.
Methodology:
-
Sample Preparation: A small, representative amount of DMTA (typically 5-10 mg) is accurately weighed into a tared TGA pan (commonly made of platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected decomposition of the material (e.g., from ambient temperature to 600 °C).
-
Data Acquisition: The instrument continuously records the sample's mass and temperature.
-
Data Analysis: The resulting TGA curve, a plot of mass versus temperature, is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different stages.
Interpreting the TGA Data for DMTA
The TGA curve of DMTA is expected to show a stable baseline with no significant mass loss at lower temperatures, indicating the absence of volatile solvents or water. As the temperature increases, a sharp decrease in mass will be observed, corresponding to the thermal decomposition of the molecule. For terephthalic acid, sublimation is known to occur before decomposition.[16] While DMTA's behavior may differ due to the methoxy substituents, the possibility of sublimation should be considered when interpreting the TGA curve. The onset temperature of this mass loss is a critical indicator of the material's thermal stability. The decomposition of aromatic carboxylic acids often proceeds via decarboxylation.
| TGA Curve Feature | Interpretation for DMTA |
| Initial Mass Loss | Could indicate the presence of residual solvent or adsorbed water. |
| Onset of Decomposition | The temperature at which significant mass loss begins, a measure of thermal stability. |
| Decomposition Steps | Multiple steps in the mass loss curve may suggest a multi-stage decomposition process. |
| Residual Mass | The mass remaining at the end of the experiment, which should be close to zero for a complete decomposition of an organic molecule in an inert atmosphere. |
Comparison of XRD and TGA for DMTA Characterization
XRD and TGA are complementary techniques that provide different but equally important information about the solid-state properties of this compound.
| Aspect | X-ray Diffraction (XRD) | Thermogravimetric Analysis (TGA) |
| Principle | Measures the diffraction of X-rays by the crystal lattice. | Measures the change in mass of a sample with temperature. |
| Information Provided | Crystal structure, polymorphism, crystallinity, phase purity. | Thermal stability, decomposition profile, presence of volatiles. |
| Sample Requirements | Crystalline or semi-crystalline solid. | Solid or liquid. |
| Key Insights for DMTA | Confirms the crystalline form, identifies potential polymorphs, and assesses purity. | Determines the upper temperature limit for handling and processing, and quantifies any residual solvent. |
| Limitations | Does not provide information on thermal stability. | Does not provide information on the crystal structure. |
Alternative and Complementary Techniques
While XRD and TGA are primary tools for solid-state characterization, other techniques can provide additional valuable information:
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[17][18] It can detect thermal events such as melting, crystallization, and glass transitions, which do not necessarily involve a change in mass and would therefore be missed by TGA.[15][17][18] DSC is highly complementary to TGA and is often performed concurrently.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the chemical bonding and functional groups within a molecule. It can be used to confirm the chemical identity of DMTA and can sometimes distinguish between different polymorphic forms based on subtle shifts in vibrational frequencies.
-
Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR is a powerful technique for probing the local atomic environment in solid materials. It is particularly useful for characterizing amorphous materials and for providing detailed structural information that is complementary to XRD.
Conclusion
The comprehensive characterization of this compound is essential for its successful application in various fields. X-ray Diffraction and Thermogravimetric Analysis are powerful and complementary techniques that provide a detailed picture of its solid-state properties. XRD elucidates the crystalline structure and is crucial for identifying and controlling polymorphism, while TGA reveals the thermal stability and decomposition behavior of the material. By employing these techniques in a synergistic manner, researchers and developers can ensure the quality, consistency, and performance of DMTA and the materials derived from it.
References
-
Kaduk, J. A. (2022). Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data. Acta Crystallographica Section E: Crystallographic Communications, 78(10), 1061-1065. Available from: [Link]
-
Cheng, P. W., Cheng, C. F., Chun-Ting, Y., & Lin, C. H. (2010). 2,5-Dihydroxyterephthalic acid dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 8), o1928. Available from: [Link]
- Google Patents. (n.d.). Preparation method of 2,5-dihydroxy terephthalic acid.
-
ResearchGate. (n.d.). 2,5-Dihydroxyterephthalic acid dihydrate. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethoxyterephthalaldehyde. Retrieved from [Link]
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Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]
-
ResearchGate. (2015). Determination of the Thermal Decomposition Products of Terephthalic Acid by Using Curie-Point Pyrolyzer. Retrieved from [Link]
-
ResearchGate. (2025). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Retrieved from [Link]
-
Improved Pharma. (2022). Thermogravimetric Analysis. Retrieved from [Link]
-
Drawell. (n.d.). What are the Growing Uses of XRD in Polymorph Screening. Retrieved from [Link]
-
MDPI. (n.d.). Factorial Analysis and Thermal Kinetics of Chemical Recycling of Poly(ethylene terephthalate) Aided by Neoteric Imidazolium-Based Ionic Liquids. Retrieved from [Link]
-
Repositorio UC. (1985). Synthesis and characterization of polymers derived from 2,5 dimethoxy†terephthaldehyde and 2,5 dimethoxy terephthalic. Retrieved from [Link]
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ResearchGate. (n.d.). TGA curves of the PET sample and the residual PET (533 K, 3 h, weight.... Retrieved from [Link]
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Torontech. (2025). DSC vs TGA: A Complete Guide to the Difference. Retrieved from [Link]
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American Pharmaceutical Review. (n.d.). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]
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ResearchGate. (2025). Terephthalic acid-based coordination polymers: synthesis, thermal stability, and photocatalytic activity. Retrieved from [Link]
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AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!. Retrieved from [Link]
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Tinsukia College. (n.d.). terephthalic acid (TPA). Retrieved from [Link]
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ResearchGate. (2019). Polymorphism identification with X-Ray Diffraction. Retrieved from [Link]
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PubMed. (n.d.). Solid-state analysis of the active pharmaceutical ingredient in drug products. Retrieved from [Link]
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MDPI. (n.d.). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Retrieved from [Link]
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Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]
-
YouTube. (2024). Solid State Characterization of Pharmaceutical Drug Substances. Retrieved from [Link]
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PubMed. (2011). Rapid determination of terephthalic acid in the hydrothermal decomposition product of poly(ethylene terephthalate) by thermochemolysis-gas chromatography in the presence of tetramethylammonium acetate. Retrieved from [Link]
-
Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
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Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
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ACS Publications. (n.d.). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. Retrieved from [Link]
-
Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]
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The Impact of Linker Functionalization: A Comparative Performance Analysis of 2,5-Dimethoxyterephthalic Acid-Based MOFs in Drug Delivery and Catalysis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The field of metal-organic frameworks (MOFs) has witnessed exponential growth, driven by their exceptional porosity, tunable structures, and vast potential in applications ranging from gas storage to advanced therapeutics. At the heart of MOF design lies the organic linker, a molecule whose geometry and functionality dictate the final framework's properties. This guide provides an in-depth comparison of MOFs synthesized from 2,5-dimethoxyterephthalic acid against widely-used benchmark MOFs, offering insights into how subtle changes in linker chemistry can profoundly influence performance in drug delivery and catalysis.
The Decisive Role of Linker Functionalization
The choice of the organic linker is a critical determinant of a MOF's physicochemical properties. The parent terephthalic acid (H₂BDC) linker is a common building block for many well-known MOFs, including the iconic MOF-5. However, the functionalization of the benzene ring of terephthalic acid with various chemical groups allows for the fine-tuning of the resulting MOF's characteristics.
Functional groups can impact:
-
Pore Environment: Introducing polar or non-polar groups can alter the hydrophilicity/hydrophobicity of the pores, influencing guest-host interactions.
-
Electronic Properties: Electron-donating or -withdrawing groups can modify the electronic nature of the framework, which is crucial for catalytic applications.
-
Steric Hindrance: The size and orientation of functional groups can affect the MOF's topology and pore dimensions.
-
Stability: Functionalization can enhance the chemical and thermal stability of the framework.
This guide focuses on the introduction of methoxy (-OCH₃) groups at the 2 and 5 positions of the terephthalic acid backbone and explores its performance implications relative to benchmark and other functionalized MOFs.
Benchmarking Performance: A Comparative Analysis
To contextualize the performance of this compound-based MOFs, we will compare them against two of the most studied and well-characterized MOFs: UiO-66 and MOF-5 . Furthermore, we will draw comparisons with MOFs derived from other functionalized terephthalic acids, such as 2,5-dihydroxyterephthalic acid and 2,5-diaminoterephthalic acid, to understand the broader effects of linker modification.
Structural and Stability Comparison
The stability of a MOF is paramount for its practical application, especially in the often-demanding conditions of drug delivery and catalysis.
| MOF Type | Metal Node | Linker | BET Surface Area (m²/g) | Thermal Stability (°C) | Chemical Stability |
| UiO-66 | Zr₆O₄(OH)₄ | Terephthalic acid | ~1200-1600 | ~500 | High (stable in water, acidic, and basic media) |
| MOF-5 | Zn₄O | Terephthalic acid | ~2900-3800 | ~400 | Low (unstable in water) |
| Ni₂-DOBDC | Ni₂ | 2,5-Dihydroxyterephthalic acid | ~1233[1] | Not specified | Moderate |
| UiO-66-NH₂ | Zr₆O₄(OH)₄ | 2-Aminoterephthalic acid | ~1100-1400 | ~450 | High |
| Hypothetical MeO-UiO-66 | Zr₆O₄(OH)₄ | This compound | Expected to be slightly lower than UiO-66 | Expected to be high | Expected to be high |
Note: Data for the hypothetical MeO-UiO-66 is an educated estimation based on the properties of similar functionalized MOFs.
The exceptional stability of the UiO-66 series, derived from the strong Zr-O bond, is a significant advantage. It is anticipated that a UiO-66 analogue synthesized with this compound would retain this high stability. The methoxy groups, being relatively inert, are not expected to compromise the framework's integrity. In contrast, MOF-5's instability in the presence of moisture is a major drawback for many applications.
Performance in Drug Delivery
The efficacy of a MOF as a drug delivery vehicle is determined by its drug loading capacity and release kinetics. The interactions between the drug molecule and the MOF's pore walls are critical.
Causality in Drug Loading and Release
The loading of a drug into a MOF is typically achieved by immersing the activated MOF in a concentrated drug solution. The drug molecules diffuse into the pores and are adsorbed onto the internal surface. The loading capacity is influenced by the MOF's pore volume, surface area, and the chemical affinity between the drug and the framework.
The release of the drug is often triggered by a change in the physiological environment, such as pH or the presence of specific ions. For instance, in the acidic environment of a tumor, the coordination bonds of some MOFs can be cleaved, leading to the breakdown of the framework and the release of the encapsulated drug.
Comparative Drug Delivery Performance
| MOF | Drug | Loading Capacity (wt%) | Release Profile | Key Factors |
| UiO-66 | Ibuprofen | ~20-30 | Sustained release over several days | High stability, favorable pore size |
| UiO-66-NH₂ | Cefazolin | ~15-20 | pH-responsive release[2] | Amino groups can interact with drugs |
| Hypothetical MeO-UiO-66 | Lipophilic drugs | Potentially enhanced | Controlled release | Methoxy groups increase hydrophobicity |
The introduction of methoxy groups onto the terephthalic acid linker in a UiO-66 framework is expected to increase the hydrophobicity of the pores. This modification could be particularly advantageous for the loading and controlled release of lipophilic (poorly water-soluble) drugs, a significant challenge in drug formulation. The methoxy groups can establish favorable van der Waals interactions with non-polar drug molecules, potentially leading to higher loading capacities and more sustained release profiles.
Performance in Catalysis
The catalytic activity of MOFs can arise from the metal nodes, the organic linkers, or encapsulated guest molecules. The accessibility of these active sites and the diffusion of reactants and products are key to their catalytic performance.
The Knoevenagel Condensation: A Model Reaction
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction often used to evaluate the catalytic activity of basic materials. It involves the reaction of an aldehyde or ketone with an active methylene compound.
Comparative Catalytic Performance
| Catalyst | Reaction | Conversion (%) | Time (h) | Key Factors |
| MOF-5 | Knoevenagel Condensation | ~95 | 24 | Lewis acidic Zn nodes |
| UiO-66 | Furfural Hydrogenation | Low (<5%)[3] | 24 | Lewis acidic Zr nodes |
| Functionalized MOFs | Various | Variable | Variable | Functional groups act as catalytic sites |
The methoxy groups in a this compound-based MOF are electron-donating. This can increase the electron density on the aromatic ring and potentially influence the Lewis acidity of the metal nodes. For reactions catalyzed by Lewis acids, this could either enhance or diminish the catalytic activity depending on the specific reaction mechanism. For instance, in reactions where a more electron-rich metal center is beneficial, the methoxy-functionalized MOF might exhibit superior performance.
Furthermore, the methoxy groups themselves could potentially act as weak Lewis bases, offering additional active sites for certain catalytic transformations.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and characterization of the benchmark MOFs are provided below.
Synthesis of UiO-66
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, as a modulator)
Procedure:
-
Dissolve ZrCl₄ (1 eq.) and H₂BDC (1 eq.) in DMF in a Teflon-lined autoclave.
-
Add a specific amount of HCl as a modulator to control the crystallite size and defect density.
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, the white precipitate is collected by centrifugation.
-
Wash the product with fresh DMF and then with ethanol to remove unreacted starting materials and solvent molecules.
-
Activate the sample by heating under vacuum to remove the solvent from the pores.
Synthesis of MOF-5
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Zn(NO₃)₂·6H₂O (3 eq.) and H₂BDC (1 eq.) in DMF in a glass vial.
-
Seal the vial and heat it in an oven at 105 °C for 24 hours.
-
After cooling, colorless cubic crystals will have formed.
-
Collect the crystals and wash them with fresh DMF and then with chloroform.
-
Activate the MOF-5 by exchanging the solvent with chloroform and then heating under vacuum.
Characterization Techniques
The synthesized MOFs should be thoroughly characterized to confirm their structure, porosity, and stability.
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume from N₂ adsorption-desorption isotherms.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the linker to the metal nodes.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the crystal morphology and size.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General workflow for the solvothermal synthesis and characterization of MOFs.
Caption: Schematic of the drug delivery process using MOFs.
Conclusion and Future Outlook
The functionalization of organic linkers provides a powerful tool to tailor the properties of MOFs for specific applications. While direct experimental data on this compound-based MOFs is still emerging, a comparative analysis with well-established MOFs and other functionalized analogues offers valuable insights.
The introduction of methoxy groups is anticipated to yield MOFs with:
-
High Stability: Particularly when incorporated into robust frameworks like UiO-66.
-
Enhanced Hydrophobicity: Potentially improving the loading and controlled release of lipophilic drugs.
-
Modified Catalytic Activity: Due to the electron-donating nature of the methoxy groups.
Future research should focus on the systematic synthesis and characterization of a series of 2,5-dialkoxyterephthalic acid-based MOFs to experimentally validate these hypotheses. Direct comparative studies under identical conditions are crucial to unequivocally determine their performance advantages. As our understanding of structure-property relationships in MOFs deepens, the rational design of highly efficient and targeted drug delivery systems and catalysts will become increasingly attainable.
References
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Valtchev, V., & Tosheva, L. (2013). A water-based and high space-time yield synthetic route to MOF Ni 2 (dhtp) and its linker 2, 5-dihydroxyterephthalic acid. Journal of Materials Chemistry A, 1(48), 15484-15490. [Link]
-
Horcajada, P., et al. (2010). Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging. Nature materials, 9(2), 172-178. [Link]
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Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402(6759), 276-279. [Link]
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Dhakshinamoorthy, A., & Garcia, H. (2012). Catalysis by metal-organic frameworks: an update from 2011. Chemical Society Reviews, 41(15), 5262-5284. [Link]
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Abid, H. R., et al. (2022). UiO-66-NH2 metal-organic framework for the delivery of cefazolin: synthesis, characterization, and in vitro release study. Journal of Drug Delivery Science and Technology, 70, 103231. [Link]
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Li, Z., et al. (2016). Catalytic hydrogenation of furfural over Zr-based metal organic frameworks. Catalysis Communications, 77, 68-71. [Link]
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- 1. A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes | MDPI [mdpi.com]
A Senior Application Scientist's Guide to the Validation of Theoretical Models for 2,5-Dimethoxyterephthalic Acid Properties
Introduction: Bridging the Gap Between In Silico Prediction and Experimental Reality
In the landscape of modern drug discovery and materials science, the ability to accurately predict the physicochemical properties of novel molecules is paramount. Theoretical models, particularly those rooted in quantum mechanics, offer a powerful in silico laboratory to screen candidates, optimize synthetic routes, and understand complex molecular behaviors before a single gram of substance is synthesized. 2,5-Dimethoxyterephthalic acid (DMTA), a substituted aromatic dicarboxylic acid, presents a compelling case study for the validation of such theoretical models. Its structural rigidity, potential for hydrogen bonding, and the electronic influence of its methoxy groups make it a molecule of interest in the development of metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates.[1]
This guide provides a comprehensive comparison of experimentally determined properties of DMTA with those predicted by theoretical models. We will delve into the causality behind the experimental choices, present self-validating protocols, and critically evaluate the accuracy of computational predictions. For a robust comparison, we will also examine the closely related analogue, 2,5-dihydroxyterephthalic acid (DHTA), to highlight the impact of subtle structural modifications on molecular properties and the ability of theoretical models to capture these differences.
Molecular Structure: The Foundation of Physicochemical Properties
The spatial arrangement of atoms and the nature of the chemical bonds within a molecule are fundamental to its properties. Both experimental techniques and theoretical calculations aim to elucidate this three-dimensional structure.
Experimental Determination of Molecular Structure
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic coordinates in a crystalline solid. For DMTA, the crystal structure has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 846637.[2] This experimental data reveals a nearly planar molecular structure.[2]
Theoretical Prediction of Molecular Structure
Computational chemistry software, employing methods like Density Functional Theory (DFT), can predict the most stable conformation of a molecule by minimizing its energy. A typical workflow for geometry optimization is depicted below.
Caption: A flowchart illustrating the iterative process of computational geometry optimization.
Comparative Analysis of Physicochemical Properties
A direct comparison of experimental data with theoretical predictions is essential to validate the chosen computational model.
Spectroscopic Properties
| Property | This compound (DMTA) - Experimental | This compound (DMTA) - Theoretical (Proposed DFT) | 2,5-Dihydroxyterephthalic Acid (DHTA) - Experimental | 2,5-Dihydroxyterephthalic Acid (DHTA) - Theoretical (DFT) |
| ¹H NMR | Data not readily available in literature. | Expected aromatic protons and methoxy protons signals. | Characterized by ¹H NMR.[3] | Calculated chemical shifts. |
| ¹³C NMR | Characterized by NMR spectroscopy.[1] | Predicted chemical shifts for all unique carbon atoms. | Characterized by ¹³C NMR.[3] | Calculated chemical shifts. |
| FT-IR | Characterized by IR spectroscopy.[1] | Calculated vibrational frequencies corresponding to C=O, C-O, and O-H stretches. | Characterized by FT-IR.[3] | Calculated vibrational frequencies. |
Thermal Properties
| Property | This compound (DMTA) - Experimental | This compound (DMTA) - Theoretical | 2,5-Dihydroxyterephthalic Acid (DHTA) - Experimental | 2,5-Dihydroxyterephthalic Acid (DHTA) - Theoretical |
| Melting Point | Not readily available for the acid. (Aldehyde: 209-213 °C)[4] | Not directly calculable by standard quantum methods. | >300 °C[5] | Not directly calculable. |
Discussion: A significant discrepancy exists in the availability of the melting point for DMTA. The value found corresponds to the aldehyde derivative, highlighting the importance of careful data verification.[4] The high melting point of DHTA suggests strong intermolecular forces, likely hydrogen bonding.[5]
Crystallographic Properties
| Property | this compound (DMTA) - Experimental (CCDC: 846637)[2] | this compound (DMTA) - Theoretical (Proposed DFT) | 2,5-Dihydroxyterephthalic Acid (DHTA) - Experimental | |---|---|---| | Crystal System | Data available from CCDC. | Predicted unit cell parameters and space group. | Data available. | | Space Group | Data available from CCDC. | Predicted unit cell parameters and space group. | Data available. | | Unit Cell Dimensions | Data available from CCDC. | Predicted unit cell parameters and space group. | Data available. |
Discussion: The crystallographic data for DMTA from the CCDC provides the definitive experimental structure.[2] A theoretical prediction of the crystal structure would involve solid-state DFT calculations, which is a more advanced computational approach.
Experimental Protocols: A Self-Validating Approach
To ensure the reliability of the experimental data used for model validation, it is crucial to follow well-defined and validated protocols.
Protocol 1: Synthesis of this compound
This protocol is based on synthetic routes described for related compounds.
Materials:
-
1,4-Dimethoxybenzene
-
Oxalyl chloride
-
Aluminum chloride
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Distilled water
Procedure:
-
Friedel-Crafts Acylation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a trap, dissolve 1,4-dimethoxybenzene in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add aluminum chloride to the stirred solution.
-
Add oxalyl chloride dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Hydrolysis: Hydrolyze the resulting intermediate with an aqueous solution of sodium hydroxide.
-
Purification: Acidify the reaction mixture with hydrochloric acid to precipitate the this compound. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Characterization of this compound
1. Melting Point Determination:
-
Use a calibrated digital melting point apparatus.
-
Place a small amount of the dried, crystalline sample in a capillary tube.
-
Heat the sample at a rate of 2-3 °C/min near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire the spectrum using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Identify characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether), and aromatic C-H bonds.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.
Proposed Theoretical Investigation: A DFT-Based Approach
In the absence of a dedicated computational study on DMTA in the reviewed literature, we propose the following workflow to generate theoretical data for comparison.
Caption: A proposed workflow for the theoretical prediction of DMTA's properties using DFT.
This computational protocol will provide theoretical values for vibrational frequencies (for IR spectrum) and chemical shifts (for NMR spectra) that can be directly compared with the experimental data obtained from the characterization protocols.
Conclusion and Future Outlook
The comparison with 2,5-dihydroxyterephthalic acid underscores the sensitivity of molecular properties to subtle structural changes. Future work should focus on obtaining high-quality experimental spectroscopic and thermal data for DMTA and executing the proposed computational studies. Such a direct comparison will not only validate the theoretical models for this specific molecule but also contribute to the broader understanding of the predictive power of computational chemistry for substituted aromatic compounds, ultimately accelerating the design and development of new materials and therapeutics.
References
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Cambridge Crystallographic Data Centre. CCDC 846637. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
PubChem. 2,5-Dihydroxyterephthalic acid. Available at: [Link]
-
ResearchGate. Synthesis and characterization of 2,5-dihydroxyterephthalic acid. Available at: [Link]
-
Diaz, F. R., Tagle, L. H., Godoy, A., Hodgson, C., & Olivares, J. P. (1985). Synthesis and characterization of polymers derived from 2, 5-dimethoxy-terephthaldehyde and 2, 5-dimethoxy-terephthalic acid. Journal of Polymer Science: Polymer Chemistry Edition, 23(11), 2757-2765. Available at: [Link]
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comparative study of different synthetic routes for 2,5-Dimethoxyterephthalic acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the primary synthetic pathways to 2,5-dimethoxyterephthalic acid, a valuable building block in the synthesis of polymers and pharmaceuticals. This document moves beyond a simple recitation of methods to offer a critical evaluation of each route's underlying chemistry, practical execution, and relative merits, ensuring you can make an informed decision for your research and development needs.
Introduction: The Central Precursor, 2,5-Dihydroxyterephthalic Acid (DHTA)
The synthesis of this compound predominantly proceeds through a common intermediate: 2,5-dihydroxyterephthalic acid (DHTA). The choice of a synthetic strategy is therefore largely a decision on the most efficient and practical route to obtain DHTA. The final step, a Williamson ether synthesis, is relatively consistent across all methods.
This guide will first detail the final methylation step and then provide a comparative analysis of the two most prevalent and industrially relevant routes to DHTA:
-
The Kolbe-Schmitt Reaction: Carboxylation of hydroquinone.
-
Direct Catalytic Oxidation: Oxidation of p-xylene.
A third, less common route involving a Grignard reaction will be briefly discussed as an alternative.
Part 1: The Final Transformation - Methylation of DHTA
The conversion of the dihydroxy intermediate to the final dimethoxy product is a standard Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl groups by a base, followed by nucleophilic attack on a methylating agent.
Reaction Mechanism: Williamson Ether Synthesis
The reaction proceeds in two main steps:
-
Deprotonation: A base, typically a hydroxide or carbonate, removes the acidic protons from the two hydroxyl groups of DHTA, forming a more nucleophilic diphenoxide.
-
Nucleophilic Substitution (SN2): The diphenoxide ion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate) in a concerted SN2 reaction. This displaces the leaving group (sulfate) and forms the two ether linkages.
Diagram 1: General Mechanism of DHTA Methylation
Caption: Williamson ether synthesis of this compound from DHTA.
Experimental Protocol: Methylation of DHTA with Dimethyl Sulfate
This protocol is a representative procedure based on established methods for phenol methylation.[1][2][3]
-
Dissolution and Deprotonation: In a well-ventilated fume hood, dissolve 2,5-dihydroxyterephthalic acid in an aqueous solution of a slight excess of sodium hydroxide (approximately 2.2 equivalents). The reaction should be performed in a flask equipped with a reflux condenser and a dropping funnel.
-
Addition of Methylating Agent: While stirring the solution, add dimethyl sulfate (approximately 2.2-2.5 equivalents) dropwise from the dropping funnel.[1] An exothermic reaction may occur, and the temperature should be maintained between 30-45°C with cooling if necessary.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure complete methylation.[2]
-
Saponification of Esters (Optional but Recommended): A small amount of esterification of the carboxylic acid groups can occur. To reverse this, add a solution of sodium hydroxide and continue to reflux for an additional 1-2 hours.[1]
-
Work-up and Isolation: Cool the reaction mixture and carefully acidify with a mineral acid (e.g., dilute HCl) until the product precipitates. The this compound is then collected by filtration, washed with cold water to remove inorganic salts, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol or acetic acid, to yield a pure crystalline solid.[4][5]
Trustworthiness: Safety and Product Validation
-
Safety: Dimethyl sulfate is a potent alkylating agent and is extremely toxic, corrosive, and a probable human carcinogen.[6][7][8][9] All manipulations must be carried out in a certified chemical fume hood with appropriate personal protective equipment, including impermeable gloves and safety goggles.[6] An ammonia solution should be kept on hand to neutralize any spills.[1]
-
Product Validation: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
-
1H NMR (DMSO-d6): Expect signals for the methoxy protons (singlet, ~3.8 ppm) and the aromatic protons (singlet, ~7.3 ppm). The acidic carboxylic acid protons will appear as a broad singlet at lower field.
-
13C NMR (DMSO-d6): Expect signals for the methoxy carbons, the aromatic carbons (including those attached to oxygen, carboxyl groups, and hydrogen), and the carboxylic acid carbons.
-
FT-IR (KBr): Look for characteristic C-H stretches of the methoxy and aromatic groups, C=O stretching of the carboxylic acid, and C-O stretching of the ether linkage. The broad O-H stretch of the starting material should be absent.
-
Part 2: Comparative Analysis of DHTA Synthetic Routes
Route 1: Kolbe-Schmitt Reaction of Hydroquinone
This classic reaction in industrial organic chemistry involves the carboxylation of a phenoxide ion with carbon dioxide under heat and pressure. For hydroquinone, a difunctional phenol, this reaction can be directed to produce 2,5-dihydroxyterephthalic acid.
Reaction Mechanism
The Kolbe-Schmitt reaction proceeds via the nucleophilic addition of the diphenoxide of hydroquinone to carbon dioxide.[10][11][12]
-
Formation of the Diphenoxide: Hydroquinone is treated with a strong base, typically an alkali hydroxide or carbonate, to form the more reactive dipotassium or disodium salt of hydroquinone.[13][14]
-
Electrophilic Attack: The electron-rich phenoxide rings then attack the electrophilic carbon of CO2. The regioselectivity (carboxylation at the 2 and 5 positions) is influenced by the choice of alkali metal and reaction conditions.[10]
-
Tautomerization and Acidification: The intermediate undergoes tautomerization to the more stable carboxylate, which upon acidification, yields the final DHTA product.
Diagram 2: Kolbe-Schmitt Synthesis of DHTA
Caption: Synthesis of DHTA via the Kolbe-Schmitt reaction of hydroquinone.
Experimental Protocol: Kolbe-Schmitt Synthesis of DHTA
This protocol is based on optimized procedures found in the literature.[13][15]
-
Reactant Charging: In a high-pressure autoclave, charge hydroquinone, a potassium salt such as potassium hydroxide or potassium acetate, and an inert, high-boiling solvent (e.g., light oil) to act as a slurry medium.[15] The use of a solvent helps to prevent the reactants and products from caking to the reactor walls.[16]
-
Inerting: Seal the autoclave and purge with an inert gas like nitrogen to remove air.
-
Reaction: Heat the stirred mixture to temperatures in the range of 200-250°C.[13][15] Once at temperature, introduce carbon dioxide to a pressure of 10 bar or higher. Maintain these conditions for 3-5 hours.[13]
-
Cooling and Acidification: After the reaction period, cool the autoclave to below 100°C. The resulting product, the dipotassium salt of DHTA, is then treated with a mineral acid (e.g., HCl) to precipitate the free 2,5-dihydroxyterephthalic acid.[13]
-
Isolation and Purification: The precipitated DHTA is collected by filtration, washed with water to remove inorganic salts, and dried. The product is typically a yellow to greenish powder.[13]
Route 2: Direct Catalytic Oxidation of p-Xylene
A more modern approach involves the direct, one-step oxidation of p-xylene to 2,5-dihydroxyterephthalic acid. This route is attractive as it utilizes a cheap and abundant petrochemical feedstock.
Reaction Mechanism
The precise mechanism can be complex and catalyst-dependent, but it generally involves a free-radical chain reaction initiated by the catalyst.[17]
-
Initiation: The metal catalyst (e.g., a copper species within a zeolite or mesoporous silica framework like MCM-41) interacts with the oxidant (e.g., H2O2) to generate highly reactive radical species.
-
Propagation: These radicals abstract hydrogen atoms from the methyl groups of p-xylene, initiating a cascade of oxidation steps. The methyl groups are sequentially oxidized to alcohols, aldehydes, and finally carboxylic acids.
-
Hydroxylation: The catalyst also facilitates the hydroxylation of the aromatic ring at the positions ortho to the carboxyl groups, leading to the dihydroxy product.
Diagram 3: Catalytic Oxidation of p-Xylene to DHTA
Caption: One-step catalytic oxidation of p-xylene to DHTA.
Experimental Protocol: Catalytic Oxidation of p-Xylene
This protocol is a representative example based on published laboratory-scale syntheses.
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser, add p-xylene, the copper-containing catalyst (e.g., Cu-MCM-41), and a solvent system, which can be a mixture of an organic solvent like acetonitrile or ethanol and an acid such as acetic or trifluoroacetic acid.
-
Reaction: Heat the mixture to the desired reaction temperature (typically 80-100°C). Add the oxidant, such as 30% hydrogen peroxide, to the reaction mixture. Allow the reaction to proceed for several hours (e.g., 5-24 hours).
-
Work-up: After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
Isolation: The product, DHTA, can be isolated from the filtrate, often requiring chromatographic separation to achieve high purity.
Comparative Summary
| Feature | Route 1: Kolbe-Schmitt (from Hydroquinone) | Route 2: Catalytic Oxidation (from p-Xylene) |
| Starting Material | Hydroquinone | p-Xylene |
| Key Reagents | Alkali base (e.g., KOH), CO₂ | Metal catalyst (e.g., Cu-MCM-41), Oxidant (e.g., H₂O₂) |
| Reaction Conditions | High Temperature (200-250°C), High Pressure (≥10 bar) | Moderate Temperature (80-100°C), Atmospheric Pressure |
| Typical Yield | High (can be >80%)[13] | Moderate to Good (can be up to ~50-80%) |
| Purity of Crude DHTA | Generally good, main impurities are unreacted starting material and isomers. | Can be lower, with over-oxidation and side-chain oxidation products. Often requires chromatography. |
| Scalability | Proven industrial process, but batch processing in autoclaves can be a limitation. | Potentially suitable for continuous flow processes, but catalyst stability and lifetime are key considerations. |
| Safety Considerations | High pressure and temperature operations require specialized equipment. | Use of strong oxidants like H₂O₂ requires careful handling. Flammable organic solvents are often used. |
| Environmental Impact | Utilizes CO₂ as a C1 source. High energy consumption due to temperature and pressure. Generates inorganic salt waste. | Milder conditions are more energy-efficient. Use of organic solvents and potential for heavy metal catalyst leaching are concerns. |
Field-Proven Insights and Recommendations
-
For High Purity and Established Scale-Up: The Kolbe-Schmitt reaction is a robust and well-understood process that delivers high yields of DHTA. While the high-pressure and high-temperature requirements necessitate specialized equipment, the purification of the product is often more straightforward than in oxidation routes. This makes it a reliable choice for producing high-quality material where the initial capital investment in equipment is feasible.
-
For Milder Conditions and Feedstock Cost: The direct catalytic oxidation of p-xylene offers the significant advantages of using a cheaper feedstock and operating under much milder, less energy-intensive conditions. However, this route is technologically less mature. Key challenges include catalyst deactivation, achieving high selectivity, and the need for potentially complex purification steps to remove by-products. This route is promising, particularly if catalyst technology continues to improve, but may require more process development and optimization.
-
Alternative Route - Grignard Reaction: A multi-step synthesis starting from 1,4-dihalo-2,5-dialkoxybenzene is also reported.[18][19] This involves the formation of a Grignard reagent, followed by carboxylation with CO₂ and subsequent dealkylation. While chemically sound, this route involves multiple steps, the use of sensitive organometallic reagents, and is generally less atom-economical, making it less attractive for larger-scale production compared to the other two routes.
Conclusion
The choice between the Kolbe-Schmitt and direct oxidation routes for the synthesis of this compound (via its DHTA precursor) depends on the specific priorities of the researcher or organization. The Kolbe-Schmitt path offers reliability and high purity, backed by a long history of industrial application. The direct oxidation of p-xylene represents a more modern, "greener" alternative in terms of energy consumption and feedstock cost, but it comes with challenges in selectivity and purification that require further research and development. Both routes ultimately converge on a standard methylation step, for which extreme care must be taken due to the high toxicity of the reagents involved.
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A Senior Scientist's Guide to Functional Group Modification: Assessing the Impact of Methoxy Groups on Terephthalic Acid
For researchers, material scientists, and professionals in drug development, understanding how subtle molecular modifications can dramatically alter the physicochemical properties of a compound is fundamental to innovation. Terephthalic acid (TPA), a cornerstone commodity chemical, serves as a perfect model. Its rigid, symmetric structure is the basis for high-performance polymers like polyethylene terephthalate (PET).[1] However, when we functionalize its aromatic ring, we unlock a new realm of possibilities for creating advanced materials and tailored molecular frameworks.
This guide provides an in-depth comparison of pristine terephthalic acid and its methoxy-substituted analogue, 2,5-dimethoxyterephthalic acid. We will explore the theoretical underpinnings of how methoxy (-OCH₃) groups influence key properties, present comparative data, and provide detailed, field-tested protocols for empirical validation.
The Theoretical Impact of Methoxy Substitution
Before delving into experimental data, it is crucial to understand the electronic effects a methoxy group imparts on an aromatic system. The methoxy group exerts two opposing electronic influences:
-
The Mesomeric Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic ring's π-system. This resonance effect increases electron density on the ring, particularly at the ortho and para positions.[2]
-
The Inductive Effect (-I): Oxygen is a highly electronegative atom, which causes it to withdraw electron density from the ring through the sigma (σ) bonds.[2]
For methoxy groups, the resonance effect (+M) is significantly stronger and generally dominates the inductive effect (-I).[2] This net electron-donating character is predicted to alter the properties of terephthalic acid in several key ways:
-
Acidity (pKa): By donating electron density to the ring, the methoxy groups increase the electron density on the carboxylate groups. This destabilizes the resulting conjugate base (the terephthalate anion) after deprotonation, making the proton less likely to dissociate. Consequently, we predict that this compound will be a weaker acid (i.e., have a higher pKa) than unsubstituted terephthalic acid.[3]
-
Solubility: The addition of polar ether linkages (-OCH₃) should increase the molecule's affinity for polar organic solvents. The effect on aqueous solubility is more complex; while the ether groups can participate in hydrogen bonding, the bulky, nonpolar methyl components may decrease overall hydration efficiency.
-
Melting Point: The melting point is determined by the strength of intermolecular forces in the crystal lattice. The methoxy groups introduce steric hindrance and alter the molecule's symmetry and hydrogen bonding patterns, which can disrupt the efficient crystal packing seen in terephthalic acid, potentially leading to a lower melting point.
-
Coordination Chemistry: In the context of metal-organic frameworks (MOFs) and coordination polymers, the methoxy groups act as functional "decorations" within the pores of the resulting framework. They can influence the framework's electronic properties, such as luminescence, and modify its interactions with guest molecules.[4]
Comparative Physicochemical Data
The following table summarizes the known experimental and computed properties of terephthalic acid alongside the predicted or known properties of its 2,5-dimethoxy derivative.
| Property | Terephthalic Acid (TPA) | This compound (DMTA) | Rationale for Difference |
| Molecular Weight | 166.13 g/mol [1] | 226.18 g/mol [5] | Addition of two -OCH₃ groups. |
| Melting Point | >300 °C (sublimes)[6] | Not widely reported; expected to be slightly lower. | Methoxy groups may disrupt crystal packing. |
| Aqueous Solubility | 1.7 g/100g H₂O at 25°C[7] | Not widely reported; predicted to have low aqueous solubility. | Increased molecular weight and hydrophobic character of methyl groups. |
| Acidity (pKa1) | ~3.54[7] | Predicted to be > 3.54 | Net electron-donating effect of methoxy groups destabilizes the conjugate base. |
| Acidity (pKa2) | ~4.46 (Predicted)[8] | Predicted to be > 4.46 | Similar to pKa1, the second deprotonation is also disfavored. |
Visualizing the Structural Modification
The addition of two methoxy groups to the terephthalic acid backbone is a significant structural change that underpins the observed differences in properties.
Caption: Chemical structures of Terephthalic Acid and its methoxy-substituted derivative.
Experimental Protocols for Property Determination
To empirically validate the theoretical predictions, a series of standardized experiments must be performed. The following protocols are designed to be robust and self-validating.
Melting Point Determination via Capillary Method
The melting point provides a quick and reliable indication of purity. Impurities typically depress the melting point and broaden its range.[9]
Methodology:
-
Sample Preparation: Finely powder a small amount of the dry sample (TPA or DMTA). Gently tap the open end of a capillary tube into the powder until a small amount enters the tube.
-
Packing: Invert the tube and tap its sealed bottom firmly on a hard surface to tightly pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).
-
Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting range. This saves time during the precise measurement.[9]
-
Precise Determination: Allow the block to cool to at least 20°C below the approximate melting point. Insert a new sample and heat at a slow, controlled rate (1-2°C per minute).[9]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final). The melting range is T_initial - T_final. For pure compounds, this range should be narrow (0.5-1.0°C).[9]
Expert Insight: The heating rate is the most critical parameter for accuracy. A slow rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, preventing an overestimation of the melting point.
Solubility Profiling
This protocol determines the qualitative solubility of the compounds in a range of solvents, which is crucial for understanding their polarity and acidic/basic nature.
Methodology:
-
Preparation: Add approximately 25 mg of the test compound to four separate, labeled test tubes.
-
Solvent Addition:
-
Tube 1: Add 0.75 mL of deionized water.
-
Tube 2: Add 0.75 mL of 5% aqueous HCl.
-
Tube 3: Add 0.75 mL of 5% aqueous NaOH.
-
Tube 4: Add 0.75 mL of 5% aqueous NaHCO₃.
-
-
Observation: Vigorously shake each tube for 30-60 seconds. Observe and record whether the compound dissolves.
-
Interpretation:
-
Soluble in Water: Indicates a relatively polar, low molecular weight compound.
-
Insoluble in Water, Soluble in 5% NaOH: Indicates an acidic compound, such as a carboxylic acid or phenol.
-
Soluble in 5% NaHCO₃: Indicates a relatively strong acid, specifically a carboxylic acid, which is strong enough to be deprotonated by the weak bicarbonate base.
-
Insoluble in Water, Soluble in 5% HCl: Indicates a basic compound (e.g., an amine).
-
Expert Insight: Comparing solubility in NaOH and NaHCO₃ is a classic confirmatory test for carboxylic acids. Phenols are generally not acidic enough to react with sodium bicarbonate, providing a clear point of differentiation.
pKa Determination by Potentiometric Titration
Potentiometric titration is the gold standard for accurately measuring a compound's acid dissociation constant (pKa). The method involves monitoring pH as a function of added titrant.
Caption: Experimental workflow for pKa determination using potentiometric titration.
Methodology:
-
Solution Preparation: Prepare a solution of the acid (e.g., 0.01 M) in deionized water. If solubility is an issue, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system.
-
Apparatus Calibration: Calibrate a pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Titration Setup: Place a known volume of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized basic titrant (e.g., 0.1 M NaOH).
-
Initial Reading: Record the initial pH of the solution.
-
Titration: Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH. Continue this process well past the final equivalence point.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence point(s)—the point of maximum slope on the curve, often found by taking the first derivative (dpH/dV). For a dicarboxylic acid like TPA, there will be two equivalence points.
-
The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point. For TPA, pKa₁ will be the pH at the first half-equivalence point, and pKa₂ will be the pH at the second half-equivalence point.
-
Expert Insight: Purging the solution with an inert gas like nitrogen before and during the titration is critical. It removes dissolved carbon dioxide, which can form carbonic acid in solution and interfere with the accurate determination of the analyte's pKa, especially in the neutral to basic pH range.
Implications for Research and Development
The changes induced by methoxy groups have significant practical implications. In materials science, using 2,5-dimethoxyterephthalate as a linker in MOFs can lead to materials with tailored properties. For instance, the electron-rich nature of the linker can enhance luminescence, making the resulting MOFs suitable for sensing applications.[4] In drug development, understanding how a methoxy group on a lead compound affects its acidity and solubility is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
By combining a strong theoretical framework with robust experimental validation, researchers can efficiently predict and confirm the impact of functional group modifications, accelerating the design of novel materials and therapeutics.
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A Senior Application Scientist's Guide to 2,5-Dimethoxyterephthalic Acid: A Performance Benchmark for Advanced Applications
For researchers, chemists, and professionals in drug development, the precise selection of molecular building blocks is a cornerstone of innovation. This guide provides an in-depth, objective comparison of 2,5-Dimethoxyterephthalic acid, benchmarking its performance against established alternatives in key high-technology applications. By examining experimental data and elucidating the underlying chemical principles, this document serves as a critical resource for making informed decisions in materials science and medicinal chemistry.
The Strategic Advantage of Methoxy Functionalization
This compound is a derivative of terephthalic acid, distinguished by the presence of two methoxy groups on the benzene ring. These functional groups are not mere decorations; they fundamentally alter the molecule's electronic and steric properties, offering distinct advantages in specific applications. The methoxy groups are electron-donating, which can influence the reactivity of the carboxylic acid groups and the coordination chemistry with metal ions. Furthermore, their steric bulk can direct the three-dimensional assembly of supramolecular structures, leading to novel material properties.
Benchmarking in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline materials with exceptionally high porosity, making them prime candidates for gas storage, separation, and catalysis. The choice of the organic linker is critical in determining the final properties of the MOF.
Comparative Analysis: Porosity and Stability
While direct side-by-side comparisons of MOFs synthesized under identical conditions with this compound and terephthalic acid are not abundantly available in the literature, we can infer performance differences based on the known effects of functional groups. The methoxy groups can lead to different framework topologies and pore environments compared to the parent terephthalic acid. One study on coordination polymers with 2,5-dimethoxyterephthalate showed high thermal stability, with decomposition temperatures generally above 300°C.[1] However, attempts to create a porous Mg-based MOF with this linker resulted in a structure with coordinated solvent molecules that could not be removed to achieve permanent porosity.[1] This highlights a critical consideration: while the functional groups can introduce new properties, they can also present challenges in achieving high porosity.
For comparison, MOFs synthesized with the parent terephthalic acid are well-established and often exhibit high surface areas. For instance, MOF-5, a zinc-based MOF with terephthalic acid linkers, is known for its high porosity. The choice between these linkers will depend on the desired balance between functionality and porosity.
Experimental Workflow: MOF Synthesis and Characterization
The synthesis of MOFs is a multi-step process that requires careful control of reaction conditions to achieve a crystalline, porous material.
Caption: A generalized workflow for the synthesis and characterization of Metal-Organic Frameworks.
Performance in High-Performance Polymers
The incorporation of functionalized monomers into polymer chains is a key strategy for tuning their thermal and mechanical properties.
Comparative Analysis: Thermal Properties
The introduction of methoxy groups onto the terephthalic acid backbone can influence the polymer's glass transition temperature (Tg), a critical parameter for determining its service temperature. A direct comparison has been made between polyethylene dimethoxyterephthalate (PEDMT) and polyethylene terephthalate (PET). The Tg of PEDMT was found to be 74°C, which is remarkably similar to the Tg of PET at 72°C.[2] This suggests that for this particular polyester, the methoxy groups do not significantly disrupt the chain mobility that governs the glass transition.
| Polymer | Glass Transition Temperature (Tg) | Data Source |
| Polyethylene dimethoxyterephthalate (PEDMT) | 74°C | [2] |
| Polyethylene terephthalate (PET) | 72°C | [2] |
This finding is significant as it indicates that this compound can be considered a bio-based surrogate for terephthalic acid without compromising the thermal performance in terms of Tg.[2] However, a comprehensive comparison would require further data on other mechanical properties such as tensile strength and modulus.
Application as Linkers in Drug Delivery Systems
The development of targeted drug delivery systems is a major focus in modern medicine. Linkers that connect a targeting moiety to a therapeutic agent play a crucial role in the efficacy and safety of these systems. Cleavable linkers are designed to release the drug under specific physiological conditions, such as the acidic environment of a tumor.
Conceptual Role of this compound in Drug Delivery
While specific examples of drug conjugates utilizing linkers derived from this compound are not widely reported in the readily available literature, its structure lends itself to such applications. The two carboxylic acid groups provide points of attachment for both a targeting ligand and a drug molecule. The aromatic core provides a stable scaffold, and the methoxy groups could potentially be used to fine-tune the linker's properties, such as its solubility and electronic characteristics, which may influence the cleavage kinetics.
Caption: Conceptual diagram of a drug conjugate utilizing a linker derived from this compound.
The design of a cleavable linker is a multi-faceted challenge. The linker must be stable in circulation to prevent premature drug release but must cleave efficiently at the target site to ensure the drug's therapeutic effect. The electronic properties of the this compound core could be exploited to modulate the lability of the cleavable bond.
Conclusion
This compound presents a nuanced profile for researchers and drug development professionals. In the realm of MOFs, its utility will be dictated by the specific application's need for functionality versus the potential challenges in achieving high porosity. In the field of high-performance polymers, it shows promise as a bio-based alternative to terephthalic acid, with a comparable glass transition temperature in polyethylene terephthalate analogues. While its application in drug delivery is still emerging, its chemical structure offers intriguing possibilities for the design of novel linker technologies.
This guide has synthesized the available data to provide an objective comparison. However, the field would greatly benefit from more direct, head-to-head comparative studies under standardized conditions to fully elucidate the performance advantages and disadvantages of this compound. As research continues, this versatile molecule may unlock new frontiers in materials science and targeted therapeutics.
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A Senior Application Scientist's Comparative Guide to 2,5-Dimethoxyterephthalic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Experimental Cross-Validation
In the landscape of advanced material synthesis and pharmaceutical research, the selection of appropriate building blocks is paramount. Terephthalic acid derivatives, in particular, serve as critical linkers in the construction of Metal-Organic Frameworks (MOFs) and as monomers in high-performance polymers. This guide provides an in-depth comparative analysis of 2,5-Dimethoxyterephthalic acid and a key alternative, 2,5-dihydroxyterephthalic acid, focusing on their synthesis, characterization, and application-specific performance. As Senior Application Scientists, our goal is to equip you with the necessary experimental data and protocols to make informed decisions in your research endeavors.
Introduction: The Significance of Substituted Terephthalic Acids
This compound, with its electron-donating methoxy groups, and 2,5-dihydroxyterephthalic acid, with its reactive hydroxyl functionalities, represent two important scaffolds in materials science.[1] The choice between these two molecules can significantly impact the physicochemical properties of the resulting materials, including porosity, stability, and functionality. This guide will dissect these differences through the lens of experimental data and established protocols.
Synthesis and Purification: A Comparative Protocol Analysis
The successful application of these molecules begins with their reliable synthesis and purification. Here, we present validated, step-by-step protocols for both this compound and its dihydroxy analog.
Synthesis of this compound
The synthesis of this compound can be approached through various routes, with the Grignard reaction of a di-halogenated dimethoxybenzene being a common method.[2]
Experimental Protocol: Synthesis of this compound via Grignard Reaction
-
Step 1: Grignard Reagent Formation. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (2.2 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF). To this, add a solution of 1,4-dihalo-2,5-dimethoxybenzene (1 equivalent) in anhydrous THF dropwise. The reaction is initiated with gentle heating and maintained at reflux for 2-3 hours until the magnesium is consumed.
-
Step 2: Carboxylation. Cool the resulting Grignard reagent in an ice-water bath. Bubble dry carbon dioxide gas through the solution for 2-4 hours with vigorous stirring. The reaction mixture will become a thick slurry.
-
Step 3: Acidification and Isolation. Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~1-2). The crude product will precipitate. Filter the solid, wash with cold water, and then a small amount of cold diethyl ether.
-
Step 4: Purification. Recrystallize the crude product from a suitable solvent system, such as a mixture of ethanol and water or acetic acid and water, to yield pure this compound as a white crystalline solid.[3]
Synthesis of 2,5-Dihydroxyterephthalic Acid
A common and effective method for synthesizing 2,5-dihydroxyterephthalic acid is the carboxylation of hydroquinone.[4]
Experimental Protocol: Synthesis of 2,5-Dihydroxyterephthalic Acid from Hydroquinone
-
Step 1: Preparation of the Reaction Mixture. In a high-pressure autoclave, combine hydroquinone (1 equivalent) and potassium hydroxide (a significant excess, e.g., 5-10 equivalents). A solvent such as n-octane can be used.[4]
-
Step 2: Carboxylation under Pressure. Seal the autoclave and pressurize with carbon dioxide to approximately 11.5 MPa. Heat the mixture to around 220°C with constant stirring for 4 hours.[4]
-
Step 3: Workup and Isolation. After cooling, carefully vent the autoclave. Dissolve the solid reaction mixture in water and filter to remove any insoluble impurities.
-
Step 4: Acidification and Purification. Acidify the filtrate with a strong acid like hydrochloric acid to a pH of 1-2. The 2,5-dihydroxyterephthalic acid will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. Further purification can be achieved by recrystallization from hot water or a water/ethanol mixture.
Spectroscopic and Physicochemical Characterization: A Head-to-Head Comparison
The identity and purity of the synthesized compounds must be rigorously confirmed. Here, we present a comparative summary of the key analytical data for this compound and 2,5-dihydroxyterephthalic acid.
| Property | This compound | 2,5-Dihydroxyterephthalic Acid |
| Molecular Formula | C₁₀H₁₀O₆[5] | C₈H₆O₆ |
| Molecular Weight | 226.18 g/mol [5] | 198.13 g/mol |
| Appearance | White crystalline solid | Yellowish crystalline solid |
| Melting Point | >300 °C | >300 °C (decomposes) |
| Solubility | Soluble in hot ethanol, acetic acid | Soluble in hot dimethylformamide[6] |
Table 1: Physicochemical Properties Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation.
¹H NMR Data Comparison
| Compound | Solvent | Chemical Shift (ppm) and Assignment |
| This compound | DMSO-d₆ | ~7.34 (s, 2H, Ar-H), ~3.85 (s, 6H, -OCH₃), ~13.0 (br s, 2H, -COOH)[7] |
| 2,5-Dihydroxyterephthalic acid | DMSO-d₆ | ~7.20 (s, 2H, Ar-H), ~9.5-10.5 (br s, 2H, Ar-OH), ~12.5 (br s, 2H, -COOH) |
¹³C NMR Data Comparison
| Compound | Solvent | Chemical Shift (ppm) and Assignment |
| This compound | DMSO-d₆ | ~166.7 (C=O), ~150.1 (C-OCH₃), ~125.4 (C-COOH), ~115.9 (Ar-C-H), ~56.5 (-OCH₃)[7] |
| 2,5-Dihydroxyterephthalic acid | DMSO-d₆ | ~171.0 (C=O), ~152.5 (C-OH), ~119.6 (C-COOH), ~117.7 (Ar-C-H)[4] |
Table 2: Comparative NMR Spectroscopic Data
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in the molecules.
| Compound | Key IR Absorption Bands (cm⁻¹) and Assignments |
| This compound | ~2950-3100 (O-H stretch, carboxylic acid), ~1680-1700 (C=O stretch, carboxylic acid), ~1250 & ~1050 (C-O stretch, ether) |
| 2,5-Dihydroxyterephthalic acid | ~3000-3500 (broad, O-H stretch, hydroxyl and carboxylic acid), ~1650-1680 (C=O stretch, carboxylic acid), ~1200-1300 (C-O stretch, phenol) |
Table 3: Comparative FTIR Spectroscopic Data
Application in Metal-Organic Frameworks (MOFs): A Performance Perspective
Both this compound and 2,5-dihydroxyterephthalic acid are utilized as organic linkers in the synthesis of MOFs. However, their distinct functionalities lead to MOFs with different properties and applications.
Workflow for MOF Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of MOFs using terephthalic acid derivatives.
-
2,5-Dihydroxyterephthalic Acid (DHTA) in MOFs: The hydroxyl groups of DHTA can act as additional coordination sites or as functional sites within the pores of the MOF.[1] This often leads to MOFs with enhanced gas sorption properties and potential for post-synthetic modification.[8][9] For example, the MOF-74 series, known for its high gas uptake capacity, is constructed using DHTA.[10] The open metal sites and the hydroxyl groups lining the pores contribute to strong interactions with guest molecules like CO₂.[10]
-
This compound (DMTA) in MOFs: The methoxy groups in DMTA are generally less coordinating than hydroxyl groups. However, they can influence the framework's hydrophobicity and pore environment. The bulkier methoxy groups can also affect the topology of the resulting MOF compared to its dihydroxy analog. While less common than DHTA in MOF synthesis, DMTA offers a route to frameworks with different chemical and physical properties.
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A Comparative Analysis of Metal-Organic Framework Porosity Derived from Functionalized Terephthalic Acid Linkers
Introduction: The Architectural Versatility of Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials meticulously constructed from metal ions or clusters interconnected by organic ligands.[1][2] Their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures make them prime candidates for a multitude of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[2][3] At the heart of a MOF's architecture lies the organic linker, a molecule that dictates the framework's topology, porosity, and functional properties. Terephthalic acid (benzene-1,4-dicarboxylic acid, H₂BDC) and its derivatives are among the most widely used linkers due to their rigidity and the robust frameworks they form.[2]
This guide provides an in-depth comparative analysis of the porosity of MOFs synthesized from a selection of terephthalic acid-based linkers. We will explore how the introduction of different functional groups onto the terephthalic acid backbone influences the resulting MOF's surface area and pore characteristics. This analysis is supported by experimental data from peer-reviewed literature and includes detailed protocols for the synthesis and characterization of these materials, offering valuable insights for researchers, scientists, and professionals in drug development.
The Influence of Linker Functionalization on MOF Porosity
The strategic functionalization of the terephthalic acid linker is a powerful tool for tuning the properties of the resulting MOF.[4] The introduction of functional groups can alter the electronic properties, steric hindrance, and intermolecular interactions within the framework, thereby influencing its crystal structure, stability, and, most importantly for many applications, its porosity.[5][6] While it may seem intuitive that bulkier functional groups would decrease porosity by occupying more space, the reality is more complex. The interplay between the linker, the metal node, and the synthesis conditions ultimately determines the final structure and its porous characteristics.[4]
For instance, the introduction of an amino group (-NH₂) to the terephthalic acid linker to form 2-aminoterephthalic acid can lead to MOFs with enhanced stability and unique adsorption properties.[7] The amino group can act as a Lewis base site, potentially improving the selective adsorption of certain gases like CO₂.[8]
Comparative Porosity Data of MOFs from Different Terephthalic Acid Linkers
The following table summarizes key porosity data for several well-known MOFs synthesized with terephthalic acid and its functionalized derivatives. This data, compiled from various studies, provides a clear comparison of how linker modification impacts the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size.
| MOF Name | Metal Node | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Reference |
| MOF-5 (IRMOF-1) | Zinc (Zn) | Terephthalic acid | ~260 - 4400 | ~0.61 - 1.26 | - | [3][9] |
| UiO-66 | Zirconium (Zr) | Terephthalic acid | ~1000 - 1800 | ~0.40 - 0.90 | ~6 (octahedral cages), ~7.5 (tetrahedral cages) | [9] |
| UiO-66-NH₂ | Zirconium (Zr) | 2-Aminoterephthalic acid | ~437 | ~0.53 | ~11 | [10] |
| MIL-53(Al) | Aluminum (Al) | Terephthalic acid | ~80 - 1500 (phase dependent) | Varies ("breathing effect") | Bimodal, flexible | [9] |
| MIL-53(In)-Br | Indium (In) | 2-Bromoterephthalic acid | Negligible | - | - | [11] |
| MIL-53(In)-NO₂ | Indium (In) | 2-Nitroterephthalic acid | Negligible | - | - | [11] |
| NU-1008 | Zirconium (Zr) | 2,5-Dibromoterephthalic acid derivative | - | ~0.819 | - | [5] |
Note: The reported values can vary depending on the specific synthesis and activation procedures.
Experimental Methodologies: A Practical Guide
The synthesis and characterization of MOFs require precise and well-controlled experimental procedures. Below are detailed protocols for the solvothermal synthesis of a terephthalic acid-based MOF and its porosity analysis via N₂ adsorption-desorption.
Protocol 1: Solvothermal Synthesis of a Zinc-Based MOF (e.g., MOF-5)
The solvothermal method is a widely used technique for synthesizing high-quality MOF crystals.[12] This method involves heating a mixture of the metal salt and the organic linker in a suitable solvent in a sealed container, leading to the crystallization of the MOF.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
20 mL Scintillation vials
-
Oven
Procedure:
-
Preparation of the Reaction Mixture: In a 20 mL scintillation vial, dissolve the terephthalic acid linker (e.g., 100 mg) and the zinc salt (e.g., 500 mg of Zn(NO₃)₂·4H₂O) in DMF.[13]
-
Solvothermal Reaction: Tightly cap the vial and place it in an oven preheated to the desired reaction temperature (typically between 80-150 °C).[14]
-
Crystallization: Allow the reaction to proceed for a set period (e.g., 12-24 hours). During this time, the MOF crystals will form and precipitate out of the solution.
-
Isolation and Washing: After the reaction is complete, remove the vial from the oven and allow it to cool to room temperature. Isolate the crystalline product by centrifugation or filtration. Wash the crystals several times with fresh DMF and then with a volatile solvent like chloroform or methanol to remove any unreacted starting materials and residual DMF from the pores.[3]
-
Activation: Dry the washed crystals under vacuum at an elevated temperature (e.g., 60-120 °C) to remove the solvent molecules from the pores, a process known as activation.[3] This step is crucial for obtaining a porous material with a high surface area.
Causality Behind Experimental Choices:
-
Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and its ability to dissolve both the metal salt and the organic linker. It can also act as a modulator, influencing crystal growth.[14]
-
Temperature and Time: The reaction temperature and time are critical parameters that affect the nucleation and growth of the MOF crystals, thereby influencing their size, morphology, and crystallinity.[3]
-
Activation: The activation process is essential to evacuate the pores of the MOF, which are initially filled with solvent molecules. Incomplete activation will result in a significantly lower measured surface area and porosity.[15]
Caption: General workflow for the solvothermal synthesis of a Metal-Organic Framework.
Protocol 2: Porosity Analysis by N₂ Adsorption-Desorption
Nitrogen adsorption-desorption analysis at 77 K is the standard method for determining the surface area and porosity of MOFs.[16][17] The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data to calculate the specific surface area.
Equipment:
-
Gas sorption analyzer
-
Sample tubes
-
Degassing station
-
High-purity nitrogen and helium gas
Procedure:
-
Sample Degassing: Accurately weigh a small amount of the activated MOF sample (typically 50-100 mg) into a sample tube. Attach the sample tube to the degassing station of the gas sorption analyzer.
-
Outgassing: Heat the sample under high vacuum at a specific temperature (e.g., 120 °C) for several hours to remove any adsorbed molecules from the surface and pores.[17]
-
Analysis: Transfer the degassed sample tube to the analysis port of the instrument. The analysis is performed at liquid nitrogen temperature (77 K).
-
Adsorption Isotherm: The instrument gradually increases the pressure of nitrogen gas in the sample tube and measures the amount of gas adsorbed by the MOF at each pressure point. This generates the adsorption isotherm.
-
Desorption Isotherm: The pressure is then systematically decreased, and the amount of gas desorbed is measured to generate the desorption isotherm.
-
Data Analysis: The BET equation is applied to the adsorption data in a specific relative pressure (P/P₀) range to calculate the specific surface area. The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to 1. The pore size distribution can be calculated using methods like Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT).[16]
Trustworthiness of the Protocol: This protocol is self-validating as the shape of the resulting N₂ adsorption-desorption isotherm provides information about the nature of the porosity (microporous, mesoporous, or macroporous).[16] The consistency of the results from multiple runs on the same sample confirms the reliability of the measurements.
The Impact of Terephthalic Acid Linker Functionalization: A Structural Perspective
The functional groups on the terephthalic acid linker can direct the assembly of the MOF, leading to different framework topologies and, consequently, different porous properties.
Caption: Relationship between terephthalic acid linker functionalization and resulting MOF properties.
Conclusion and Future Outlook
The functionalization of terephthalic acid linkers provides a versatile and powerful strategy for tailoring the porosity and properties of Metal-Organic Frameworks. As demonstrated by the comparative data, even subtle changes to the linker structure can have a profound impact on the resulting MOF's surface area and pore characteristics. The choice of functional group allows for the rational design of MOFs with specific properties for targeted applications, from high-capacity gas storage to selective catalysis and controlled drug release.
Future research in this area will likely focus on the development of novel functionalized linkers and the exploration of more complex multi-functionalized systems. A deeper understanding of the structure-property relationships, aided by computational modeling, will enable the predictive design of MOFs with precisely tailored porosities for addressing key challenges in energy, environment, and medicine.
References
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Safety Operating Guide
Navigating the Disposal of 2,5-Dimethoxyterephthalic Acid: A Comprehensive Guide for Laboratory Professionals
Hazard Identification and Risk Assessment: Understanding the Compound
2,5-Dimethoxyterephthalic acid belongs to the family of substituted aromatic carboxylic acids. Based on data from analogous compounds such as 2,5-dihydroxyterephthalic acid, it is prudent to handle this chemical with a degree of caution.[1] The primary anticipated hazards are:
-
Skin Irritation: Direct contact may cause redness and irritation.[1]
-
Serious Eye Irritation: The compound is likely to cause significant eye irritation upon contact.[1]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[1]
A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory operations.
| Hazard Classification | Anticipated Risk | Primary Routes of Exposure |
| Skin Irritant | May cause redness and inflammation upon contact.[1] | Dermal |
| Eye Irritant | Can cause serious irritation and potential damage to the eyes.[1] | Ocular |
| Respiratory Irritant | Inhalation of dust may irritate the respiratory tract.[1] | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following PPE is mandatory to mitigate the risks of exposure:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.[2]
-
Protective Clothing: A standard laboratory coat must be worn to protect against skin contact. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating dust, work should be conducted in a certified chemical fume hood to minimize inhalation.[3]
Spill Management: A Calm and Methodical Approach
In the event of a spill, a prompt and organized response is crucial to prevent the spread of contamination and ensure the safety of all personnel.
Small Spills (Manageable by trained personnel)
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Don Appropriate PPE: Ensure you are wearing the full complement of PPE as described above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[4] Place the collected material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., water, if compatible), followed by a thorough cleaning with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including wipes and contaminated PPE, must be disposed of as hazardous waste.
Large Spills (Requiring emergency response)
-
Evacuate Immediately: Alert all personnel in the vicinity and evacuate the laboratory.
-
Activate Emergency Systems: If necessary, activate the emergency alarm and contact your institution's emergency response team or local fire department.
-
Provide Information: Be prepared to provide the emergency responders with the name of the chemical and any available hazard information.
Disposal Protocol for this compound Waste
The disposal of this compound must adhere to all local, state, and federal regulations for hazardous waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all waste containing this compound, including unreacted material, contaminated consumables (e.g., filter paper, weighing boats), and spill cleanup debris, in a dedicated and clearly labeled hazardous waste container.[4]
-
Container Selection: The waste container must be made of a material compatible with organic acids (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid to prevent leakage or the release of vapors.[4]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant").
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[4] Acids should be stored separately from bases, oxidizing agents, and reactive chemicals.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.[2] The most common method of disposal for this type of organic solid waste is incineration at a permitted facility.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these protocols, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of proper chemical handling and waste management are integral to the integrity of scientific research.
References
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2,5-Dihydroxyterephthalic acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dimethoxyterephthalaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 606648, 2,5-Dimethoxyterephthalaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3780992, this compound. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2,5-Dimethoxyterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 2,5-Dimethoxyterephthalic acid was not publicly available. The following guidance is synthesized from the safety profiles of structurally similar compounds, namely 2,5-Dihydroxyterephthalic acid and 2,5-Dimethoxyterephthalaldehyde, and established best practices for handling aromatic carboxylic acids in a laboratory setting. It is imperative to consult the official SDS for this compound as soon as it becomes available and to perform a risk assessment for your specific laboratory procedures.
Understanding the Potential Hazards
-
Skin Irritation: Direct contact may cause redness, itching, and discomfort.
-
Serious Eye Irritation: The compound, particularly in dust form, is likely to cause significant eye irritation, potentially leading to damage if not promptly addressed.
-
Respiratory Tract Irritation: Inhalation of dust particles can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Given these potential hazards, a proactive and comprehensive approach to personal protective equipment (PPE) is essential to ensure the safety of all laboratory personnel.
Core Personal Protective Equipment (PPE) Directives
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solid | Chemical safety goggles | Nitrile or neoprene gloves | Fully buttoned laboratory coat | Work in a well-ventilated area or fume hood. An N95 dust mask may be used as an additional precaution. |
| Preparing solutions | Chemical safety goggles and a face shield | Nitrile or neoprene gloves | Fully buttoned laboratory coat | Work in a chemical fume hood. |
| Running reactions and workup | Chemical safety goggles and a face shield | Nitrile or neoprene gloves | Fully buttoned laboratory coat | Work in a chemical fume hood. |
| Cleaning glassware | Chemical safety goggles | Nitrile or neoprene gloves | Fully buttoned laboratory coat | Well-ventilated area. |
The Rationale Behind Your Protective Gear
-
Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes and airborne dust. Chemical safety goggles that meet ANSI Z87.1 standards are the minimum requirement.[3] For any procedure with an elevated risk of splashing or dust generation, such as when transferring large quantities or preparing solutions, a face shield should be worn in conjunction with goggles for full facial protection.[4]
-
Hand Protection: Chemical-resistant gloves are non-negotiable. Nitrile gloves offer good protection against a wide range of chemicals and are a suitable choice for handling this compound in most laboratory settings.[5] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker neoprene gloves. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.
-
Body Protection: A standard, fully buttoned laboratory coat is essential to protect your skin and clothing from accidental spills. Ensure the material is appropriate for the chemicals being used in the lab.
-
Respiratory Protection: The primary respiratory hazard associated with this compound is the inhalation of its dust. Therefore, all handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize airborne particles.[1] If a fume hood is not available for a specific task, a NIOSH-approved N95 respirator should be worn to prevent inhalation of dust.[4]
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Protocol
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Location: Whenever possible, handle solid this compound in a chemical fume hood to contain any dust.
-
Dispensing: When weighing or transferring the solid, use a spatula and handle it gently to minimize the creation of airborne dust. Avoid pouring the solid from a height.
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent contamination and accidental spills.
-
Personal Hygiene: After handling the chemical, wash your hands thoroughly with soap and water, even if you were wearing gloves.[2]
Emergency Spill Response
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and laboratory supervisor.
-
Assess the Spill: Determine the extent of the spill and whether it poses an immediate respiratory hazard.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.
-
Containment and Cleanup: For a solid spill, gently sweep the material into a designated waste container, avoiding actions that could generate dust. Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter. Do not use compressed air to clean up the spill.
-
Decontamination: Once the bulk of the material is collected, decontaminate the area with an appropriate solvent or cleaning solution.
-
Waste Disposal: Dispose of the collected waste and any contaminated materials in a properly labeled hazardous waste container.
Caption: Workflow for a safe and effective response to a chemical spill.
Chemical Waste Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, should be collected in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Irritant").
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: When the container is full, follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of chemical waste down the drain or in the regular trash.
Caption: Decision-making process for proper chemical waste disposal.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dimethoxyterephthalaldehyde. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019, February 11). Safety Data Sheet: 2,5-Dihydroxyterephthalic acid. Retrieved from [Link]
-
LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP. Retrieved from [Link]
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Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
-
RecSupply. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
